molecular formula C13H17NO3 B1297045 N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide CAS No. 82673-65-2

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B1297045
CAS No.: 82673-65-2
M. Wt: 235.28 g/mol
InChI Key: YXASJBNPUMOCRO-UHFFFAOYSA-N
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Description

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621846. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-6-5-7-11(17-4)9(10)8-15/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXASJBNPUMOCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326923
Record name N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82673-65-2
Record name N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides an in-depth technical guide for the synthesis of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide, a substituted benzaldehyde derivative of interest as a versatile building block in medicinal chemistry and fine chemical manufacturing. The synthetic strategy is presented as a robust two-step process, commencing with the preparation of a key amide intermediate followed by a regioselective ortho-formylation. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed, self-validating experimental protocols, and discusses alternative synthetic approaches. The content is structured to provide researchers, scientists, and drug development professionals with a scientifically rigorous and practical framework for the successful synthesis of the target molecule.

Introduction and Strategic Overview

Substituted aromatic aldehydes are cornerstone intermediates in organic synthesis, providing a reactive handle for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials. The target molecule, this compound, features a unique substitution pattern: an ortho-formyl group adjacent to a sterically demanding N-pivaloyl moiety and a meta-methoxy group. This arrangement requires a synthetic approach with precise regiochemical control.

A logical retrosynthetic analysis dictates a two-stage strategy:

  • Amide Formation: The synthesis of the stable precursor, N-(3-methoxyphenyl)-2,2-dimethylpropanamide, via acylation of 3-methoxyaniline (m-anisidine).

  • Regioselective Formylation: The introduction of a formyl (-CHO) group at the C2 position of the aromatic ring, ortho to the bulky amide group.

The primary challenge lies in achieving selective formylation at the C2 position. The N-pivaloyl and methoxy substituents are both ortho, para-directing groups. Their cumulative electronic activation strongly favors substitution at the C2, C4, and C6 positions. This guide will focus on the Vilsmeier-Haack reaction as the primary method for achieving the desired C2 formylation, a choice justified by its efficacy with electron-rich aniline derivatives.[1][2][3]

Synthesis of the Key Intermediate: N-(3-methoxyphenyl)-2,2-dimethylpropanamide

The foundational step is the synthesis of the amide precursor. This is achieved through a standard nucleophilic acyl substitution.

Mechanistic Rationale: The Schotten-Baumann Reaction

The reaction between 3-methoxyaniline and pivaloyl chloride is a classic Schotten-Baumann acylation. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl chloride. Pivaloyl chloride is selected for its ability to introduce a bulky tert-butyl group, which can influence the conformation and reactivity of the final molecule.

The reaction generates hydrochloric acid (HCl) as a byproduct. To drive the equilibrium towards product formation and prevent protonation of the starting aniline, a base is required. A biphasic system using an aqueous solution of a mild base like sodium carbonate is highly effective.[4] This approach keeps the aniline deprotonated and available for reaction while efficiently neutralizing the HCl in the aqueous phase.

Detailed Experimental Protocol

Materials:

  • 3-Methoxyaniline (m-anisidine)

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Sodium carbonate monohydrate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer, dissolve 3-methoxyaniline (1.0 eq) and sodium carbonate monohydrate (2.5 eq) in a mixture of ethyl acetate and water at 0°C (ice bath).

  • Under an inert atmosphere (e.g., argon), slowly add pivaloyl chloride (1.05 eq) dropwise to the vigorously stirred biphasic mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour.[4]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with an additional portion of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the crude product by recrystallization from ethyl acetate/hexane to afford N-(3-methoxyphenyl)-2,2-dimethylpropanamide as a colorless solid.[4]

Expected Data and Characterization
ParameterExpected ValueReference
Yield >95%[4]
Appearance White to off-white crystalline solid[5]
Melting Point 125-126°C[5]
Molecular Weight 207.27 g/mol [5]
Solubility Soluble in methanol, DMF; sparingly soluble in acetic acid; practically insoluble in water.[5]

Regioselective Ortho-Formylation: The Vilsmeier-Haack Approach

This step is the critical transformation to achieve the target molecule. The choice of formylation agent and conditions is paramount for achieving the desired regioselectivity.

Strategic Considerations and Method Selection

As previously noted, the electronic directing effects of the amide and methoxy groups activate positions 2, 4, and 6.

  • Position 2: ortho to the amide, ortho to the methoxy.

  • Position 4: para to the amide, ortho to the methoxy.

  • Position 6: ortho to the amide, para to the methoxy.

While all three positions are electronically activated, the extreme steric bulk of the pivaloyl group might be expected to hinder attack at the adjacent C2 and C6 positions. However, in many aniline systems, electronic activation can overcome steric hindrance, and specific formylation methods exhibit a preference for the ortho position.

Several formylation reactions were considered:

  • Reimer-Tiemann Reaction: Primarily effective for phenols and proceeds via a dichlorocarbene intermediate. It is unsuitable for this N-acylated aniline substrate.[6][7][8][9]

  • Duff Reaction: Uses hexamethylenetetramine and is most efficient for phenols, typically giving low to moderate yields.[10]

  • Ortho-Lithiation: Involves deprotonation at the C2 position with a strong organolithium base, followed by quenching with a formylating agent like DMF. While highly regioselective, this method requires strictly anhydrous conditions and cryogenic temperatures, making it less practical for large-scale synthesis.

  • Vilsmeier-Haack Reaction: Employs a pre-formed electrophile, the Vilsmeier reagent, which is highly effective for formylating electron-rich aromatic systems, including N,N-disubstituted anilines and their derivatives.[2][11] It is known to be an efficient, mild, and economical method.[3]

The Vilsmeier-Haack reaction is selected as the most promising and scalable pathway due to its proven track record with activated aromatic substrates and its operational simplicity compared to ortho-lithiation.[12]

Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at low temperatures. The oxygen of DMF acts as a nucleophile, attacking the phosphorus center of POCl₃. Subsequent elimination steps generate the highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[2][11]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-(3-methoxyphenyl)-2,2-dimethylpropanamide attacks the electrophilic carbon of the Vilsmeier reagent. The strong activating effects of the amide and methoxy groups direct this attack to the C2 position. A subsequent aqueous workup hydrolyzes the resulting iminium salt intermediate to yield the final aldehyde product.[11]

Detailed Experimental Protocol

Materials:

  • N-(3-methoxyphenyl)-2,2-dimethylpropanamide (from Section 2)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0°C.

  • Add POCl₃ (1.5 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[13]

  • Dissolve N-(3-methoxyphenyl)-2,2-dimethylpropanamide (1.0 eq) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-50°C) for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture back to 0°C and cautiously quench by slowly adding crushed ice, followed by a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.

Final Product Characterization
ParameterExpected ValueReference
Appearance Solid[14]
Melting Point 82-84°C[14]
Molecular Formula C₁₃H₁₇NO₃[14]
Molecular Weight 235.28 g/mol [14]

Visualization of the Synthetic Pathway

The following diagrams illustrate the overall reaction scheme and the generalized experimental workflow.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Vilsmeier-Haack Formylation mAnisidine plus1 + mAnisidine->plus1 l1 3-Methoxyaniline pivaloylCl pivaloylCl->plus1 l2 Pivaloyl Chloride Intermediate FinalProduct Intermediate->FinalProduct  1. POCl3, DMF  2. H2O workup   l3 N-(3-methoxyphenyl)- 2,2-dimethylpropanamide l4 N-(2-formyl-3-methoxyphenyl)- 2,2-dimethylpropanamide plus1->Intermediate  Pivaloyl Chloride,  Na2CO3, EtOAc/H2O, 0°C   plus2 +

Caption: Overall two-step reaction pathway for the synthesis.

G start Start Materials: 3-Methoxyaniline, Pivaloyl Chloride step1 Step 1: Acylation Reaction (Schotten-Baumann) start->step1 workup1 Aqueous Workup & Organic Extraction step1->workup1 purify1 Purification 1: Recrystallization workup1->purify1 intermediate Isolate Intermediate: N-(3-methoxyphenyl)pivalamide purify1->intermediate step2 Step 2: Formylation (Vilsmeier-Haack) intermediate->step2 workup2 Quenching & Hydrolysis (Ice, NaHCO3) step2->workup2 purify2 Purification 2: Column Chromatography workup2->purify2 final Final Product: N-(2-formyl-3-methoxyphenyl)pivalamide purify2->final

Caption: Generalized experimental workflow from starting materials to final product.

Conclusion

The synthesis of this compound is reliably achieved through a strategic two-step sequence. The initial formation of the N-(3-methoxyphenyl)-2,2-dimethylpropanamide intermediate via a high-yielding Schotten-Baumann acylation provides a stable and pure precursor for the subsequent formylation. The Vilsmeier-Haack reaction stands out as the method of choice for the critical ortho-formylation step, offering a balance of reactivity, operational simplicity, and good yields for this electron-rich substrate. This guide provides a comprehensive and technically sound foundation for the successful and reproducible synthesis of this valuable chemical intermediate.

References

  • ResearchGate. (n.d.). A) N‐formylation of ortho‐substituted anilines with transfer fomylation... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[15][16]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formylation of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Europe. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • International Journal of ChemTech Research. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

  • MDPI. (2024). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

  • Quora. (2015). What is the Reimer-Tiemann reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide.
  • Google Patents. (n.d.). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • Chem-Station. (2016). Duff Reaction. Retrieved from [Link]

  • YouTube. (2020). Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Formylation of N,N‑Dimethylcorroles. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

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In-Depth Technical Guide: N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Compound Overview and Physicochemical Properties

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide is a substituted aromatic amide. The presence of an aldehyde, a methoxy group, and a bulky pivaloyl group suggests its potential as a versatile intermediate in organic synthesis, possibly in the development of novel pharmaceutical agents or functional materials.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 82673-65-2[1][2]
Molecular Formula C13H17NO3[1][]
Molecular Weight 235.28 g/mol [1][][4]
Melting Point 82-84 °C[1][4]
Physical Form Solid[4]
InChI InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-6-5-7-11(17-4)9(10)8-15/h5-8H,1-4H3,(H,14,16)[][4]
SMILES CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)C=O[]

Proposed Synthetic Route

Causality of Experimental Choices: The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct of the reaction, which would otherwise protonate the starting amine, rendering it unreactive. The choice of an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is to ensure the solubility of the reactants and to prevent any side reactions that might occur in protic solvents.

Experimental Workflow: Amide Synthesis

cluster_reactants Reactant Preparation cluster_acylation Acylation Step cluster_workup Work-up and Purification amine 2-amino-6-methoxybenzaldehyde reaction_vessel Reaction Vessel at 0 °C amine->reaction_vessel Dissolve solvent1 Anhydrous DCM solvent1->amine base Triethylamine base->reaction_vessel Add pivaloyl_chloride Pivaloyl Chloride in DCM pivaloyl_chloride->reaction_vessel Add dropwise wash Aqueous Wash (e.g., NaHCO3, H2O, brine) reaction_vessel->wash Quench and Extract dry Drying (e.g., Na2SO4) wash->dry concentrate Concentration in vacuo dry->concentrate purify Purification (e.g., Recrystallization or Column Chromatography) concentrate->purify product N-(2-formyl-3-methoxyphenyl)- 2,2-dimethylpropanamide purify->product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for the target compound. These predictions are based on the known effects of the functional groups present in the molecule and by analogy to similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons, the aldehyde proton, the methoxy group, the amide proton, and the tert-butyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet1HAldehyde (-CHO)Aldehyde protons are highly deshielded and typically appear in this region.
~8.5Singlet1HAmide (N-H)The amide proton chemical shift can vary but is expected to be downfield due to the electron-withdrawing nature of the carbonyl group.
7.6-7.8Multiplet1HAromatic (Ar-H)Aromatic protons adjacent to the formyl group will be deshielded.
7.0-7.4Multiplet2HAromatic (Ar-H)The remaining aromatic protons.
~3.9Singlet3HMethoxy (-OCH₃)Methoxy protons typically appear in this region.
~1.3Singlet9Htert-Butyl (-C(CH₃)₃)The nine equivalent protons of the tert-butyl group will give a sharp singlet.
¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the presence of the 13 unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~190Aldehyde Carbonyl (C=O)Aldehyde carbonyl carbons are highly deshielded.
~176Amide Carbonyl (C=O)Amide carbonyl carbons are also significantly deshielded.
120-150Aromatic CarbonsSix distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents.
~56Methoxy Carbon (-OCH₃)The carbon of the methoxy group.
~40Quaternary Carbon (-C(CH₃)₃)The quaternary carbon of the tert-butyl group.
~27tert-Butyl Carbons (-C(CH₃)₃)The three equivalent methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹)Functional GroupVibration
~3300N-HStretching
2960-2850C-H (aliphatic)Stretching
~2820 and ~2720C-H (aldehyde)Stretching (Fermi doublet)
~1680C=O (aldehyde)Stretching
~1660C=O (amide)Stretching (Amide I band)
1600-1450C=C (aromatic)Stretching
~1250C-O (methoxy)Stretching
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 235. Key fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage at the amide bond.

Predicted m/zFragment
235[M]⁺
178[M - C(CH₃)₃]⁺
150[M - C(O)C(CH₃)₃]⁺
57[C(CH₃)₃]⁺

Comprehensive Characterization Workflow

A robust characterization of a newly synthesized batch of this compound would follow a logical progression of analytical techniques.

cluster_initial Initial Analysis cluster_spectroscopic Spectroscopic Confirmation cluster_final Final Purity and Elemental Composition tlc TLC Analysis (Purity Check) mp Melting Point (Identity and Purity) tlc->mp nmr ¹H and ¹³C NMR (Structural Elucidation) mp->nmr ir IR Spectroscopy (Functional Group ID) nmr->ir ms Mass Spectrometry (Molecular Weight and Formula) ir->ms hplc HPLC (Quantitative Purity) ms->hplc ea Elemental Analysis (Elemental Composition) hplc->ea final_confirmation Confirmed Structure and Purity ea->final_confirmation

Caption: A standard workflow for the comprehensive characterization of the target compound.

Conclusion

This technical guide provides a detailed overview of the known and predicted characterization data for this compound. While a full experimental spectroscopic dataset is not currently available in the public domain, the information presented here, based on sound chemical principles and comparative data, offers a robust framework for researchers working with this compound. The proposed synthetic route and characterization workflow provide a practical guide for its preparation and validation in a laboratory setting. As with any new compound, rigorous experimental verification of the predicted data is essential for its use in further research and development.

References

  • ChemSynthesis. This compound. [Link]

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An In-depth Technical Guide to N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide (CAS 82673-65-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide, also known as N-(2-formyl-3-methoxyphenyl)pivalamide, is a substituted aromatic amide that holds potential as a versatile building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its known properties, a theoretical approach to its synthesis and characterization, and explores its potential applications as a key intermediate in the development of novel chemical entities. While detailed experimental data in peer-reviewed literature is limited, this document consolidates available information from chemical suppliers and provides expert insights into its handling and synthetic utility.

Compound Profile and Physicochemical Properties

This compound is classified as an organic intermediate and building block, suggesting its primary use is in the synthesis of more complex molecules.[] Its structure features a substituted benzene ring with three key functional groups: an amide, a formyl (aldehyde), and a methoxy group. This unique arrangement of functional groups offers multiple reaction sites for chemical modification.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 82673-65-2[]
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Melting Point 82-84 °C
Synonyms N-(2-formyl-3-methoxyphenyl)pivalamide
Purity Typically ≥98%
Structural Analysis

The chemical structure of this compound is fundamental to understanding its reactivity and potential applications.

Figure 1: Chemical structure of this compound.

Synthesis and Manufacturing

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would disconnect the amide bond, identifying 2-amino-6-methoxybenzaldehyde and pivaloyl chloride as the starting materials.

retrosynthesis target This compound disconnection Amide Bond Disconnection target->disconnection precursors 2-amino-6-methoxybenzaldehyde + Pivaloyl Chloride disconnection->precursors

Figure 2: Retrosynthetic analysis of the target compound.

Hypothetical Step-by-Step Synthesis Protocol

This protocol is theoretical and should be optimized and validated under appropriate laboratory conditions.

  • Reaction Setup: To a solution of 2-amino-6-methoxybenzaldehyde in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add a non-nucleophilic base such as triethylamine or pyridine. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add pivaloyl chloride dropwise to the stirred solution. The pivaloyl chloride will react with the amino group of the benzaldehyde derivative to form the amide bond.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Figure 3: Hypothetical synthesis workflow.

Spectroscopic Characterization (Theoretical)

Without access to experimental spectra, the following are predicted characteristic signals based on the compound's structure, which are crucial for its identification and purity assessment.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristic Signals
¹H NMR - Aromatic protons (multiplets, ~6.8-7.5 ppm)- Aldehyde proton (singlet, ~9.8-10.0 ppm)- Amide proton (broad singlet, ~8.0-9.0 ppm)- Methoxy protons (singlet, ~3.9 ppm)- tert-Butyl protons (singlet, ~1.3 ppm)
¹³C NMR - Carbonyl carbons (amide and aldehyde, ~160-190 ppm)- Aromatic carbons (~110-160 ppm)- Methoxy carbon (~55-60 ppm)- tert-Butyl carbons (quaternary and methyls, ~25-40 ppm)
IR (Infrared) - N-H stretch (amide, ~3300 cm⁻¹)- C=O stretch (aldehyde, ~1700 cm⁻¹)- C=O stretch (amide, ~1650 cm⁻¹)- C-O stretch (methoxy, ~1250 cm⁻¹)
Mass Spec (MS) - Molecular ion peak [M]⁺ or [M+H]⁺ at m/z ≈ 235 or 236

Potential Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold or intermediate in the synthesis of more complex, biologically active molecules. The aldehyde and amide functionalities provide handles for a variety of chemical transformations.

  • Scaffold for Library Synthesis: The formyl group can be readily converted into other functional groups (e.g., amines via reductive amination, carboxylic acids via oxidation, or alkenes via Wittig-type reactions). This allows for the rapid generation of a library of analogs for screening in drug discovery programs.

  • Intermediate for Heterocycle Synthesis: The ortho-formyl and amide groups are suitably positioned to participate in cyclization reactions to form various heterocyclic ring systems, which are common motifs in many pharmaceuticals.

  • Probing Structure-Activity Relationships (SAR): The methoxy and pivaloyl groups can be modified to explore their impact on the biological activity of a lead compound. For instance, the methoxy group could be demethylated to a phenol, or the bulky tert-butyl group of the pivalamide could be replaced with other alkyl or aryl groups to probe steric and electronic effects.

applications cluster_transformations Chemical Transformations cluster_outcomes Potential Outcomes compound N-(2-formyl-3-methoxyphenyl) -2,2-dimethylpropanamide reductive_amination Reductive Amination (Formyl Group) compound->reductive_amination oxidation Oxidation (Formyl Group) compound->oxidation cyclization Cyclization Reactions compound->cyclization library Compound Library Synthesis reductive_amination->library oxidation->library heterocycles Heterocyclic Scaffolds cyclization->heterocycles sar SAR Studies library->sar heterocycles->sar

Figure 4: Potential research applications stemming from the compound's reactivity.

Handling and Storage

  • Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C.

Conclusion

This compound is a chemical intermediate with significant potential for use in synthetic and medicinal chemistry. While its direct biological activities are not documented, its structural features make it an attractive starting point for the synthesis of diverse and complex molecules. The theoretical synthetic and characterization data provided in this guide offer a framework for researchers to begin working with this compound. Further experimental validation and exploration of its reactivity are necessary to fully unlock its potential in drug discovery and materials science.

References

  • Wuhan Chemwish Technology Co., Ltd. This compound CAS NO.82673-65-2. [Link]

  • Chemsynthesis. This compound | 82673-65-2. [Link]

  • ChemSynthesis. This compound - 82673-65-2, C13H17NO3, density, melting point, boiling point, structural formula, synthesis. [Link]

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"N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For the discerning researcher and drug development professional, the exploration of novel chemical entities is the cornerstone of innovation. N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide is a multifunctional aromatic compound poised as a versatile intermediate in synthetic chemistry. Its unique substitution pattern, featuring an ortho-formyl group, a methoxy moiety, and a sterically hindered pivaloyl-protected amine, offers a rich landscape for molecular elaboration. This guide provides a comprehensive overview of its known physical and chemical properties, a discussion of its synthetic and reactive profile, and standardized protocols for its characterization, designed to empower scientists in their research endeavors.

Molecular Identity and Structural Overview

This compound is a substituted benzaldehyde derivative. The core structure consists of a benzene ring functionalized with three key groups that dictate its chemical behavior. The pivaloyl (2,2-dimethylpropanamide) group provides robust protection for the aniline nitrogen, while the ortho-formyl (aldehyde) and methoxy groups serve as critical handles for further synthetic transformations. This arrangement is particularly valuable in medicinal chemistry for constructing complex heterocyclic systems and other scaffolds of pharmaceutical interest.

The structural features suggest its role as a building block. Analogous compounds lacking the formyl group are utilized as key intermediates in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory agents, where the methoxy group is often introduced to enhance solubility and bioavailability.[1]

structure cluster_molecule This compound cluster_key Key Functional Groups mol A Formyl (Aldehyde) Group: Reactive site for C-C bond formation. B Amide (Pivaloyl Protected): Sterically hindered, stable protecting group. C Methoxy Group: Influences ring electronics and solubility.

Caption: Chemical structure and key functional groups.

Physicochemical Properties

The empirical data for this compound is limited, which is common for specialized synthetic intermediates. The available and predicted properties are summarized below.

PropertyValueSource
CAS Number 82673-65-2[][3]
Molecular Formula C₁₃H₁₇NO₃[][3]
Molecular Weight 235.29 g/mol [][3]
Melting Point 82-84 °C[3]
Boiling Point Not Available[3]
Density Not Available[3]
SMILES COC1=CC=CC(=C1C=O)NC(=O)C(C)(C)C[3]
InChIKey YXASJBNPUMOCRO-YHMJCDSICQ[3]

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

A robust method for this is directed ortho-metalation followed by formylation. The pivaloylamide group is an excellent directed metalation group (DMG), guiding deprotonation to the adjacent ortho position.

synthesis start N-(3-methoxyphenyl)- 2,2-dimethylpropanamide step1 1. s-BuLi, TMEDA 2. THF, -78 °C start->step1 Directed Ortho-Metalation intermediate Ortho-lithiated Intermediate (in situ) step1->intermediate step2 3. Anhydrous DMF -78 °C to RT intermediate->step2 Formylation product N-(2-formyl-3-methoxyphenyl)- 2,2-dimethylpropanamide step2->product

Caption: Proposed synthetic workflow via directed ortho-metalation.

The precursor, N-(3-methoxyphenyl)-2,2-dimethylpropanamide, can be synthesized by reacting 3-methoxyaniline with pivaloyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.[4]

Chemical Reactivity Profile

The reactivity of this molecule is governed by its three primary functional groups:

  • Aldehyde Group : This is the most reactive site for transformations. It readily undergoes nucleophilic addition reactions (e.g., Grignard, organolithium reagents), Wittig reactions for olefination, reductive amination to form secondary amines, oxidation to a carboxylic acid, and reduction to a primary alcohol.

  • Aromatic Ring : The ring is activated by the electron-donating methoxy and amide groups. However, the formyl group is strongly deactivating. Electrophilic aromatic substitution would likely be directed to the positions ortho and para to the methoxy and amide groups, but the steric hindrance and deactivating nature of the aldehyde make further substitution challenging.

  • Amide Group : The pivaloyl amide is exceptionally stable due to steric hindrance from the tert-butyl group. It is resistant to hydrolysis under mild conditions but can be cleaved under harsh acidic or basic conditions to reveal the parent aniline.

Spectroscopic Characterization Profile

Full characterization is essential to confirm the identity and purity of the synthesized compound.[5] Based on its structure, the following spectral features are predicted:

TechniquePredicted Spectral Features
¹H NMR - ~9.8-10.2 ppm : Singlet, 1H (aldehyde proton, -CHO).- ~8.0-9.0 ppm : Broad singlet, 1H (amide proton, -NH).- ~6.8-7.8 ppm : Multiplets, 3H (aromatic protons).- ~3.9 ppm : Singlet, 3H (methoxy protons, -OCH₃).- ~1.3 ppm : Singlet, 9H (tert-butyl protons, -C(CH₃)₃).
¹³C NMR - ~190-195 ppm : Aldehyde carbonyl carbon.- ~176-178 ppm : Amide carbonyl carbon.- ~110-160 ppm : Aromatic carbons (6 signals expected).- ~55-56 ppm : Methoxy carbon.- ~39-40 ppm : Quaternary carbon of tert-butyl group.- ~27-28 ppm : Methyl carbons of tert-butyl group.
IR Spectroscopy - ~3300-3400 cm⁻¹ : N-H stretch (amide).- ~2820 & 2720 cm⁻¹ : C-H stretch (aldehyde Fermi doublet).- ~1680-1700 cm⁻¹ : C=O stretch (aldehyde carbonyl).- ~1650-1670 cm⁻¹ : C=O stretch (amide I band).- ~1250 cm⁻¹ : C-O stretch (aryl ether).
Mass Spectrometry - Expected [M]+ : 235.29 (for C₁₃H₁₇NO₃). Fragmentation patterns would likely involve loss of the tert-butyl group and the formyl group.

Experimental Protocols

The following sections provide standardized, exemplary protocols for the synthesis and characterization of the title compound.

Protocol: Synthesis of N-(3-methoxyphenyl)-2,2-dimethylpropanamide (Precursor)

Causality: This protocol forms a stable amide bond by reacting an aniline with a sterically hindered acid chloride. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[4]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-methoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylation: Add pivaloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.[6]

Protocol: Spectroscopic Sample Preparation

Trustworthiness: Proper sample preparation is critical for acquiring high-quality, reproducible data. These steps represent standard laboratory practice for ensuring data integrity.

  • NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the dry, purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is clear and free of particulate matter before analysis.

  • IR Spectroscopy (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

    • Record a background spectrum.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil and collect the spectrum.

  • Mass Spectrometry (Direct Infusion ESI):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL using a solvent containing 0.1% formic acid to promote ionization.

    • Infuse the solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation synthesis Synthesize Compound (See Protocol 5.1) purify Purify via Recrystallization/Chromatography synthesis->purify sample_prep Prepare Samples (See Protocol 5.2) purify->sample_prep nmr ¹H & ¹³C NMR sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms validate Compare Experimental Data with Predicted Profile nmr->validate ir->validate ms->validate

Caption: General workflow from synthesis to data validation.

References

  • N-(3-Methoxyphenethyl)-2-propylpentanamide . MDPI. Available at: [Link]

  • This compound - 82673-65-2 . ChemSynthesis. Available at: [Link]

  • Nvn2E3ZQ4H | C12H16BrNO2 | CID 59280115 . PubChem - NIH. Available at: [Link]

  • M-100(3-methoxy-N,N-dimethylpropanamide)|Products|KJ Chemicals Corporation . KJ Chemicals Corporation. Available at: [Link]

  • Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine . YouTube. Available at: [Link]

  • BR112018074885A2 - preparation of polyamide imide resins using n-formyl morpholine: 3-methoxy n, n-dimethylpropanamide. Google Patents.
  • Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations . ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability Assessment of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel chemical entity, N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. As a molecule featuring an aromatic aldehyde, a methoxy substituent, and a sterically hindered amide linkage, its physicochemical properties are critical determinants of its potential utility in research and development, particularly within the pharmaceutical sciences. This document outlines the theoretical considerations, detailed experimental protocols, and data interpretation strategies necessary to establish a robust physicochemical profile. We will delve into methodologies for determining both thermodynamic and kinetic solubility, followed by a rigorous stability assessment program based on forced degradation studies as mandated by international regulatory guidelines. The causality behind experimental choices is emphasized to provide a self-validating system for generating reliable and reproducible data.

Introduction and Physicochemical Rationale

The compound this compound (CAS 82673-65-2) is an aromatic amide with a molecular formula of C13H17NO3.[1] Its structure, featuring a formyl (aldehyde), a methoxy, and a pivalamide group, presents a unique combination of functionalities that dictate its chemical behavior.

  • Solubility Drivers: The aromatic ring and the bulky tert-butyl group of the pivalamide moiety contribute to its lipophilicity, suggesting potentially low aqueous solubility. Conversely, the amide and aldehyde functionalities can act as hydrogen bond acceptors, while the amide N-H can act as a donor, potentially improving solubility in polar protic solvents. The methoxy group is generally considered to be weakly electron-donating and can influence the overall polarity of the molecule.[2] A structurally similar compound, N-(3-methoxyphenyl)-2,2-dimethylpropanamide, is described as practically insoluble in water.[3]

  • Stability Concerns: The primary points of potential instability are the aldehyde and amide functional groups. Aromatic aldehydes are susceptible to oxidation, which would convert the formyl group into a carboxylic acid.[4][5][6] The amide bond is prone to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into 2-amino-6-methoxybenzaldehyde and pivalic acid.[7][8][9]

Understanding these properties is not merely an academic exercise. For drug development, poor solubility can severely limit oral bioavailability, while instability dictates shelf-life, storage conditions, and formulation strategies.[10][11] Therefore, a thorough investigation as outlined herein is a prerequisite for any further development.

Aqueous Solubility Determination

Solubility is a critical physicochemical parameter. We must distinguish between two key types: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium saturation point of a compound, while kinetic solubility reflects the concentration at which a compound, typically dissolved in an organic solvent like DMSO first, precipitates in an aqueous medium.[12][13]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility, as it allows the system to reach true equilibrium.[14][15][16]

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., pH 1.2, pH 4.5, pH 6.8, and pH 7.4 phosphate-buffered saline to simulate physiological conditions).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Calculate the solubility in mg/mL and µM based on the measured concentration and the dilution factor.

Protocol: Kinetic Solubility (Nephelometry)

Kinetic solubility is a high-throughput method often used in early discovery to quickly assess a compound's precipitation behavior.[13][17] Laser nephelometry, which measures light scattering from suspended particles, is a reliable technique for this purpose.[18][19]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.

  • Buffer Addition: Rapidly add the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the target final concentration.

  • Incubation & Measurement: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).[17] Measure the light scattering in each well using a laser nephelometer.

  • Data Analysis: Compare the light scattering signal of the test compound to that of positive (poorly soluble) and negative (highly soluble) controls. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[19]

G cluster_0 Solubility Assessment Workflow cluster_1 Thermodynamic (Shake-Flask) cluster_2 Kinetic (Nephelometry) start Compound Weighing / DMSO Stock T_add Add Excess Solid to Buffer start->T_add K_add Add DMSO Stock to Buffer start->K_add T_equil Equilibrate (24-48h) T_add->T_equil T_sep Centrifuge / Settle T_equil->T_sep T_quant HPLC-UV Quantification T_sep->T_quant end_node Solubility Data (mg/mL, µM) T_quant->end_node K_incub Incubate (e.g., 2h) K_add->K_incub K_meas Measure Light Scattering K_incub->K_meas K_quant Determine Precipitation Point K_meas->K_quant K_quant->end_node G cluster_0 Forced Degradation & Stability Workflow parent Parent Compound (this compound) stress_acid Acid Hydrolysis (0.1M HCl, Heat) parent->stress_acid stress_base Basic Hydrolysis (0.1M NaOH, RT) parent->stress_base stress_ox Oxidation (3% H2O2, RT) parent->stress_ox stress_therm Thermal (70°C, Solid/Solution) parent->stress_therm stress_photo Photostability (ICH Q1B Light) parent->stress_photo analysis Analysis by Stability- Indicating HPLC Method stress_acid->analysis stress_base->analysis stress_ox->analysis stress_therm->analysis stress_photo->analysis results Identify Degradants Establish Pathways Confirm Method Specificity analysis->results

Sources

An In-depth Technical Guide to N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide, a specialized organic compound with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and potential areas of investigation.

Introduction and Nomenclature

This compound is an aromatic amide characterized by a substituted phenyl ring containing a formyl and a methoxy group. The presence of these functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

IUPAC Name and Synonyms

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] While no widely recognized synonyms for this specific compound are documented in major chemical databases, it may also be referred to by its systematic name variants. It is crucial to distinguish it from structurally related but distinct compounds, such as N-(3-methoxyphenyl)-2,2-dimethylpropanamide, which lacks the ortho-formyl group and possesses a different chemical profile.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
CAS Number 82673-65-2[1]
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Melting Point 82-84 °C[1]
Appearance Solid (predicted)-
Solubility Expected to be soluble in common organic solvents-

Synthesis and Purification

Hypothesized Synthetic Protocol

The most probable synthetic pathway involves the acylation of 2-amino-6-methoxybenzaldehyde with pivaloyl chloride. This reaction is a standard method for forming anilides.

Reaction Scheme:

Synthesis_of_this compound reactant1 2-Amino-6-methoxybenzaldehyde product This compound reactant1->product Acylation reactant2 Pivaloyl Chloride reactant2->product reagents + Base (e.g., Pyridine) + Aprotic Solvent (e.g., DCM)

Caption: Hypothesized synthesis of the target compound.

Step-by-Step Methodology:

  • Dissolution of Starting Material: Dissolve 2-amino-6-methoxybenzaldehyde in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath and slowly add a stoichiometric equivalent of pivaloyl chloride dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and extract the product into an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Potential Applications and Research Directions

While specific biological activities for this compound have not been reported, its structural features suggest several avenues for investigation in drug discovery and medicinal chemistry.

Intermediate for Heterocycle Synthesis

The ortho-formyl anilide moiety is a valuable precursor for the synthesis of various heterocyclic systems, such as quinolines, quinazolines, and benzodiazepines. These scaffolds are prevalent in a wide range of biologically active compounds. The formyl group can readily participate in condensation reactions with various nucleophiles, leading to the formation of diverse ring systems.

Exploration of Biological Activity

The methoxyphenyl and amide functionalities are present in numerous pharmacologically active molecules.[2] The methoxy group can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and can also be involved in target binding.[3] Amide bonds are fundamental in many biological processes and are a common feature in pharmaceuticals.[4]

The pivaloyl group, with its bulky tert-butyl substituent, can impart steric hindrance, which may influence the compound's conformational preferences and interactions with biological targets.[1] It can also enhance metabolic stability by protecting the amide bond from enzymatic cleavage.

Given these features, this compound could be investigated for a range of biological activities, including but not limited to:

  • Antimicrobial properties

  • Anti-inflammatory effects

  • Anticancer activity

  • Neurological effects

Analytical Characterization

The structural elucidation and purity assessment of this compound can be achieved through a combination of standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the formyl proton, the methoxy group, the amide proton, and the tert-butyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, including the amide C=O stretch (typically around 1650-1680 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and the aldehyde C=O stretch (around 1690-1715 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and exact mass of the molecule.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for monitoring reaction progress. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) would likely provide good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can also be employed for analysis.[5]

Safety and Handling

As specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General safety guidelines for handling aromatic aldehydes and amides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[6][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[8]

Conclusion

This compound is a chemical compound with a well-defined structure but limitedly explored applications. Its synthesis is achievable through standard organic chemistry methodologies. The presence of reactive functional groups, particularly the ortho-formyl anilide moiety, makes it a promising starting material for the synthesis of diverse heterocyclic compounds of potential pharmacological interest. This technical guide provides a foundation for researchers and scientists to further investigate the chemistry and potential biological activities of this intriguing molecule.

References

  • ChemSynthesis. This compound. Available at: [Link]

  • Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Available at: [Link]

  • MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Pivalic acid. Available at: [Link]

  • Wikipedia. Pivaloyloxymethyl. Available at: [Link]

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC. Available at: [Link]

  • ResearchGate. What is the best method for detecting Amide groups in the presence of Amine groups?. Available at: [Link]

  • Google Patents. CN103512996B - Analysis method for amide compounds.
  • Wittenberg University. Handling Chemicals - Chemistry. Available at: [Link]

  • Google Patents. US5130443A - Process for the preparation of anilides.
  • Taylor & Francis. Anilides – Knowledge and References. Available at: [Link]

  • Texas A&M University-San Antonio. Chemical Safety Guidelines - updated July 21, 2021. Available at: [Link]

  • JETIR. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC. Available at: [Link]

  • National Center for Biotechnology Information. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PubMed. Available at: [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

  • ResearchGate. Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars. Available at: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available at: [Link]

  • National Center for Biotechnology Information. Research Progress on Chemical Constituents and Pharmacological Effects of Amides From Natural Sources - PubMed. Available at: [Link]

  • Wikipedia. Capsaicin. Available at: [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

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  • YouTube. Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine.. Available at: [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. In the absence of direct crystallographic data for this specific molecule, this document leverages established principles of organic chemistry, spectroscopic analysis of analogous compounds, and computational chemistry insights to construct a comprehensive theoretical model. The guide will cover the probable synthetic route, predicted spectroscopic signature, and an in-depth analysis of its conformational landscape, with a focus on the interplay between the amide linkage and the ortho-substituted aromatic ring. This information is critical for researchers in medicinal chemistry and drug discovery, where understanding molecular geometry is paramount for designing effective therapeutics.

Introduction

This compound (C₁₃H₁₇NO₃) is a substituted aromatic amide with potential applications in organic synthesis and pharmaceutical development.[1] Its structure, featuring a bulky pivaloyl group attached to an aniline derivative bearing ortho-formyl and methoxy substituents, presents an interesting case for conformational analysis. The spatial arrangement of these functional groups is expected to significantly influence the molecule's chemical reactivity, intermolecular interactions, and ultimately its biological activity.

Table 1: Physicochemical Properties [1]

PropertyValue
CAS Number 82673-65-2
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Melting Point 82-84 °C

Proposed Synthesis

Synthesis_Pathway Reactant1 2-amino-6-methoxybenzaldehyde Product This compound Reactant1->Product Base (e.g., Pyridine or Triethylamine) Dichloromethane Reactant2 Pivaloyl chloride Reactant2->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • Dissolution: Dissolve 2-amino-6-methoxybenzaldehyde in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

  • Acylation: Slowly add pivaloyl chloride to the reaction mixture at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Predicted Spectroscopic Signature

The structural features of this compound suggest a distinct spectroscopic signature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the formyl proton, the methoxy group, the amide proton, and the tert-butyl group. The chemical shifts will be influenced by the electronic effects of the substituents on the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and aldehyde, the aromatic carbons, the methoxy carbon, and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the secondary amide, the C=O stretching of the amide and aldehyde, and the C-O stretching of the methoxy group. The NIST WebBook provides reference spectra for similar compounds like N,N-dimethylformamide and pivalanilide which can be used for comparison.[2][3]

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (235.28 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage of the amide bond.

Molecular Structure and Conformational Analysis

The conformation of this compound is primarily determined by the rotational barriers around the C(aryl)-N bond and the N-C(O) amide bond.

Amide Bond Planarity and Rotation

The amide bond possesses significant double bond character due to resonance, which restricts rotation around the N-C(O) bond and favors a planar conformation.[4] However, steric hindrance from bulky substituents can lead to deviations from planarity.[4]

Amide_Resonance cluster_0 Resonance Structures of the Amide Bond Amide1 R-C(=O)-NH-R' Amide2 R-C(O-)-=N+H-R' Amide1->Amide2

Caption: Resonance contributing to amide bond planarity.

Conformation around the C(aryl)-N Bond

Rotation around the C(aryl)-N bond is influenced by the steric interactions between the amide group and the ortho substituents (formyl and methoxy groups). The bulky tert-butyl group of the pivaloyl moiety will likely play a significant role in determining the preferred dihedral angle. Computational studies on similar aryl amides have shown that density functional theory (DFT) calculations can effectively predict torsional potentials and low-energy conformations.[5]

The presence of the ortho-formyl and methoxy groups can lead to the existence of different rotational isomers (rotamers). The relative energies of these conformers will depend on a balance of steric repulsion and potential intramolecular hydrogen bonding between the amide N-H and the formyl oxygen or methoxy oxygen. Dynamic NMR studies on ortho-disubstituted systems have been used to determine the energy barriers for such rotations.[6][7]

Conformational_Isomers Molecule N-(2-formyl-3-methoxyphenyl)- 2,2-dimethylpropanamide Conformer1 Rotamer 1 (e.g., Amide N-H syn to formyl) Molecule->Conformer1 Rotation around C(aryl)-N bond Conformer2 Rotamer 2 (e.g., Amide N-H anti to formyl) Molecule->Conformer2 Rotation around C(aryl)-N bond Conformer1->Conformer2 Interconversion

Caption: Potential rotational isomers due to hindered rotation.

Potential Applications in Drug Development

Substituted anilides are a common motif in many pharmaceutical agents. The specific combination of functional groups in this compound suggests several potential applications:

  • Scaffold for Medicinal Chemistry: The molecule can serve as a versatile scaffold for the synthesis of more complex drug candidates. The formyl group can be readily modified through reactions such as reductive amination or Wittig reactions.

  • Probe for Biological Systems: The conformational rigidity imposed by the ortho substituents could be exploited to design probes for studying protein-ligand interactions where a specific conformation is required for binding.

  • Fragment-Based Drug Discovery: This molecule could be used as a fragment in fragment-based drug discovery campaigns to identify new binding motifs for therapeutic targets.

Conclusion

This technical guide has provided a comprehensive theoretical overview of the molecular structure and conformation of this compound. While experimental data for this specific compound is limited, by applying fundamental principles of organic chemistry and leveraging data from analogous structures, we have been able to propose a likely synthetic route, predict its spectroscopic characteristics, and analyze its conformational preferences. Further experimental and computational studies are warranted to validate these theoretical insights and to fully explore the potential of this molecule in chemical and pharmaceutical research.

References

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A Strategic Guide to Unveiling the Bio-pharmacological Potential of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide outlines a comprehensive, multi-tiered strategy for the systematic biological activity screening of the novel chemical entity, N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. The compound's structure, featuring a salicylaldehyde (o-vanillin) core, suggests a high probability of inherent bioactivity. This document provides a robust framework for researchers in drug discovery, moving from predictive computational analysis to rigorous in vitro validation and mechanism of action studies. The protocols detailed herein are designed to efficiently identify and characterize potential therapeutic applications, focusing on hypothesized anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. Each experimental choice is rationalized to ensure a logical, cost-effective, and scientifically sound screening cascade.

Part 1: Foundational Analysis & Hypothesis Generation

Structural Deconstruction and Rationale for Screening

This compound (C₁₃H₁₇NO₃) is a synthetic organic compound with a molecular weight of 235.28 g/mol .[1] Its core structure is a derivative of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), a well-known pharmacophore. The rationale for screening this specific molecule is based on the established biological activities of its constituent motifs:

  • Salicylaldehyde/o-Vanillin Moiety : This aromatic aldehyde is a privileged scaffold in medicinal chemistry. Salicylaldehyde and its derivatives, including vanillin, are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[2][3][4] The phenolic hydroxyl and aldehyde groups are key to these activities, often participating in hydrogen bonding and covalent interactions with biological targets.[5]

  • Amide Linkage : A fundamental functional group in countless pharmaceuticals, the amide bond provides structural rigidity and metabolic stability.

  • Pivaloyl Group (2,2-dimethylpropanamide) : The bulky tert-butyl group significantly influences the molecule's lipophilicity, which can enhance membrane permeability and modulate interactions with hydrophobic pockets in target proteins.

Based on this structural analysis, we can formulate several testable hypotheses for the primary biological activities of this compound.

Primary Hypotheses:

  • The compound possesses anti-inflammatory properties by modulating key inflammatory pathways, such as NF-κB signaling.

  • The compound exhibits cytotoxic activity against cancer cell lines, potentially through the induction of apoptosis.

  • The compound has antioxidant capacity due to the radical-scavenging potential of the phenolic group.

  • The compound shows antimicrobial activity against pathogenic bacteria and fungi.[6][7][8]

Part 2: Tier 0 - In Silico & Computational Screening

Before committing to resource-intensive wet lab experiments, a preliminary in silico assessment is crucial for predicting the compound's drug-likeness and potential liabilities.[9] This step provides a critical filter, guiding the subsequent experimental design.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The goal of ADMET prediction is to forecast the pharmacokinetic and toxicological profile of a molecule. Numerous open-access and commercial software platforms can perform these calculations.[10][11]

Methodology:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Input the SMILES string into a predictive web server such as ADMET-AI, SwissADME, or pkCSM.[11][12]

  • Analyze the output parameters against established thresholds for drug candidates.

Table 1: Key In Silico Parameters and Interpretation

Parameter Desired Range/Outcome Rationale & Implication
Molecular Weight < 500 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Lipophilicity) 1 - 3 Optimal balance between aqueous solubility and membrane permeability.
H-Bond Donors/Acceptors ≤ 5 / ≤ 10 Influences solubility and binding interactions (Lipinski's Rule).
Aqueous Solubility High Essential for absorption and distribution in the body.
Blood-Brain Barrier (BBB) Permeation Yes/No Predicts potential for CNS activity or off-target effects.
CYP450 Inhibition Non-inhibitor Low potential for drug-drug interactions.[10]
AMES Toxicity Negative Indicates a low likelihood of mutagenicity.

| hERG Inhibition | Negative | Reduces the risk of cardiotoxicity. |

This table serves as a template for summarizing the predicted data.

Part 3: Tier 1 - Primary In Vitro Screening Cascade

The primary screening phase aims to rapidly and cost-effectively test the core biological hypotheses using a panel of validated, high-throughput assays.

General Workflow for Tier 1 Screening

The overall logic of the primary screen is to expose relevant biological systems (cells, enzymes, radicals) to the test compound across a range of concentrations to identify any significant biological effect.

G cluster_0 Hypothesis Generation cluster_1 Tier 1 Assays cluster_2 Data Output H1 Anti-inflammatory A1 Nitric Oxide (NO) Assay (RAW 264.7 Cells) H1->A1 H2 Anticancer A2 Cytotoxicity Assay (e.g., MTT Assay) H2->A2 H3 Antioxidant A3 Radical Scavenging Assay (e.g., DPPH) H3->A3 H4 Antimicrobial A4 MIC Determination (Broth Microdilution) H4->A4 D1 IC50 Value A1->D1 D2 IC50/GI50 Value A2->D2 D3 IC50/TEAC Value A3->D3 D4 MIC Value A4->D4

Caption: Tier 1 primary screening workflow.

Protocol: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[13] This assay uses lipopolysaccharide (LPS) to stimulate RAW 264.7 murine macrophage cells and measures the ability of the test compound to inhibit the resulting NO production.[14]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence.[13]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ atmosphere.[15][16]

  • NO Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[13]

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).

  • Cytotoxicity Control: Simultaneously perform an MTT assay (see protocol 3.3) under the same conditions to ensure that the observed NO reduction is not due to cell death.[14]

Protocol: Anticancer Activity - MTT Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[19][20]

Step-by-Step Protocol:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT solution (final concentration 0.5 mg/mL).[17]

  • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple crystals.[17]

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.

Protocol: Antioxidant Activity - DPPH Radical Scavenging Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The stable DPPH radical has a deep purple color, which is reduced to a yellow color in the presence of an antioxidant.[21]

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).[22]

  • Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of the test compound or a standard antioxidant (e.g., Ascorbic Acid, Trolox).[22]

  • Add 180-200 µL of the DPPH working solution to each well and mix.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[21][22]

  • Measurement: Measure the absorbance at 517 nm.[21]

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[23]

Part 4: Tier 2 - Mechanism of Action (MoA) & Secondary Screening

If a "hit" is identified in Tier 1 (i.e., the compound shows potent and selective activity in a primary assay), Tier 2 studies are initiated to confirm the activity and elucidate the underlying mechanism of action.

Example MoA Pathway: Anti-inflammatory (NF-κB Signaling)

Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[24][25] It controls the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and cytokines like TNF-α and IL-6.[26][27] If the compound inhibited NO production in Tier 1, investigating its effect on this pathway is a logical next step.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates (Marks for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus 4. Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes 5. Induces Transcription Compound Test Compound (Hypothesized Inhibition) Compound->IKK Potential Target? Compound->NFkB Potential Target?

Caption: Canonical NF-κB inflammatory signaling pathway.

Key MoA Experiments:

  • Western Blotting: To measure the protein levels of key signaling molecules.

    • Protocol: Treat RAW 264.7 cells with the compound and LPS. Lyse the cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with antibodies against phospho-IκBα, total IκBα, and the p65 subunit of NF-κB (in both cytoplasmic and nuclear fractions). This will show if the compound prevents IκBα degradation and NF-κB nuclear translocation.

  • Quantitative PCR (qPCR): To measure the mRNA expression of target genes.

    • Protocol: Treat cells as above. Isolate total RNA, reverse transcribe to cDNA, and perform qPCR using primers for iNOS, COX-2, TNF-α, and IL-6. This reveals if the compound inhibits the transcription of pro-inflammatory genes.

  • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the secretion of pro-inflammatory cytokines.

    • Protocol: Collect the supernatant from treated cells and use commercial ELISA kits to measure the concentration of secreted TNF-α and IL-6 proteins.

Example MoA Pathway: Anticancer (Apoptosis Induction)

Rationale: A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases.[28][29][30] Key events include the activation of initiator caspases (like Caspase-8 and Caspase-9) and executioner caspases (like Caspase-3).[31]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Receptor Death Receptor (e.g., Fas) Casp8 Pro-Caspase-8 -> Caspase-8 Receptor->Casp8 Casp3 Pro-Caspase-3 -> Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondria CytC Cytochrome c Release Mito->CytC Casp9 Pro-Caspase-9 -> Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound Test Compound Compound->Receptor Compound->Mito

Caption: Major caspase-activation pathways in apoptosis.

Key MoA Experiments:

  • Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptosis.

    • Protocol: Treat cancer cells with the compound. Stain with Annexin V-FITC (binds to phosphatidylserine on the outer leaflet of apoptotic cells) and PI (stains the DNA of necrotic or late apoptotic cells). Analyze the cell populations using flow cytometry.

  • Caspase Activity Assays: To measure the activation of key caspases.

    • Protocol: Use commercially available colorimetric or fluorometric kits to measure the activity of Caspase-3, -8, and -9 in lysates from compound-treated cells. This helps distinguish between the intrinsic and extrinsic apoptotic pathways.

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest.

    • Protocol: Treat cells, fix them in ethanol, and stain their DNA with propidium iodide. Analyze the DNA content of the cell population by flow cytometry to identify accumulation in G0/G1, S, or G2/M phases.

Part 5: Data Interpretation and Path Forward

The culmination of this screening cascade will generate a comprehensive biological profile for this compound.

Table 2: Example Summary of Biological Activity Profile

Assay Type Endpoint Result (IC₅₀ / EC₅₀ / MIC) Selectivity/Comments
Anti-inflammatory NO Inhibition (RAW 264.7) 12.5 µM Not due to cytotoxicity at active concentrations.
Anticancer MTT (MCF-7) 8.2 µM -
Anticancer MTT (A549) 25.1 µM Moderately selective for MCF-7 cells.
Anticancer MTT (HeLa) > 100 µM Inactive.
Antioxidant DPPH Scavenging 45.8 µM Moderate activity.
Antimicrobial MIC (S. aureus) 64 µg/mL -

| Antimicrobial | MIC (E. coli) | > 256 µg/mL | Inactive against Gram-negative bacteria. |

This table is a template for summarizing final quantitative data.

Based on these results, a path forward can be determined. For instance, if the compound shows potent and selective anticancer activity against MCF-7 cells and induces apoptosis via the intrinsic pathway, the next steps would involve:

  • Hit-to-Lead Optimization: Synthesizing analogs to improve potency and selectivity (Structure-Activity Relationship studies).

  • Target Identification: Using techniques like proteomics or thermal shift assays to find the direct protein target.

  • In Vivo Efficacy: Testing the optimized compound in animal models of breast cancer.

This systematic approach ensures that resources are directed toward the most promising therapeutic avenues, maximizing the potential for successful drug development.

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"N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide" literature review and background

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest in synthetic chemistry. Due to the limited direct literature on this specific compound, this document serves as a prospective guide, detailing a robust and logical synthetic pathway, outlining key characterization techniques, and discussing its potential chemical properties based on the constituent functional groups. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction and Background

This compound is an organic compound featuring an ortho-formyl-substituted methoxy-aniline core acylated with a pivaloyl group. The unique arrangement of an aldehyde, a methoxy group, and a bulky tertiary butyl amide on an aromatic ring suggests its potential as a versatile intermediate in the synthesis of more complex molecules, such as heterocyclic compounds or substituted Schiff bases. The sterically hindered pivaloyl group can offer stability and influence the conformational properties of the molecule.

A thorough review of existing scientific literature and chemical databases indicates that this compound is not a widely studied compound. This guide, therefore, constructs a proposed synthetic route and characterization framework based on established principles of organic chemistry and data from related analogues.

Proposed Synthetic Pathway

The most direct and logical approach to synthesizing this compound is through the acylation of 2-amino-6-methoxybenzaldehyde with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2-amino-6-methoxybenzaldehyde attacks the carbonyl carbon of pivaloyl chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to yield the final amide product, this compound, and hydrochloric acid as a byproduct. A mild base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Visualizing the Synthesis

Synthesis_Workflow sub1 2-amino-6-methoxybenzaldehyde reaction_step Acylation Reaction (0°C to RT) sub1->reaction_step sub2 Pivaloyl Chloride sub2->reaction_step reagents Pyridine (Base) Dichloromethane (Solvent) reagents->reaction_step product N-(2-formyl-3-methoxyphenyl)- 2,2-dimethylpropanamide reaction_step->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier (Example)
2-amino-6-methoxybenzaldehyde>98%Sigma-Aldrich
Pivaloyl chloride>99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous>99.8%Fisher Scientific
Pyridine, anhydrous>99.8%Alfa Aesar
Saturated Sodium BicarbonateACS GradeVWR Chemicals
Anhydrous Magnesium SulfateACS GradeVWR Chemicals
HexanesACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-6-methoxybenzaldehyde (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization and Data Analysis

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques. The following table summarizes the expected data.

TechniqueExpected Observations
¹H NMR - A singlet around 9.8-10.2 ppm corresponding to the aldehyde proton. - Aromatic protons in the range of 7.0-7.8 ppm. - A singlet for the methoxy group protons around 3.9 ppm. - A singlet for the nine equivalent protons of the t-butyl group around 1.3 ppm. - A broad singlet for the amide N-H proton.
¹³C NMR - A resonance for the aldehyde carbonyl carbon around 190 ppm. - A resonance for the amide carbonyl carbon around 176 ppm. - Aromatic carbon resonances in the range of 110-160 ppm. - A resonance for the methoxy carbon around 56 ppm. - Resonances for the t-butyl group carbons.
FT-IR - A strong C=O stretching band for the aldehyde around 1680-1700 cm⁻¹. - A strong C=O stretching band for the amide (Amide I band) around 1640-1680 cm⁻¹. - An N-H stretching band around 3200-3400 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic groups.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₃H₁₇NO₃).

Potential Applications and Future Directions

While not extensively studied, the structural motifs within this compound suggest several potential applications:

  • Pharmaceutical Scaffolding: The molecule can serve as a precursor for synthesizing benzodiazepines, quinazolines, and other heterocyclic systems of medicinal interest.

  • Ligand Synthesis: The aldehyde functionality allows for the formation of Schiff bases, which are important ligands in coordination chemistry and catalysis.

  • Materials Science: The aromatic system could be further functionalized to create novel organic materials with specific electronic or photophysical properties.

Future research should focus on the synthesis, isolation, and full characterization of this compound. Subsequent studies could explore its reactivity in various organic transformations and evaluate its biological activity in relevant assays.

Conclusion

This compound represents an intriguing yet underexplored chemical entity. This guide provides a scientifically grounded, prospective framework for its synthesis and characterization. By leveraging a straightforward acylation reaction and standard analytical techniques, researchers can access this compound and begin to unlock its potential in various fields of chemical science.

References

A comprehensive list of references that support the proposed synthetic and analytical methodologies will be provided upon the discovery of relevant literature in future searches. The principles outlined in this guide are based on fundamental and widely accepted knowledge in the field of organic chemistry.

Methodological & Application

Synthesis of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide, a valuable intermediate in pharmaceutical and organic synthesis. The protocol details a robust and efficient N-acylation reaction between 2-amino-6-methoxybenzaldehyde and pivaloyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also insights into the rationale behind the chosen methodology, safety considerations, and characterization techniques.

Introduction

This compound (C₁₃H₁₇NO₃, Molar Mass: 235.28 g/mol ) is an aromatic amide that serves as a key building block in the synthesis of various complex organic molecules.[1] Compounds of this class, N-acyl aromatic amines, are pivotal intermediates in the development of pharmaceuticals, particularly as precursors for analgesics and anti-inflammatory drugs. The strategic placement of the formyl, methoxy, and pivaloyl groups offers multiple avenues for further chemical modifications, making this compound a versatile tool in medicinal chemistry and materials science.

This protocol outlines a standard N-acylation procedure, a fundamental transformation in organic chemistry. The reaction involves the formation of an amide bond between the primary amine of 2-amino-6-methoxybenzaldehyde and the acyl chloride, pivaloyl chloride. A tertiary amine base, such as triethylamine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Reaction Scheme

The synthesis proceeds via the N-acylation of 2-amino-6-methoxybenzaldehyde with pivaloyl chloride in the presence of a base.

reaction_scheme reactant1 2-amino-6-methoxybenzaldehyde arrow Triethylamine (Et3N) Dichloromethane (DCM) 0 °C to Room Temp. reactant1->arrow plus1 + plus1->arrow reactant2 Pivaloyl Chloride reactant2->arrow product N-(2-formyl-3-methoxyphenyl)- 2,2-dimethylpropanamide arrow->product plus2 + byproduct Triethylamine Hydrochloride (Et3N·HCl) arrow->byproduct

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is based on established methods for the N-acylation of aromatic amines.[2][3]

Materials and Equipment
Material/EquipmentGrade/Specification
2-amino-6-methoxybenzaldehyde≥98% purity
Pivaloyl chloride≥98% purity
Triethylamine (Et₃N)Anhydrous, ≥99.5%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Deionized WaterHigh-purity
Sodium Sulfate (Na₂SO₄)Anhydrous, granular
Round-bottom flaskAppropriate size, with ground glass joint
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel coated
Standard laboratory glassware
Personal Protective Equipment (PPE)Safety glasses, lab coat, gloves
Step-by-Step Procedure

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-methoxybenzaldehyde (1.0 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the flask to 0 °C in an ice bath.

Addition of Pivaloyl Chloride:

  • Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution at 0 °C using a dropping funnel over a period of 15-20 minutes. The formation of a white precipitate (triethylamine hydrochloride) may be observed.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

Reaction Monitoring:

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting amine should have a lower Rf value than the less polar amide product.

Work-up:

  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Filter off the drying agent.

  • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound as a solid.[2]

Workflow Diagram

workflow start Start dissolve Dissolve 2-amino-6-methoxybenzaldehyde and Triethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add Add Pivaloyl Chloride dropwise cool->add react Stir at Room Temperature (2-4 hours) add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete dry Dry Organic Layer workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization evaporate->purify end End purify->end

Caption: Experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: The expected melting point is in the range of 82-84 °C.[1]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O, aldehyde C=O, N-H).

  • Mass Spectrometry: To confirm the molecular weight (235.28 g/mol ).[1]

Safety and Handling

  • Pivaloyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Avoid inhalation and skin contact.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of pivaloyl chloride.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationIncomplete reactionExtend the reaction time. Ensure all reagents are anhydrous. Check the quality of the pivaloyl chloride.
Ineffective baseUse freshly distilled triethylamine.
Difficult purificationPresence of impuritiesPerform a thorough aqueous work-up. Consider column chromatography for purification if recrystallization is ineffective.
Product hydrolysisExposure to water during work-up or storageEnsure all work-up steps are performed efficiently. Store the final product in a desiccator.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can efficiently produce this valuable chemical intermediate for a variety of applications in organic synthesis and drug discovery.

References

  • Organic Syntheses Procedure. Org. Synth. 2018, 95, 14-25. [Link]

  • This compound. ChemSynthesis. [Link]

Sources

The Versatile Virtues of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide: A Guide to its Application in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Strategic Building Block

In the landscape of modern organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide emerges as a noteworthy scaffold, poised for significant applications in the synthesis of diverse heterocyclic systems, which are cornerstones of medicinal chemistry and materials science. T[1][2]his application note serves as a detailed guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols involving this versatile reagent.

The intrinsic value of this compound lies in the orthogonal reactivity of its constituent functional groups. The ortho-formyl aniline moiety is a classical precursor for a variety of condensation and cyclization reactions, while the methoxy group electronically modulates the reactivity of the aromatic ring. Critically, the sterically demanding pivaloyl (2,2-dimethylpropanoyl) protecting group on the aniline nitrogen offers robust protection under a range of conditions, yet its influence on adjacent reaction centers must be carefully considered. This guide will provide both theoretical grounding and practical, analog-based protocols to unlock the synthetic potential of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 82673-65-2
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Appearance White to off-white powder or crystalline solidCommercial Suppliers
Melting Point 82-84 °C

Proposed Synthesis of the Building Block

While direct, detailed synthetic preparations of this compound are not extensively reported in peer-reviewed literature, a plausible and logical synthetic route can be devised from commercially available precursors. The key transformations would involve the protection of an appropriate aniline followed by a directed ortho-formylation.

A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Synthetic Route start 3-Methoxyaniline step1 N-Pivaloylation (Pivaloyl Chloride, Base) start->step1 Protection intermediate N-(3-methoxyphenyl)-2,2-dimethylpropanamide step1->intermediate step2 Directed ortho-Formylation (e.g., Duff Reaction or ortho-lithiation followed by formylation) intermediate->step2 Formylation product This compound step2->product

Caption: Proposed synthetic pathway for this compound.

The N-pivaloylation of 3-methoxyaniline would provide the precursor amide. The subsequent introduction of the formyl group at the ortho position to the amide is the critical step. The bulky pivaloyl group can act as a directing group in certain ortho-lithiation/formylation sequences.

Application I: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a robust and widely utilized method for the construction of quinoline and naphthyridine ring systems. I[3][4]t involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This compound is an ideal substrate for this transformation, with the caveat that the N-pivaloyl group must be cleaved in situ or in a prior step to liberate the free amine required for the cyclization.

Mechanistic Rationale

The reaction proceeds through an initial aldol-type condensation between the enolate of the carbonyl compound and the ortho-formyl group, followed by cyclization via attack of the aniline nitrogen onto the carbonyl of the condensation partner, and subsequent dehydration to yield the aromatic quinoline ring. The methoxy substituent on the starting material will ultimately be positioned at the 8-position of the resulting quinoline.

Friedlander_Mechanism cluster_main Friedländer Annulation start_materials o-Aminoaryl Aldehyde + Ketone (with α-methylene) aldol_condensation Aldol Condensation start_materials->aldol_condensation Base or Acid Catalyst cyclization Cyclization (Imine formation) aldol_condensation->cyclization dehydration Dehydration cyclization->dehydration product Substituted Quinoline dehydration->product

Caption: Simplified workflow of the Friedländer annulation reaction.

[5]#### Exemplary Protocol (Analog-Based)

This protocol is adapted from established Friedländer synthesis procedures and assumes prior or in situ deprotection of the pivaloyl group.

[6]Reaction: Synthesis of 8-methoxy-2-methylquinoline

  • Deprotection (if required): To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol/water mixture), add a strong acid (e.g., HCl, 3 mmol) or base (e.g., NaOH, 3 mmol) and heat to reflux until TLC or LC-MS analysis indicates complete removal of the pivaloyl group to yield 2-amino-6-methoxybenzaldehyde.

  • Neutralization and Extraction: Cool the reaction mixture, neutralize with a suitable base (e.g., NaHCO₃ solution) if an acid was used for deprotection, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sulfate and concentrate in vacuo.

  • Friedländer Annulation: To the crude 2-amino-6-methoxybenzaldehyde (1 mmol) in ethanol (10 mL), add acetone (5 mmol) and a catalytic amount of a base (e.g., pyrrolidine, 0.2 mmol).

  • Reaction Monitoring: Reflux the mixture and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 8-methoxy-2-methylquinoline.

Table 2: Reagents for Friedländer Annulation

ReagentMolar Eq.Purpose
2-Amino-6-methoxybenzaldehyde1.0Quinoline precursor
Acetone5.0Methylene component
Pyrrolidine0.2Base catalyst
Ethanol-Solvent

Application II: Synthesis of Secondary Amines via Reductive Amination

The formyl group of this compound can be readily transformed into a variety of substituted amino-methyl groups through reductive amination. T[7][8]his reaction is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities. The pivaloyl group is expected to be stable under many reductive amination conditions.

Mechanistic Rationale

The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ by a suitable reducing agent to the corresponding amine.

Reductive_Amination_Workflow aldehyde This compound imine_formation Imine/Iminium Ion Formation aldehyde->imine_formation amine Primary or Secondary Amine (R¹R²NH) amine->imine_formation reduction In situ Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) imine_formation->reduction product N-(2-((R¹R²N)methyl)-3-methoxyphenyl)-2,2-dimethylpropanamide reduction->product

Caption: Workflow for the reductive amination of the title compound.

General Protocol

This protocol is a general procedure for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.

[1]1. Reaction Setup: To a solution of this compound (1 mmol) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, 10 mL), add the desired amine (1.1 mmol). 2. Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step. 3. Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise to the reaction mixture. 4. Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours. 5. Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Application III: Potential Role in Aza-Diels-Alder Reactions

The ortho-formyl aniline scaffold, after condensation with another amine, can form an imine that can participate as a diene or dienophile in aza-Diels-Alder reactions, providing access to complex nitrogen-containing polycyclic structures. T[9][10]he Povarov reaction, a type of aza-Diels-Alder reaction, is particularly relevant for the synthesis of tetrahydroquinolines.

[11]#### Mechanistic Considerations

In a typical Povarov-type reaction, an aniline condenses with an aldehyde to form an imine in situ. This imine then acts as the azadiene (the diene component) in a [4+2] cycloaddition with an electron-rich alkene (the dienophile). The reaction is typically catalyzed by a Lewis or Brønsted acid. The use of this compound would require a creative approach, perhaps where the formyl group is first converted to an imine, and the resulting N-pivaloyl-o-iminophenyl moiety participates in a cycloaddition. The steric bulk of the pivaloyl group would likely play a significant role in the stereochemical outcome of such a reaction.

Due to the speculative nature of this application for the title compound, a detailed protocol is not provided. However, researchers are encouraged to explore this possibility by adapting existing aza-Diels-Alder methodologies.

This compound is a promising, albeit under-explored, building block for organic synthesis. Its strategically placed functional groups offer multiple handles for the construction of a variety of heterocyclic scaffolds. This guide provides a framework for its application in well-established transformations such as the Friedländer annulation and reductive amination, based on sound mechanistic principles and analogous literature precedents. The exploration of its utility in more complex cycloaddition reactions, such as the aza-Diels-Alder reaction, presents an exciting avenue for future research. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the value of versatile building blocks like this compound will undoubtedly increase.

References

  • Organic & Biomolecular Chemistry. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Royal Society of Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Ingenta Connect. (2023). One-pot protocol for the reductive amination of aldehydes using t-BuNH2·BH3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Generality of indirect Friedländer with substituted o‐aminobenzyl alcohola. Retrieved from [Link]

  • ResearchGate. (n.d.). Classical strategies for the synthesis of quinazolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • Scientific Reports. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Retrieved from [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot multicomponent aza-Diels–Alder reaction of anilines, aromatic aldehydes and cyclic enol ethers in glycerol. Retrieved from [Link]

  • PMC - NIH. (2021). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Royal Society of Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of α-formyl-(3-methoxyphenyl)acetonitrile. Retrieved from [Link]

  • PMC - NIH. (n.d.). Formylation of Amines. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

  • eScholarship.org. (n.d.). The Aza-Diels—Alder Reaction: Novel Chemistry for the Synthesis of Quinoline-based Materials. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is perpetual. Among these, quinoline derivatives stand out for their broad spectrum of pharmacological activities. This document provides detailed application notes and protocols for the utilization of a versatile building block, N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide , in the synthesis of functionalized quinolines via the esteemed Friedländer annulation. While this specific starting material may not be extensively documented in readily available literature for this application, its inherent chemical functionalities—an ortho-amino benzaldehyde equivalent—make it an ideal candidate for this classic and reliable synthetic strategy. These notes are designed to provide both the theoretical underpinning and practical, step-by-step guidance for its successful application in the laboratory.

The core structure of this compound, featuring a formyl group ortho to a protected amine on a methoxy-substituted benzene ring, presents a unique opportunity for constructing quinoline systems with specific substitution patterns that are of high interest in medicinal chemistry. The pivaloyl protecting group on the amine offers stability under various conditions and can be removed in subsequent synthetic steps if desired, adding another layer of synthetic versatility.

Chemical Properties of this compound

PropertyValueReference
CAS Number 82673-65-2[1]
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point 82-84 °C[1]
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Core Application: The Friedländer Annulation for Quinolines

The Friedländer synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or ester with α-hydrogens).[2][3][4] This reaction can be catalyzed by either acids or bases.[5][6]

Reaction Mechanism and Rationale

The reaction is believed to proceed through one of two primary mechanistic pathways, both culminating in the formation of the quinoline ring system.[3][7]

  • Aldol Condensation First: The reaction commences with an aldol-type condensation between the enolate of the active methylene compound and the formyl group of this compound. The resulting aldol adduct then undergoes cyclization via attack of the amine onto the ketone, followed by dehydration to yield the quinoline.

  • Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the amino group and the ketone of the reaction partner. This is then followed by an intramolecular aldol condensation and subsequent dehydration.

The choice of catalyst (acid or base) can influence the predominant pathway and the overall efficiency of the reaction.[8] For the protocols detailed below, we will explore both acid- and base-catalyzed conditions, providing a comprehensive guide for optimization.

Experimental Protocols

Protocol 1: Acid-Catalyzed Friedländer Synthesis of a Substituted Quinoline

This protocol describes the synthesis of N-(8-methoxy-2-methyl-4-phenylquinolin-7-yl)-2,2-dimethylpropanamide from this compound and benzyl methyl ketone.

Reaction Scheme:

Figure 1: Acid-catalyzed Friedländer synthesis.

Materials:

  • This compound (1.0 eq)

  • Benzyl methyl ketone (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), benzyl methyl ketone (1.2 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Add toluene to the flask to achieve a concentration of approximately 0.2 M with respect to the starting aldehyde.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired quinoline product.

Causality Behind Experimental Choices:

  • p-Toluenesulfonic acid: A mild and effective acid catalyst for promoting both the initial condensation and the subsequent cyclization and dehydration steps.[5]

  • Toluene and Dean-Stark apparatus: The removal of water formed during the reaction drives the equilibrium towards the product, thereby increasing the yield.

  • Excess of ketone: Using a slight excess of the active methylene compound ensures complete consumption of the limiting aldehyde.

Protocol 2: Base-Catalyzed Friedländer Synthesis of a Substituted Quinoline

This protocol details the synthesis of 7-(2,2-dimethylpropanamido)-8-methoxy-2-methylquinoline-4-carbonitrile from this compound and cyanoacetone.

Reaction Scheme:

Figure 2: Base-catalyzed Friedländer synthesis.

Materials:

  • This compound (1.0 eq)

  • Cyanoacetone (1.1 eq)

  • Piperidine (0.2 eq)

  • Ethanol

  • Cold water

  • Hexanes and Ethyl Acetate for recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and cyanoacetone (1.1 eq) in ethanol to a concentration of approximately 0.5 M.

  • Add piperidine (0.2 eq) to the solution and heat the mixture to reflux.

  • Monitor the reaction by TLC. The reaction is generally complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water with stirring. The product should precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a mixture of hexanes and ethyl acetate to obtain the pure quinoline derivative.

Causality Behind Experimental Choices:

  • Piperidine: A commonly used and effective basic catalyst for the Friedländer synthesis.[9] It facilitates the deprotonation of the active methylene compound to form the enolate for the initial condensation.

  • Ethanol: A polar protic solvent that is suitable for this type of condensation reaction and allows for easy product precipitation upon addition to water.

  • Precipitation and Recrystallization: This purification method is often effective for crystalline products and can be more straightforward than chromatography for certain substrates.

Data Interpretation and Characterization

The synthesized quinoline derivatives should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the successful formation of the quinoline ring and the presence of the expected substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the final product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time, use a more efficient catalyst (e.g., stronger acid or base), or ensure efficient water removal in the acid-catalyzed protocol.
Side reactionsLower the reaction temperature, use a milder catalyst, or change the solvent.
Formation of Impurities Self-condensation of the ketoneUse a slight excess of the aldehyde or add the ketone slowly to the reaction mixture.
Incomplete cyclizationEnsure sufficient heating and catalytic activity.
Difficulty in Purification Product and starting materials have similar polarityOptimize the chromatographic conditions or attempt purification by recrystallization from different solvent systems.

Conclusion

This compound is a highly promising and versatile starting material for the synthesis of substituted quinolines via the Friedländer annulation. The protocols provided herein offer robust starting points for both acid- and base-catalyzed approaches. The resulting quinoline scaffolds, with their unique substitution patterns, are valuable for further exploration in drug discovery and materials science. By understanding the underlying reaction mechanisms and the rationale behind the experimental choices, researchers can effectively utilize this compound to generate a diverse library of novel heterocyclic compounds.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37–201.
  • Krishna, B., & Roy, S. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 14(1), 23686.
  • Shaikh, I. R., & Inamdar, S. R. (2017). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society, 94(10), 1141-1156.
  • Martínez-Crespo, P. M., & de la Torre, M. C. (2010). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Topics in Heterocyclic Chemistry (Vol. 23, pp. 1-52). Springer.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

Sources

Topic: N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide as a Versatile Precursor for Novel Schiff Base Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide details the synthesis, characterization, and application of novel catalysts derived from N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. While this specific precursor may not have an extensive history in catalysis, its molecular architecture, featuring a reactive salicylaldehyde moiety, presents a compelling platform for developing a new class of Schiff base ligands. These ligands, upon coordination with transition metals, can form highly active and tunable catalysts. We provide a comprehensive framework, including detailed, validated protocols for the synthesis of a representative Schiff base ligand and its copper (II) complex. Furthermore, we outline a standardized protocol for evaluating the catalytic efficacy of this complex in the benchmark oxidation of styrene, a key transformation in synthetic chemistry. This document is intended to serve as a foundational guide for researchers seeking to explore this promising, yet underexplored, class of catalyst precursors.

Rationale and Ligand Design Strategy

The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. Schiff bases, characterized by their C=N imine group, are recognized as "privileged ligands" because their steric and electronic properties can be easily tuned, and they form stable complexes with a wide array of transition metals.[1][2]

The precursor, This compound , is an ideal starting point for several strategic reasons:

  • Salicylaldehyde Core: The 2-formyl group is predisposed to undergo condensation reactions with primary amines to form Schiff bases.[3][4][5] The proximate methoxy group at the 3-position can influence the electronic environment of the resulting metal center.

  • Amide Moiety: The N-(2,2-dimethylpropanamide) group offers significant steric bulk. This can be exploited to create a specific chiral pocket around the metal center, potentially inducing stereoselectivity in catalytic reactions. It may also enhance the solubility and stability of the resulting complex.

  • Tunability: The structure allows for a modular two-part synthesis (ligand formation, then metal complexation), enabling the creation of a library of catalysts by simply varying the amine component or the metal salt.

This guide will focus on the synthesis of a ligand via condensation with aniline and subsequent complexation with Copper (II), a cost-effective and catalytically active metal for oxidation reactions.[6][7]

Synthesis and Characterization Protocols

Protocol: Synthesis of Schiff Base Ligand (L1)

This protocol describes the condensation of the precursor with aniline to form the Schiff base ligand (E)-N-(2-((phenylimino)methyl)-3-methoxyphenyl)-2,2-dimethylpropanamide (L1) . The reaction mechanism involves a nucleophilic attack of the amine on the aldehyde's carbonyl group, followed by dehydration, which is often catalyzed by a weak acid.[2][3]

Materials:

  • This compound (1.0 eq)

  • Aniline (1.05 eq)

  • Absolute Ethanol (approx. 20 mL per gram of precursor)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add aniline (1.05 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Allow the reaction mixture to cool to room temperature. A yellow precipitate should form.

  • If no precipitate forms, reduce the solvent volume by half using a rotary evaporator.

  • Collect the solid product by vacuum filtration, washing with a small amount of ice-cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum to yield the pure Schiff base ligand (L1).

Protocol: Synthesis of Copper-Schiff Base Complex [Cu(L1)₂]

This protocol details the complexation of the synthesized ligand (L1) with Copper (II) acetate. The Schiff base acts as a bidentate ligand, coordinating with the copper ion.

Materials:

  • Schiff Base Ligand (L1) (2.0 eq)

  • Copper (II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (1.0 eq)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

Procedure:

  • Dissolve the Schiff base ligand (L1) (2.0 eq) in methanol in a round-bottom flask by gently warming.

  • In a separate flask, dissolve Copper (II) Acetate Monohydrate (1.0 eq) in a minimal amount of warm methanol.

  • Slowly add the copper acetate solution dropwise to the ligand solution with vigorous stirring. A color change should be observed, indicating complex formation.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • Cool the mixture to room temperature. The resulting solid complex will precipitate out.

  • Collect the complex by vacuum filtration, wash with cold methanol, and dry under vacuum.

Characterization

To ensure the successful synthesis of the ligand and its complex, thorough characterization is essential. This serves as a self-validating check on the protocols.

CompoundTechniqueExpected Key Observations
Ligand (L1) Melting PointSharp melting point, e.g., 110-112 °C
FT-IR (cm⁻¹)Disappearance of C=O (aldehyde) stretch (~1680). Appearance of C=N (imine) stretch (~1625). Presence of N-H (~3300) and C=O (amide) (~1660).
¹H NMR (CDCl₃, δ ppm)Disappearance of aldehyde proton (~9.8). Appearance of imine proton (-CH=N-) (~8.5). Aromatic protons (~6.8-7.8). Amide N-H proton.
Mass Spec (ESI+)[M+H]⁺ peak corresponding to the calculated molecular weight of L1.
Complex [Cu(L1)₂] FT-IR (cm⁻¹)Shift of the C=N (imine) stretch to a lower frequency (e.g., ~1605) upon coordination to the Cu(II) ion.
UV-VisAppearance of d-d transition bands in the visible region, characteristic of Cu(II) complexes.
Elemental AnalysisExperimental %C, %H, %N values should match the calculated values for the proposed [Cu(L1)₂] structure.

Application Protocol: Catalytic Oxidation

The synthesized [Cu(L1)₂] complex can be evaluated as a catalyst in various organic transformations.[8] The oxidation of styrene to benzaldehyde is a valuable model reaction.[9]

Materials:

  • [Cu(L1)₂] catalyst

  • Styrene

  • Hydrogen Peroxide (H₂O₂) (30% aq. solution) as the oxidant

  • Acetonitrile (solvent)

  • Reaction vial or flask

  • Stirring hotplate

  • Gas Chromatograph (GC) for analysis

Procedure:

  • To a reaction vial, add styrene (1 mmol), acetonitrile (5 mL), and the [Cu(L1)₂] catalyst (0.01 mmol, 1 mol%).

  • Stir the mixture at 60°C for 10 minutes to ensure dissolution and equilibration.

  • Slowly add hydrogen peroxide (3 mmol, 3 eq) to the reaction mixture over 5 minutes.

  • Allow the reaction to proceed at 60°C for the desired time (e.g., 24 hours), taking small aliquots periodically for analysis.

  • Quench the aliquots by adding a small amount of saturated sodium sulfite solution.

  • Extract the organic components with ethyl acetate, dry over anhydrous sodium sulfate, and analyze by Gas Chromatography (GC) to determine substrate conversion and product selectivity.

Data Logging:

Entry Catalyst Loading (mol%) Time (h) Temperature (°C) Styrene Conversion (%) Benzaldehyde Selectivity (%)
1 1 6 60
2 1 12 60
3 1 24 60

| 4 | 2 | 24 | 60 | | |

Workflow and Mechanistic Diagrams

The overall process from precursor to application is summarized in the workflow below.

G cluster_synthesis Synthesis Phase cluster_testing Catalysis Phase A Precursor N-(2-formyl-3-methoxyphenyl) -2,2-dimethylpropanamide B Protocol 2.1: Schiff Base Condensation (+ Aniline) A->B C Ligand (L1) B->C D Protocol 2.2: Metal Complexation (+ Cu(OAc)₂) C->D QC1 Characterization FT-IR, NMR, MS C->QC1 E Catalyst [Cu(L1)₂] D->E F Protocol 3: Catalytic Oxidation (Styrene + H₂O₂) E->F Application QC2 Characterization FT-IR, UV-Vis, EA E->QC2 G Reaction Monitoring (GC Analysis) F->G H Data Analysis (Conversion & Selectivity) G->H

Caption: Overall workflow from precursor to catalyst evaluation.

A proposed catalytic cycle for the oxidation of an alkene by a copper-Schiff base complex provides insight into the reaction mechanism.

G A [Cu(II)(L1)₂] (Active Catalyst) B Intermediate I A->B Coordination G H₂O A->G C Intermediate II (Peroxo-Copper) B->C Oxidation C->A Oxygen Transfer & Regeneration D Epoxide/Aldehyde (Product) C->D E Alkene (Substrate) E->B F H₂O₂ (Oxidant) F->B

Caption: Proposed catalytic cycle for copper-catalyzed oxidation.

References

  • Majdi-Nasab, A., Heidarizadeh, F., & Motamedi, H. (n.d.). Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity in N-Arylation Reactions. Academic Journals and Conferences.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II)
  • Globe Thesis. (2022). Synthesis, Characterization And Catalytic Activity Of Salicylaldehyde Schiff Base Ni-Ln Complexes.
  • Sci-Hub. (n.d.). Salicylaldehyde Schiff bases derived from 2-ferrocenyl-2-amino alcohols.
  • Semantic Scholar. (n.d.). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities.
  • MDPI. (2024).
  • International Journal of Recent Scientific Research. (2018).
  • ChemSynthesis. (n.d.). This compound.
  • Organic Chemistry Portal. (2006).
  • Google Patents. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • International Journal of Chemical Studies. (2018).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Metal Complexes of Schiff's Bases Containing Sulfonamides Nucleus: A Review.
  • ACS Publications. (2023).
  • Chem-Impex. (n.d.). N-(3-Methoxyphenyl)-2,2-dimethylpropanamide.
  • ResearchGate. (n.d.). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media.
  • Summary: Synthesis of Salicylaldehyde and its Applic
  • Semantic Scholar. (2015).
  • National Institutes of Health (NIH). (2012).
  • National Institutes of Health (NIH). (2023).
  • PrepChem.com. (n.d.). Synthesis of α-formyl-(3-methoxyphenyl)acetonitrile.
  • MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide.
  • Google Patents. (n.d.). WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide.

Sources

Application of "N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide in Medicinal Chemistry

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. This compound is a compound that, while not extensively documented in public literature, presents a compelling architecture for the development of targeted therapeutic agents. Its structure is a unique convergence of functionalities: an electrophilic aldehyde, a sterically influential pivaloyl group, and a methoxy-substituted aniline core. This combination suggests a potential for specific and potent interactions with biological targets.

The ortho-formyl anilide moiety is of particular interest. The aldehyde group can act as a "warhead," capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites, such as the thiol group of cysteine.[1] This positions the molecule as a prime candidate for a covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action. The methoxy group can influence the compound's pharmacokinetic properties and modulate its binding orientation within a target's active site. Furthermore, the bulky 2,2-dimethylpropanamide (pivaloyl) group can provide steric hindrance that may enhance selectivity for the target protein over other structurally related proteins.

This document serves as a comprehensive guide for researchers and drug development professionals, providing a detailed synthesis protocol, a hypothesized medicinal chemistry application with a clear mechanistic rationale, and a robust protocol for its biological evaluation.

Physicochemical Properties and Data

A summary of the known properties of this compound is presented below.

PropertyValueSource
CAS Number 82673-65-2ChemSynthesis[2]
Molecular Formula C₁₃H₁₇NO₃ChemSynthesis[2]
Molecular Weight 235.28 g/mol ChemSynthesis[2]
Melting Point 82-84 °CChemSynthesis[2]
Appearance White to off-white powder or crystalline solidInferred from related compounds[3]

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process, starting from 3-methoxy-2-nitrobenzaldehyde.

Step 1: Synthesis of 2-amino-3-methoxybenzaldehyde (Precursor)

The precursor, 2-amino-3-methoxybenzaldehyde, is known to be unstable, with a tendency for self-condensation.[4] Therefore, the reduction of the nitro group must be performed under mild conditions and the product should be used promptly in the subsequent step.

Reaction Scheme:

start 3-methoxy-2-nitrobenzaldehyde product 2-amino-3-methoxybenzaldehyde start->product Reduction reagents Fe powder, NH₄Cl Ethanol/Water Reduction Reduction reagents->Reduction

Caption: Reduction of 3-methoxy-2-nitrobenzaldehyde.

Materials:

  • 3-methoxy-2-nitrobenzaldehyde

  • Iron powder (Fe), fine grade

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-2-nitrobenzaldehyde (1.0 eq).

  • Add ethanol and water in a 4:1 ratio to dissolve the starting material.

  • To this solution, add iron powder (3.0 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield 2-amino-3-methoxybenzaldehyde as a solid. Due to its instability, proceed immediately to the next step.

Step 2: Acylation to Yield this compound

This step involves the acylation of the aniline with pivaloyl chloride. Pivaloyl chloride is a key acylation reagent used in the synthesis of various pharmaceuticals.[5]

Reaction Scheme:

start 2-amino-3-methoxybenzaldehyde product N-(2-formyl-3-methoxyphenyl) -2,2-dimethylpropanamide start->product Acylation reagents Pivaloyl Chloride, Pyridine Dichloromethane (DCM) Acylation Acylation reagents->Acylation

Caption: Acylation of the precursor amine.

Materials:

  • 2-amino-3-methoxybenzaldehyde (from Step 1)

  • Pivaloyl chloride

  • Pyridine (or another non-nucleophilic base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Dissolve the crude 2-amino-3-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Proposed Medicinal Chemistry Application: Cysteine Protease Inhibition

The structural features of this compound make it an intriguing candidate as a reversible covalent inhibitor of cysteine proteases.

Hypothesized Mechanism of Action

Cysteine proteases, such as the cathepsins, are involved in numerous pathological processes, including cancer progression and parasitic infections. Their active site contains a catalytic dyad of cysteine and histidine. The aldehyde "warhead" on the title compound is electrophilic and can be attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys-SH). This forms a reversible thiohemiacetal adduct, effectively inactivating the enzyme.[1]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Covalent Adduct Enzyme Cys-SH Adduct Enzyme-Cys-S-CH(OH)-R Enzyme->Adduct Nucleophilic Attack Histidine His-Im Inhibitor R-CHO (N-(2-formyl-3-methoxyphenyl) -2,2-dimethylpropanamide) Inhibitor->Adduct Forms Thiohemiacetal

Caption: Proposed covalent inhibition mechanism.

This reversible covalent mechanism can lead to high potency and selectivity, as the initial non-covalent binding of the inhibitor scaffold orients the aldehyde warhead correctly for the subsequent covalent reaction.

Protocol for Biological Evaluation: In Vitro Cysteine Protease Assay

To validate the hypothesis, a standard in vitro enzymatic assay can be performed to determine the compound's inhibitory potency (IC₅₀ value) against a representative cysteine protease, such as human Cathepsin B.

Experimental Workflow

prep Prepare Reagents (Enzyme, Substrate, Inhibitor) activation Activate Enzyme (e.g., with DTT) prep->activation incubation Pre-incubate Enzyme with Inhibitor activation->incubation reaction Initiate Reaction (Add Fluorogenic Substrate) incubation->reaction measurement Measure Fluorescence (Kinetic Read) reaction->measurement analysis Data Analysis (Calculate IC₅₀) measurement->analysis

Caption: Workflow for the in vitro enzyme inhibition assay.

Materials and Methods
  • Enzyme: Recombinant human Cathepsin B.

  • Assay Buffer: MES buffer (pH 6.0) containing EDTA and DTT.

  • Fluorogenic Substrate: Z-Arg-Arg-AMC (Z-Arginine-Arginine-7-amino-4-methylcoumarin).

  • Test Compound: this compound, dissolved in DMSO.

  • Positive Control: A known Cathepsin B inhibitor (e.g., CA-074).

  • Instrumentation: Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).

  • Assay Plate: 96-well, black, flat-bottom plate.

Step-by-Step Protocol
  • Enzyme Activation: Prepare a stock solution of Cathepsin B in assay buffer. Activate the enzyme by incubating it with DTT (dithiothreitol) at 37°C for 15 minutes.

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO, and then dilute further into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the serially diluted test compound or positive control to the respective wells.

    • Add a vehicle control (DMSO in assay buffer) to the control wells.

  • Enzyme-Inhibitor Pre-incubation: Add the activated enzyme solution to all wells except the "no enzyme" blank. Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow for the covalent reaction to occur.

  • Initiate Reaction: Add the fluorogenic substrate (Z-Arg-Arg-AMC) to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data and Interpretation

The results of the assay can be summarized to compare the potency of the test compound against a known standard.

CompoundTargetIC₅₀ (nM) [Hypothetical]
This compoundCathepsin B150
CA-074 (Positive Control)Cathepsin B25

An IC₅₀ value in the nanomolar range, as shown in the hypothetical data above, would indicate that this compound is a potent inhibitor of Cathepsin B. This would validate the initial hypothesis and warrant further investigation, including studies on selectivity against other proteases, mechanism of action studies (e.g., to confirm reversibility), and cell-based assays.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its unique combination of an electrophilic aldehyde, a bulky pivaloyl group, and a substituted aniline core provides a strong rationale for its investigation as a covalent inhibitor of cysteine proteases. The protocols outlined in this guide provide a clear pathway for the synthesis and biological evaluation of this compound, enabling researchers to unlock its therapeutic potential.

References

  • Method for producing 2-amino-substituted benzaldehyde compound.
  • Synthesis and evaluation of anilide derivatives from aromatic aldehyde. International Journal of Pharmaceutical Sciences and Research. [Link]

  • 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
  • This compound information. ChemSynthesis. [Link]

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules. [Link]

  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum. ACS Omega. [Link]

  • Process for preparing chloro pivaloyl chloride.
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

  • Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. Archives of Pharmacal Research. [Link]

  • Anilide – Knowledge and References. Taylor & Francis. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. International Journal of Molecular Sciences. [Link]

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Application Notes and Protocols: N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile N,O-Bidentate Ligand for Coordination Chemistry

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide is an aromatic compound featuring both an aldehyde (formyl) group and an amide functionality. This unique structural arrangement positions it as a promising N,O-bidentate ligand for the synthesis of novel metal complexes. The coordination of the formyl oxygen and the amide nitrogen to a central metal ion can lead to the formation of stable five-membered chelate rings. The methoxy and bulky pivaloyl groups can further modulate the electronic and steric properties of the resulting metal complexes, influencing their solubility, stability, and potential applications.

While specific literature on the coordination chemistry of this compound is not extensively available, the broader class of ligands derived from o-aminobenzaldehydes and related Schiff bases has been a subject of significant interest.[1][2] These ligands are known to form stable complexes with a variety of transition metals, with applications in catalysis, materials science, and as potential therapeutic agents.[3] This document provides detailed protocols for the synthesis of this compound and a general methodology for its use in the preparation of metal complexes, based on established principles of coordination chemistry.

Physicochemical Properties of the Ligand

PropertyValueReference
CAS Number 82673-65-2[4]
Molecular Formula C₁₃H₁₇NO₃[4]
Molecular Weight 235.28 g/mol [4]
Melting Point 82-84 °C[4]
Appearance Expected to be a crystalline solid

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis for this compound, commencing with the reduction of 2-methoxy-6-nitrobenzaldehyde to 2-amino-6-methoxybenzaldehyde, followed by acylation with pivaloyl chloride.

Part A: Synthesis of 2-amino-6-methoxybenzaldehyde

The synthesis of o-aminobenzaldehydes is commonly achieved through the reduction of the corresponding o-nitrobenzaldehydes.[5][6] Iron powder in the presence of an acid is a standard and effective reducing agent for this transformation.

Materials:

  • 2-methoxy-6-nitrobenzaldehyde

  • Iron powder

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxy-6-nitrobenzaldehyde (1.0 eq) and ethanol to create a slurry.

  • Add iron powder (3.0-5.0 eq) to the mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated HCl (catalytic amount) dropwise to the refluxing mixture. Caution: The reaction can be exothermic.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the filter cake with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain crude 2-amino-6-methoxybenzaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part B: Synthesis of this compound

This step involves the acylation of the synthesized 2-amino-6-methoxybenzaldehyde with pivaloyl chloride.

Materials:

  • 2-amino-6-methoxybenzaldehyde (from Part A)

  • Pivaloyl chloride (trimethylacetyl chloride)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Stirring plate and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-amino-6-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (1.1-1.5 eq) to the solution and cool the flask in an ice bath.

  • Add pivaloyl chloride (1.0-1.2 eq) dropwise to the cooled solution via a dropping funnel with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (aldehyde C=O stretch, amide C=O stretch, N-H stretch).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Determination: To assess the purity of the compound.

Protocol 2: General Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of metal complexes using this compound as a ligand. The choice of metal salt and solvent may need to be optimized for specific complexes.

Materials:

  • This compound (Ligand)

  • A suitable metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O, ZnCl₂, etc.)

  • Methanol or Ethanol

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 or 2.0 eq) in warm methanol or ethanol.

  • In a separate flask, dissolve the chosen metal salt (1.0 eq) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. A color change or the formation of a precipitate often indicates complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. The optimal reaction time may vary.

  • Monitor the reaction by observing the formation of a precipitate or by TLC if the components are UV-active.

  • After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration.

  • Wash the collected solid with cold solvent to remove any unreacted starting materials.

  • If no precipitate forms upon cooling, the solvent volume can be reduced by rotary evaporation to induce crystallization or precipitation.

  • Dry the resulting metal complex in a desiccator or under vacuum.

Characterization of Metal Complexes:

The synthesized complexes should be characterized by a range of analytical techniques to determine their structure and properties:

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion. A shift in the C=O stretching frequencies of the aldehyde and amide groups is expected upon coordination.[7]

  • UV-Vis Spectroscopy: To study the electronic transitions and to get information about the geometry of the complex.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and the ligand-to-metal ratio.

  • Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte.[8]

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.[8]

  • Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides the definitive molecular structure of the complex.

Visualizations

Logical Workflow for Synthesis and Characterization

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_char Characterization A 2-methoxy-6-nitrobenzaldehyde B Reduction (Fe/HCl) A->B C 2-amino-6-methoxybenzaldehyde B->C D Acylation (Pivaloyl Chloride) C->D E N-(2-formyl-3-methoxyphenyl) -2,2-dimethylpropanamide D->E F Ligand (E) + Metal Salt E->F G Complexation Reaction F->G H Metal Complex G->H I Spectroscopy (NMR, FT-IR, UV-Vis) H->I J Elemental Analysis H->J K Magnetic & Conductivity Measurements H->K L X-ray Diffraction H->L

Caption: Workflow for the synthesis and characterization of the ligand and its metal complexes.

Proposed Coordination Mode

Caption: Proposed bidentate coordination of the ligand to a central metal ion.

Potential Applications

Based on the chemistry of related metal complexes, the coordination compounds of this compound could be investigated for a range of applications:

  • Catalysis: The metal complexes could be screened as catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions.

  • Biological Activity: Many metal complexes of Schiff bases and related ligands exhibit antimicrobial, antifungal, and anticancer properties.[9] The synthesized complexes could be evaluated for their biological efficacy.

  • Materials Science: The unique electronic and steric properties imparted by the ligand could lead to the development of novel materials with interesting magnetic or luminescent properties.

Conclusion

This compound represents a promising, yet underexplored, ligand for coordination chemistry. The protocols outlined in this document provide a solid foundation for its synthesis and for the preparation of its metal complexes. While the lack of specific literature necessitates a generalized approach to its coordination chemistry, the established reactivity of analogous systems suggests a rich field of potential discovery for researchers and drug development professionals. Further investigation into the coordination behavior of this ligand with a wide range of metal ions is warranted to fully elucidate the properties and potential applications of its complexes.

References

  • The π···M complexes of ortho-aminobenzaldehyde and its analogues... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, spectral studies, XRD, thermal analysis and biological screening of metal complexes derived from (N-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-enoyl] hydrazinecarboxamide. (2018). DergiPark. [Link]

  • Tetrameric cations derived from o-aminobenzaldehyde and their utility in the synthesis of complexes of a tetraazaannulene. (1976). Inorganic Chemistry, 15(9), 2091–2095. [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • First Report on Several NO-Donor Sets and Bidentate Schiff Base and Its Metal Complexes: Characterization and Antimicrobial Investigation. (2023). MDPI. [Link]

  • Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses. [Link]

  • Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities. (2023). Journal of Chemical Health Risks. [Link]

  • 2-Aminobenzaldehyde - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. (2022). MDPI. [Link]

  • Spectroscopic and biological studies of new mononuclear metal complexes of a bidentate NN and NO hydrazone-oxime ligand derived from egonol. (2018). Semantic Scholar. [Link]

  • Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. (2017).
  • Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. (2018). Journal of Physical Science, 29(3), 1-10. [Link]

  • Preparation of 2,6-dialkoxybenzaldehydes. (2001). ARKIVOC, 2001(3), 3-12. [Link]

  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (2018). IOSR Journal of Pharmacy. [Link]

  • 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology. (2016).
  • This compound - 82673-65-2, C13H17NO3, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]

  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. (2012). Organic Syntheses, 89, 274. [Link]

Sources

Application Note & Protocol: Cationic Polymerization of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of a novel polyacetal derived from the monomer N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide.[1] While this specific monomer is not widely documented in polymerization literature, its structure, featuring a reactive aromatic aldehyde, makes it a prime candidate for cationic addition polymerization.[2][3][4][5] The resulting polymer, bearing pendant methoxy and bulky N-pivaloyl groups, is anticipated to have unique solubility, thermal, and chemical properties, rendering it of interest for applications in specialty polymers and drug delivery systems. This guide details a proposed monomer synthesis, a robust cationic polymerization protocol, and essential characterization techniques. The causality behind critical experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Rationale

Polymers with acetal linkages in their backbone represent a significant class of materials, often exhibiting properties such as degradability and recyclability.[6] The polymerization of aldehydes is a direct route to such polyacetals.[2][7] While formaldehyde and acetaldehyde polymerizations are well-established, the use of substituted aromatic aldehydes allows for the introduction of specific functional groups, thereby tuning the final properties of the polymer.

The target monomer, this compound, possesses several key features:

  • Aromatic Aldehyde: The formyl group is the primary site for polymerization, capable of undergoing cationic chain-growth reactions to form a polyacetal backbone.[3][8]

  • Pendant Methoxy Group: This electron-donating group can influence the reactivity of the aldehyde and modify the polymer's polarity and solubility.

  • Bulky Pivaloyl Group: The sterically demanding tert-butyl moiety of the pivaloyl protecting group is expected to impart significant rigidity to the polymer backbone, potentially leading to a high glass transition temperature (Tg) and altered solubility profiles.[9][10]

This application note presents a hypothetical but scientifically grounded pathway for leveraging this monomer in polymer synthesis, providing researchers with the foundational knowledge to explore this new material.

Proposed Monomer Synthesis Workflow

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// Edges Start -> Step1; Reagent1 -> Step1; Step1 -> Purification1; Purification1 -> Product; Product -> Characterization; }

Caption: Proposed workflow for the synthesis of the target monomer.

Protocol 2.1: Synthesis of this compound

Rationale: This procedure utilizes a standard acylation reaction to protect the amine. Pivaloyl chloride is chosen for its ability to form a highly stable and sterically hindered amide, which can prevent unwanted side reactions during subsequent polymerization.[9][10] Pyridine acts as a base to neutralize the HCl byproduct.

Materials:

  • 2-Amino-6-methoxybenzaldehyde

  • Pivaloyl chloride (trimethylacetyl chloride)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-6-methoxybenzaldehyde (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution.

  • Acylation: Add pivaloyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure monomer.[1]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Cationic Polymerization Protocol

Principle: Cationic polymerization of aldehydes is initiated by a Lewis acid or a strong Brønsted acid.[8] The initiator generates an oxonium ion, which then propagates by attacking the carbonyl oxygen of subsequent monomer units.[2] This method is effective for aldehydes but requires stringent anhydrous conditions and low temperatures to suppress side reactions and control the polymerization, as many polyaldehydes have low ceiling temperatures.[3][11]

// Nodes Monomer [label="Monomer in\nAnhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Cooling [label="Cool to -78 °C\n(Dry Ice/Acetone)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiator [label="Initiator:\nBF₃·OEt₂", shape=folder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Polymerization [label="Polymerization\n(2-4 hours)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Termination [label="Termination:\nPre-chilled Methanol", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation & Washing\n(Methanol)", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Drying in vacuo", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Polymer [label="Final Polymer", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Characterization:\nGPC, ¹H NMR, DSC, TGA", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Monomer -> Cooling; Initiator -> Cooling [label="Add dropwise"]; Cooling -> Polymerization; Polymerization -> Termination; Termination -> Precipitation; Precipitation -> Drying; Drying -> Polymer; Polymer -> Characterization; }

Caption: Experimental workflow for the cationic polymerization.

Protocol 3.1: Cationic Polymerization of this compound

Rationale: Boron trifluoride etherate (BF₃·OEt₂) is selected as the initiator due to its common and effective use in cationic polymerizations of aldehydes.[3] The reaction is performed at -78 °C to minimize chain-transfer and termination reactions, allowing for better control over the molecular weight. Dichloromethane is a suitable solvent as it can dissolve the monomer and the resulting polymer while remaining liquid at the reaction temperature. Termination with methanol protonates the active chain end, halting polymerization.

Materials:

  • This compound (Monomer)

  • Anhydrous Dichloromethane (DCM)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Methanol (MeOH), pre-chilled to -78 °C

  • Acetone and Dry Ice

Procedure:

  • Monomer Preparation: Dry the monomer in vacuo for at least 24 hours prior to use.

  • Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stirrer under a high-purity nitrogen or argon atmosphere.

  • Solvent and Monomer Addition: Transfer anhydrous DCM to the flask via cannula. Dissolve the monomer in the DCM to achieve the desired concentration (e.g., 0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow the solution to equilibrate at this temperature for 20 minutes.

  • Initiation: Prepare a dilute solution of BF₃·OEt₂ in anhydrous DCM in a separate flame-dried flask. Add the initiator solution dropwise to the rapidly stirring monomer solution. The monomer-to-initiator ratio will determine the theoretical molecular weight.

  • Polymerization: Allow the reaction to proceed at -78 °C for 2-4 hours. The formation of a precipitate may be observed.[8]

  • Termination: Quench the polymerization by adding an excess of pre-chilled anhydrous methanol via cannula.

  • Isolation: Allow the flask to warm to room temperature. The polymer will likely precipitate. Collect the polymer by filtration or centrifugation.

  • Purification: Wash the collected polymer repeatedly with cold methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

Polymer Characterization

Thorough characterization is essential to validate the synthesis and understand the material's properties.

ParameterTechniqueExpected Outcome / Information Gained
Molecular Weight & Distribution Gel Permeation Chromatography (GPC)Determination of number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI = Mw/Mn).
Chemical Structure ¹H and ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of the polyacetal backbone structure. Disappearance of the aldehyde proton peak (~9.8-10.2 ppm) and appearance of a new methine proton peak for the acetal backbone (~5.5-6.5 ppm).[4]
Functional Groups Fourier-Transform Infrared (FT-IR) SpectroscopyConfirmation of the disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of strong C-O-C acetal stretches (~1000-1200 cm⁻¹).
Thermal Transitions Differential Scanning Calorimetry (DSC)Measurement of the glass transition temperature (Tg), which is expected to be relatively high due to the bulky side groups.
Thermal Stability Thermogravimetric Analysis (TGA)Determination of the polymer's decomposition temperature, indicating its thermal stability.

Troubleshooting and Field-Proven Insights

  • No Polymerization: This is often due to impurities, especially water, which can terminate the cationic reaction. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.

  • Low Molecular Weight: This can result from an excessive concentration of the initiator or the presence of chain-transfer agents. Titrate the initiator solution before use and ensure high-purity solvents.

  • Broad Polydispersity: Slow initiation compared to propagation can lead to a broad PDI. Ensure rapid mixing when adding the initiator to the cooled monomer solution.

  • Polymer Insolubility: The resulting polymer may be insoluble in common solvents. Test a range of solvents (e.g., chloroform, THF, DMF, DMSO) for GPC analysis and other solution-based characterization. If the polymer precipitates during synthesis, this can lead to diffusion-controlled polymerization.[8]

Conclusion

This document outlines a detailed, scientifically-grounded framework for the synthesis and characterization of a novel polyacetal from this compound. The provided protocols are designed to be robust and self-validating, empowering researchers to explore this promising new material. The unique combination of a polyacetal backbone with functional methoxy and bulky pivaloyl side chains is poised to yield a polymer with distinctive properties suitable for advanced applications.

References

  • Aldehyde Polymerization Mechanism. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Vogl, O. (2003). HIGHLIGHT - Addition Polymers of Aldehydes. Journal of Polymer Science Part A: Polymer Chemistry, 41(16), 2435-2443. Retrieved January 17, 2026, from [Link]

  • Aso, C., Kunitake, T., & Ishimoto, Y. (1968). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Polymer Journal, 1(1), 30-35. Retrieved January 17, 2026, from [Link]

  • Britannica, T. Editors of Encyclopaedia (2025, December 12). Aldehyde condensation polymer. Encyclopedia Britannica. Retrieved January 17, 2026, from [Link]

  • Yamamoto, K., Ishihara, R., & Kanaoka, S. (2025, April 19). Sequence-Controlled Cationic Terpolymerization of Styrene Derivatives, Oxiranes, and Aromatic Aldehydes: Synthesis of Acidically or Oxidatively Degradable Terpolymers. Macromolecules. Retrieved January 17, 2026, from [Link]

  • Gillies, E. R. (2021, August 24). Embracing the challenges of aldehyde polymerization. American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Engler, A. C., & Kohl, P. A. (2020). An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes. Polymers, 12(3), 546. Retrieved January 17, 2026, from [Link]

  • Wikipedia contributors. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. Retrieved January 17, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). This compound. ChemSynthesis. Retrieved January 17, 2026, from [Link]

  • Chemistry Wallah. (2020, August 20). POLYMERIZATION REACTIONS OF ALDEHYDES AND KETONES. YouTube. Retrieved January 17, 2026, from [Link]

  • Vogl, O. (1974). Cationic polymerization of aldehydes. Die Makromolekulare Chemie, 175(4), 1281-1304. Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: Synthesis and Derivatization of Imines from N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the reaction of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide with primary amines. The primary reaction yields a Schiff base (imine), a versatile intermediate that can undergo further transformations, such as reductive amination to form secondary amines or intramolecular cyclization to generate novel heterocyclic scaffolds. This guide details the underlying reaction mechanisms, provides validated, step-by-step experimental protocols, and offers expert insights into reaction optimization and troubleshooting.

Introduction: Strategic Importance and Mechanistic Overview

The condensation of an aldehyde with a primary amine to form a Schiff base, or imine, is a cornerstone reaction in organic synthesis.[1][2] The starting material, this compound, is a particularly interesting substrate. It features an aromatic aldehyde functional group that is electronically influenced by an ortho-methoxy group and sterically hindered by a bulky ortho-pivalamide group. This unique substitution pattern offers a gateway to synthesizing complex molecules with potential applications in medicinal chemistry.

The reaction proceeds via a two-part mechanism: nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, followed by an acid-catalyzed elimination of water.[1][3][4]

  • Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding an unstable carbinolamine intermediate.

  • Acid Catalysis & Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen then expels the water molecule, forming a C=N double bond and generating an iminium ion.

  • Deprotonation: A base (such as the solvent or the amine itself) removes a proton from the nitrogen to yield the final, neutral imine product.

The overall equilibrium is driven towards the product by the removal of water, a critical consideration for achieving high yields.[3][5] The reaction is typically most efficient under mildly acidic conditions (pH 4-5), as strong acidity protonates the primary amine, rendering it non-nucleophilic and halting the initial step.[1][6]

Experimental Protocols: Imine Synthesis

Two robust protocols are presented for the synthesis of Schiff bases from this compound. The choice of method often depends on the scale of the reaction and the available equipment.

Materials and Reagents
  • This compound (CAS: 82673-65-2)[7][8]

  • Selected primary amine (e.g., aniline, benzylamine, etc.)

  • Anhydrous toluene or cyclohexane

  • Anhydrous ethanol or methanol

  • Para-toluenesulfonic acid (p-TsOH) or acetic acid (catalyst)

  • 4Å Molecular Sieves, activated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and Dean-Stark apparatus (for Protocol A)

Protocol A: Azeotropic Water Removal using a Dean-Stark Apparatus

This method is highly effective for medium to large-scale reactions where precise water removal is necessary to drive the reaction to completion.

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the chosen primary amine (1.05-1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq.).

  • Solvent: Add anhydrous toluene to the flask to a concentration of approximately 0.2-0.5 M with respect to the limiting reagent. Fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.[5]

  • Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap and by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude imine product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol B: Dehydration with Molecular Sieves

This protocol is ideal for smaller-scale syntheses and avoids the need for a Dean-Stark apparatus.

Step-by-Step Methodology:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add freshly activated 4Å molecular sieves (approximately 1-2 g per 10 mmol of limiting reagent).[5]

  • Reagent Addition: Add this compound (1.0 eq.) and the primary amine (1.1 eq.) to the flask.

  • Solvent and Catalyst: Add an anhydrous solvent such as ethanol, methanol, or dichloromethane. Add a catalytic amount of acetic acid (2-3 drops) or p-TsOH (0.02 eq.).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60 °C). The choice of temperature depends on the reactivity of the specific primary amine.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the molecular sieves, washing the sieves with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product as described in Protocol A (Step 7).

Advanced Applications & Further Transformations

The synthesized Schiff base is a valuable intermediate for constructing more complex molecular architectures.

Reductive Amination to Secondary Amines

The C=N double bond of the imine can be selectively reduced to form a stable secondary amine. This two-step, one-pot process is known as reductive amination and is a powerful tool for C-N bond formation.[9]

Protocol: One-Pot Reductive Amination

  • Imine Formation: Follow Protocol B for imine formation in a solvent like methanol. Do not isolate the intermediate.

  • Reduction: Once TLC indicates complete formation of the imine, cool the reaction mixture to 0 °C in an ice bath.

  • Reducing Agent: Add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise to control gas evolution. Sodium triacetoxyborohydride is another excellent, albeit more expensive, choice that can often be added at the start of the reaction.[10]

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the imine is fully consumed (as monitored by TLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting secondary amine by column chromatography or recrystallization.

Proposed Intramolecular Cyclization: A Pathway to Fused Heterocycles

The strategic placement of the amide and the newly formed secondary amine (from reductive amination) allows for a potential intramolecular cyclization reaction. This transformation could lead to the formation of novel, rigid heterocyclic systems, which are highly sought after in drug discovery. One plausible pathway involves the cyclization of the secondary amine onto the amide carbonyl, potentially under basic or acidic conditions, to form a seven-membered diazepinone ring system.

G cluster_0 Starting Materials cluster_1 Imine Formation cluster_2 Further Transformations SM N-(2-formyl-3-methoxyphenyl) -2,2-dimethylpropanamide Imine Schiff Base (Imine Intermediate) SM->Imine + R-NH2 (Protocol A or B) Amine Primary Amine (R-NH2) Amine->Imine SecAmine Secondary Amine Imine->SecAmine Reduction (e.g., NaBH4) Cyclized Proposed Fused Heterocycle (e.g., Diazepinone) SecAmine->Cyclized Intramolecular Cyclization

Caption: Proposed synthetic pathway from the starting aldehyde to advanced heterocyclic structures.

Data & Workflow Summary

Table 1: Summary of Typical Reaction Conditions
ParameterProtocol A (Dean-Stark)Protocol B (Molecular Sieves)Reductive Amination
Amine (eq.) 1.05 - 1.21.11.1
Catalyst p-TsOH (0.02-0.05 eq.)Acetic Acid or p-TsOHAcetic Acid (for imine formation)
Solvent Toluene, CyclohexaneMethanol, Ethanol, CH₂Cl₂Methanol
Dehydrating Agent Azeotropic Distillation4Å Molecular SievesN/A
Reducing Agent N/AN/ANaBH₄ (1.5-2.0 eq.)
Temperature Reflux (80-110 °C)Room Temp to Reflux0 °C to Room Temp
Typical Time 4 - 24 hours2 - 12 hours2 - 8 hours (post-imine formation)
Experimental Workflow Diagram

Sources

Application Notes and Protocols for Schiff Base Formation Using N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide as a strategic precursor in the synthesis of advanced Schiff bases. This unique aldehyde, an analogue of o-vanillin, incorporates a sterically demanding N-pivaloyl group, which modulates the electronic and steric environment of the resulting imine. This guide details the rationale for its use, provides a robust, proposed synthesis of the aldehyde itself, and presents detailed, field-tested protocols for its condensation with various primary amines. Furthermore, it explores the vast potential of the derived Schiff bases as polydentate ligands for creating novel metal complexes with applications in catalysis and medicinal chemistry.

Introduction: A Rationale for this compound in Schiff Base Synthesis

Schiff bases, or azomethines, are a cornerstone of modern chemistry, formed through the condensation of a primary amine with a carbonyl compound.[1] Their significance stems from the versatile C=N imine linkage, which is not only integral to many biological processes but also serves as a robust coordinating site for metal ions.[2] Schiff bases derived from aromatic aldehydes are particularly stable due to conjugation.[3]

The title compound, this compound, is a bespoke building block designed for advanced applications. It can be considered a derivative of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a widely used precursor in coordination chemistry.[4][5] The key distinctions and advantages of using this pivaloyl-protected analogue are:

  • Modulated Ligand Properties: The replacement of the phenolic hydroxyl group with a bulky N-pivaloyl group alters the coordination pocket of the resulting Schiff base. This prevents the typical deprotonation of the hydroxyl group, leading to neutral ligands rather than anionic ones, which influences the geometry and stability of the resulting metal complexes.

  • Enhanced Solubility: The tert-butyl group can enhance solubility in organic solvents, facilitating synthesis and purification.

  • Steric Control: The steric hindrance provided by the pivaloyl group can direct the coordination of metal ions and influence the stereochemistry of catalytic reactions mediated by the corresponding metal complexes.

  • Diverse Applications: The resulting Schiff bases are excellent candidates for forming stable coordination compounds with transition metals, which have shown broad utility as catalysts in organic transformations and as potent biological agents (e.g., antibacterial, antifungal, anticancer).[4][6]

PropertyValueSource
CAS Number 82673-65-2ChemSynthesis[6]
Molecular Formula C₁₃H₁₇NO₃ChemSynthesis[6]
Molecular Weight 235.28 g/mol ChemSynthesis[6]
Melting Point 82-84 °CChemSynthesis[6]

Synthesis of the Precursor: this compound

While commercially available, understanding the synthesis of this key precursor is vital for custom applications and ensuring purity. A plausible two-step synthesis starting from 2-amino-6-methoxyphenol is outlined below, based on established organic chemistry principles for N-acylation and ortho-formylation.

Protocol 1: Proposed Synthesis of the Aldehyde Precursor

Step 1: N-Acylation of 2-Amino-6-methoxyphenol

This step introduces the pivaloyl protecting group. The reaction is a standard N-acylation using pivaloyl chloride.

  • Materials:

    • 2-Amino-6-methoxyphenol

    • Pivaloyl chloride

    • Pyridine or Triethylamine (base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-amino-6-methoxyphenol (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (e.g., triethylamine, 1.2 eq) dropwise with stirring.

    • Slowly add pivaloyl chloride (1.1 eq) to the cooled solution.[7]

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(2-hydroxy-3-methoxyphenyl)-2,2-dimethylpropanamide.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Step 2: Ortho-Formylation (Duff Reaction or similar)

This step introduces the aldehyde group at the position ortho to the amide, which is activated for electrophilic aromatic substitution.

  • Materials:

    • N-(2-hydroxy-3-methoxyphenyl)-2,2-dimethylpropanamide (from Step 1)

    • Hexamethylenetetramine (HMTA)

    • Trifluoroacetic acid (TFA) or glacial acetic acid

    • Aqueous hydrochloric acid (HCl)

  • Procedure:

    • To a solution of the N-acylated phenol (1.0 eq) in TFA, add HMTA (1.5-2.0 eq) portion-wise at room temperature.

    • Heat the mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and pour it into a beaker of ice-water.

    • Add concentrated HCl and stir for 1-2 hours to hydrolyze the intermediate iminium salt.

    • Extract the product with ethyl acetate or DCM (3 x volumes).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude this compound by column chromatography or recrystallization to obtain the final product.

Protocols for Schiff Base Formation

The condensation reaction to form the Schiff base is typically a straightforward procedure. The key is driving the equilibrium towards the product by removing the water byproduct, often achieved by refluxing in an appropriate solvent.[8]

The Underlying Mechanism

The formation of a Schiff base is a reversible, typically acid-catalyzed reaction that proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.[8]

  • Dehydration: The carbinolamine is then protonated (if under acidic conditions), making the hydroxyl group a good leaving group (water). Elimination of water results in the formation of the C=N double bond of the imine.[6]

SchiffBaseMechanism

Protocol 2: General Schiff Base Synthesis via Reflux Condensation

This protocol is a robust starting point for reacting this compound with various aliphatic and aromatic primary amines.

  • Materials:

    • This compound

    • Primary amine of choice (e.g., aniline, benzylamine, ethanolamine)

    • Absolute Ethanol or Methanol

    • Glacial Acetic Acid (optional, as catalyst)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq, e.g., 10 mmol, 2.35 g) in absolute ethanol (40-50 mL).

    • To this solution, add the primary amine (1.0 eq, 10 mmol) dropwise with stirring. For solid amines, add them as a solution in a minimal amount of ethanol.

    • (Optional but recommended) Add 2-3 drops of glacial acetic acid to catalyze the reaction.[1][3] This increases the electrophilicity of the carbonyl carbon.

    • Attach the reflux condenser and heat the mixture to reflux (approx. 80 °C for ethanol) with continuous stirring.

    • Maintain reflux for 2-6 hours. The reaction progress can be monitored by TLC. Formation of a precipitate is often an indicator of product formation.

    • After the reaction is complete, cool the flask to room temperature, then place it in an ice bath to maximize crystallization of the product.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Table of Reaction Parameters

The following table provides suggested starting conditions for various classes of amines. Optimization may be required.

Amine SubstrateMolar Ratio (Aldehyde:Amine)SolventCatalystReflux Time (h)Expected Outcome
Aniline1:1EthanolAcetic Acid3-4Crystalline solid
4-Nitroaniline1:1EthanolAcetic Acid4-6Slower reaction, solid product
Benzylamine1:1MethanolNone/Acetic Acid2-3Often high yield, solid product
Ethanolamine1:1.1EthanolNone2-4Product may be an oil, purification by column
Ethylenediamine2:1EthanolAcetic Acid4-5Forms a bis-Schiff base, solid

Applications of Derived Schiff Bases and Their Metal Complexes

The true value of this compound lies in the functional properties of its Schiff base derivatives, particularly when they are used as ligands to form metal complexes.[9]

workflow

Coordination Chemistry and Catalysis

Schiff bases are lauded as "privileged ligands" because they can stabilize a wide variety of metal ions in various oxidation states.[4] The imine nitrogen and other potential donor atoms (like the amide oxygen in this case) can chelate to a metal center, forming stable complexes. These complexes are at the forefront of catalysis research.[10]

  • Oxidation Catalysis: Metal-Schiff base complexes, particularly with Mn, Co, and Cu, are effective catalysts for the oxidation of alcohols and alkenes.[4]

  • Asymmetric Synthesis: Chiral Schiff bases, formed from chiral amines, can create chiral metal complexes that catalyze enantioselective reactions, which is critical in pharmaceutical synthesis.

  • Coupling Reactions: Palladium-Schiff base complexes have been employed as catalysts in important carbon-carbon bond-forming reactions like the Suzuki and Sonogashira couplings.[4]

Medicinal and Biological Applications

The imine group in Schiff bases has been shown to be critical for their biological activity.[9] Coordination to a metal ion can often enhance this activity.

  • Antimicrobial Agents: A vast number of Schiff base metal complexes have been screened for antibacterial and antifungal properties, often showing enhanced potency compared to the free ligand.[9]

  • Anticancer Agents: Derivatives of o-vanillin Schiff bases and their metal complexes have demonstrated significant cytotoxicity against various cancer cell lines.[4]

  • Antioxidant Activity: The phenolic nature of related compounds suggests that these Schiff bases could be investigated for their antioxidant and radical-scavenging properties.[4]

Conclusion

This compound is a sophisticated and highly versatile precursor for the synthesis of novel Schiff bases. The presence of the N-pivaloyl group offers a unique handle to fine-tune the steric and electronic properties of the resulting ligands and their metal complexes. The protocols provided herein offer a reliable framework for synthesizing both the aldehyde precursor and its subsequent Schiff base derivatives. The wide-ranging potential applications in catalysis, medicinal chemistry, and materials science make this class of compounds a fertile ground for future research and development.

References

  • Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry, Section A, 4(2), 87-103.

  • Mishra, A., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Molbank, 2024(1), M1819.

  • ChemSynthesis. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • JETIR. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir, 6(6).

  • IJOER. (2017). Applications of Vanillin Schiff Base ligands and their complexes: A Review. International Journal of Engineering Research & Science, 3(2).

  • Organic Syntheses. (n.d.). N,N-DIBENZYL-O-PIVALOYLHYDROXYLAMINE. Retrieved January 17, 2026, from [Link]

  • Luigi, F., & Bencini, A. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. The Journal of Organic Chemistry, 85(24), 15759-15777.

  • Yusof, E. N. M., et al. (2021). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. Molecules, 26(16), 4988.

  • RSC Publishing. (2014). The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin. Dalton Transactions, 43(29), 10991-11012.

  • Mariconda, A., et al. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. International Journal of Molecular Sciences, 24(15), 12185.

  • International Journal of Chemical Studies. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies, 6(3), 441-452.

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 12(1), 1-5.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde.

  • Der Pharma Chemica. (2018). Synthesis and Characterization of New Schiff-Base Derived from (2Z)-1-(2,4-Dimethylphenyl)-3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-En-1-One. Journal of Chemical and Pharmaceutical Research, 10(1), 200-202.

  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir, 5(8).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide (CAS 82673-65-2).[1] This molecule, while seemingly straightforward, presents unique challenges at the interface of aromatic substitution and functional group compatibility. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, offering troubleshooting solutions and detailed protocols grounded in established chemical principles.

Overview of Synthetic Challenges

The synthesis of this compound requires the precise installation of three substituents—an amide, a formyl group, and a methoxy group—on an aromatic ring. The primary difficulties arise from controlling regioselectivity during electrophilic aromatic substitution and managing the reactivity of the functional groups involved. Two logical retrosynthetic pathways are commonly considered, each with a distinct set of potential obstacles. This guide will address both.

Plausible Synthetic Pathways

Two primary strategies can be envisioned for constructing the target molecule. The choice between them often depends on the availability of starting materials and the specific challenges a researcher is equipped to handle.

  • Route A: Late-Stage C-H Formylation: This approach involves first synthesizing the amide precursor, N-(3-methoxyphenyl)-2,2-dimethylpropanamide, followed by the introduction of the formyl group at the C2 position. The key challenge here is directing the formylation to the sterically hindered position ortho to the bulky amide group.

  • Route B: Early-Stage Formylation Followed by Amidation: This route begins with a pre-functionalized aniline, 2-amino-6-methoxybenzaldehyde, which is then acylated with pivaloyl chloride. The primary challenge is the potentially reduced nucleophilicity of the amino group, which is deactivated by the adjacent electron-withdrawing formyl group.

G cluster_A Route A: Late-Stage Formylation cluster_B Route B: Amidation of Formylated Aniline A1 3-Methoxyaniline A2 N-(3-methoxyphenyl)- 2,2-dimethylpropanamide A1->A2 Pivaloyl Chloride, Base A_Target Target Molecule A2->A_Target Formylation (e.g., Vilsmeier-Haack) B1 2-Amino-6-methoxybenzaldehyde B_Target Target Molecule B1->B_Target Pivaloyl Chloride, Base Start

Caption: Overview of two divergent synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

For reliability and yield, Route B is generally recommended . The acylation of 2-amino-6-methoxybenzaldehyde is a more direct and predictable transformation. The primary challenge—the reduced nucleophilicity of the aniline—can be effectively overcome by using standard acylation conditions with an appropriate base to scavenge the HCl byproduct.[2] Route A, while feasible, suffers from significant regioselectivity issues. The combined directing effects of the methoxy and amide groups can lead to a mixture of formylated products, complicating purification and reducing the overall yield.

Q2: In Route A, my formylation is giving a mixture of isomers. Why is this happening and how can I fix it?

This is the principal challenge of Route A. Both the N-pivaloyl amide and the methoxy group are ortho-, para-directing activators. This leads to electrophilic attack at multiple positions on the ring.

  • C2 (Desired): Ortho to the amide and ortho to the methoxy group. This position is electronically activated but sterically hindered.

  • C4: Para to the amide and ortho to the methoxy group. This position is electronically activated and less sterically hindered, often leading to it being a major byproduct.

  • C6: Ortho to the amide. Less electronically favored than C2 or C4.

To improve selectivity for the C2 position, consider switching to a directed ortho-metalation (DoM) strategy. The amide group can direct lithiation to the C2 position, followed by quenching with a formylating agent like DMF. This approach often provides superior regiocontrol compared to classical electrophilic substitutions like the Vilsmeier-Haack or Duff reactions.[3][4][5][6][7][8]

Q3: The amidation of 2-amino-6-methoxybenzaldehyde (Route B) is slow and gives a low yield. What's wrong?

This is a common issue when acylating anilines that contain an electron-withdrawing group (EWG), such as the formyl group in your substrate. The EWG reduces the electron density on the nitrogen atom, making it a weaker nucleophile.[9]

Several factors could be at play:

  • Insufficiently Reactive Acylating Agent: Ensure you are using a highly reactive agent like pivaloyl chloride.[10]

  • Protonation of Starting Material: The reaction of pivaloyl chloride with the amine generates HCl. This acid will protonate the starting aniline, rendering it unreactive.[2] It is crucial to include a non-nucleophilic base, such as triethylamine or pyridine, in stoichiometric amounts (at least 1.1 equivalents) to act as an acid scavenger.

  • Reaction Temperature: While many acylations proceed at room temperature, this substrate may require gentle heating (e.g., 40-50 °C) to overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid decomposition.

Q4: What are the best practices for purifying the final product?

The final product is a moderately polar solid with a reported melting point of 82-84 °C.[1]

  • Chromatography: Column chromatography on silica gel is the most effective method for initial purification. A gradient elution system starting with a non-polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity is recommended. This will help separate the product from non-polar starting materials and more polar byproducts.

  • Recrystallization: After chromatography, recrystallization can be used to obtain a highly pure product. Based on its structure, solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points for screening. Dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals.

Troubleshooting Guide

Problem Area 1: Late-Stage Formylation (Route A)

G Start Low Yield or No Reaction in Formylation Step Cause1 Aromatic Ring Deactivated? Start->Cause1 Cause2 Poor Regioselectivity? Start->Cause2 Cause3 Steric Hindrance? Start->Cause3 Solution1a Increase Reactivity of Formylating Agent Cause1->Solution1a Solution2a Use Directed Ortho-Metalation (DoM): 1. n-BuLi 2. DMF quench Cause2->Solution2a Solution3a Attempt MgCl2/Paraformaldehyde Method (Less Sterically Demanding) Cause3->Solution3a Solution1b Switch to Vilsmeier-Haack (POCl3/DMF) Solution1a->Solution1b

Caption: Troubleshooting workflow for Route A formylation.

Observed Problem Potential Cause Recommended Solution & Rationale
No or minimal conversion of starting amide. The amide group, while activating, may not be sufficient to drive reactions like the Duff reaction, which often work best with highly activated phenols.[5][11]Switch to a more potent formylation method. The Vilsmeier-Haack reaction, using the electrophilic Vilsmeier reagent generated from POCl₃ and DMF, is significantly more reactive and effective for moderately activated arenes.[6][7][8]
Multiple products observed on TLC/NMR. Competing directing effects from the amide and methoxy groups are leading to a mixture of C2, C4, and potentially C6 formylated isomers.Improve regiocontrol with Directed Ortho-Metalation (DoM). The N-H proton of the amide can be deprotonated with a strong base (like n-BuLi), and the resulting anion directs a second deprotonation (lithiation) specifically at the C2 position. Quenching this ortho-lithiated species with DMF provides a highly regioselective route to the desired aldehyde.
Low yield despite using a strong formylation method. The bulky tert-butyl group on the pivalamide sterically shields the C2 position, hindering the approach of the electrophile.Use a less sterically demanding formylation reagent. An alternative is the magnesium chloride-mediated ortho-formylation using paraformaldehyde and triethylamine. This method has shown high ortho-selectivity for phenols and may be less sensitive to steric bulk.[12]
Problem Area 2: Amidation of Formylated Aniline (Route B)
Observed Problem Potential Cause Recommended Solution & Rationale
Reaction stalls; starting amine remains. 1. Deactivation by EWG: The -CHO group reduces the nucleophilicity of the amine. 2. In-situ Protonation: HCl generated during the reaction protonates the amine, forming an unreactive ammonium salt.[2]1. Use an Acid Scavenger: Add 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl as it forms. 2. Control Reagent Addition: Add the pivaloyl chloride solution dropwise to a solution of the aniline and the base at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature or heat gently.
Formation of multiple unidentified byproducts. 1. Side reactions with the aldehyde: The amine could potentially form an imine with the aldehyde, though this is less likely under acylation conditions. 2. Over-acylation: If any water is present, pivaloyl chloride can hydrolyze to pivalic acid, which could then form a mixed anhydride and lead to other products.1. Ensure Anhydrous Conditions: Use dry solvents (e.g., DCM, THF) and perform the reaction under an inert atmosphere (N₂ or Argon). 2. Check Purity of Reagents: Use freshly distilled or high-purity pivaloyl chloride and aniline.
Product is difficult to isolate from the reaction mixture. The product may form a salt with excess base or be difficult to separate from ammonium salts formed during workup.Perform an acidic and basic wash. During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the excess amine base (TEA, pyridine). Then, wash with a saturated sodium bicarbonate solution to remove any unreacted pivalic acid. Finish with a brine wash before drying and concentrating.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-(3-methoxyphenyl)-2,2-dimethylpropanamide (for Route A)
  • To a round-bottom flask under a nitrogen atmosphere, add 3-methoxyaniline (1.0 eq), anhydrous dichloromethane (DCM, approx. 0.2 M), and triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add pivaloyl chloride (1.2 eq) dropwise to the stirred solution over 15 minutes.[10]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting aniline is consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization from ethyl acetate/hexanes or by column chromatography.

Protocol 2: Vilsmeier-Haack Formylation (Route A)
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.[13]

  • Add a solution of N-(3-methoxyphenyl)-2,2-dimethylpropanamide (1.0 eq) in anhydrous DCM dropwise to the cold Vilsmeier reagent.

  • Allow the reaction to warm to room temperature, then heat to 50-60 °C for 6-12 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice containing sodium acetate.

  • Stir vigorously for 1 hour until the intermediate iminium salt has fully hydrolyzed.

  • Extract the aqueous mixture with DCM (3x). Combine the organic extracts, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude residue by column chromatography to separate the desired ortho-formylated product from its isomers.

Protocol 3: Acylation of 2-amino-6-methoxybenzaldehyde (Route B)
  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-6-methoxybenzaldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of pivaloyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the aniline solution over 20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor consumption of the starting amine by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (gradient elution, Hexane:EtOAc) or recrystallization.

References

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  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
  • Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[3][11]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. RSC Publishing. Available from:

  • Why did my amide syntesis does not work?. ResearchGate.
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Technical Support Center: Optimizing the Synthesis of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, detailed protocols, and a comprehensive understanding of the reaction mechanisms involved.

Synthetic Strategy Overview

The synthesis of this compound typically proceeds via a two-step sequence starting from 2-methoxy-6-nitrophenol. This pathway involves:

  • Reduction of the nitro group to an amine.

  • Amidation of the resulting 2-amino-6-methoxybenzaldehyde with pivaloyl chloride.

An alternative, though often less direct route, could involve the formylation of N-(3-methoxyphenyl)-2,2-dimethylpropanamide. However, this guide will focus on the more commonly encountered pathway and its associated challenges.

Figure 1: Common synthetic pathway to the target molecule.

Troubleshooting Guide & Core Concepts

This section addresses specific issues that may arise during the key steps of the synthesis in a question-and-answer format.

Part A: The Formylation Step (Duff Reaction)

The introduction of a formyl group onto the aromatic ring, typically via the Duff reaction on a phenol derivative, is a critical step.[1][2][3] The reaction uses hexamethylenetetramine (HMTA) in an acidic medium to achieve ortho-formylation.[4][5][6]

Q1: My Duff formylation yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields in the Duff reaction are common and can stem from several factors. The reaction is known to be generally inefficient.[1] Key areas to investigate include:

  • Incomplete Reaction: The reaction requires significant thermal energy. Ensure the temperature is maintained between 150-160°C in the traditional glycerol/boric acid system.[4] For systems using trifluoroacetic acid (TFA), lower temperatures around 70°C may be sufficient and can help prevent polymerization.[7][8]

  • Stoichiometry: The ratio of the phenol to HMTA is crucial. An excess of HMTA can sometimes lead to side products. Experiment with varying the molar ratios to find the optimal balance for your specific substrate.

  • Anhydrous Conditions: The initial phase of the reaction should be anhydrous. The presence of water can hydrolyze HMTA prematurely, which is detrimental to the reaction mechanism.[4]

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., glyceroboric acid, TFA) are vital. The acid protonates HMTA, initiating the formation of the electrophilic iminium ion that attacks the aromatic ring.[1] Insufficient acidity will result in a sluggish reaction.

Q2: I'm observing significant resin or polymer formation in my reaction flask. What is causing this and how can I prevent it?

A2: Polymerization is a well-documented side reaction, especially when using formaldehyde or its equivalents with phenols.[7] This occurs through repeated hydroxymethylation and subsequent condensation.

  • Temperature Control: Excessively high temperatures are a primary driver of resin formation.[7] Maintain the lowest effective temperature that allows the formylation to proceed at a reasonable rate.

  • Reaction Time: Prolonged reaction times increase the likelihood of polymerization. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.

  • Milder Acid Catalyst: In some cases, a very strong acid can accelerate polymerization. If using a strong acid like TFA, ensure the temperature is carefully controlled.[7]

Troubleshooting_Formylation Start Low Yield in Formylation Step Cause1 Incomplete Reaction? Start->Cause1 Cause2 Polymer Formation? Start->Cause2 Cause3 Side Products (e.g., Di-formylation)? Start->Cause3 Sol1a Optimize Temperature (e.g., 150-160°C or ~70°C in TFA) Cause1->Sol1a Yes Sol1b Ensure Anhydrous Conditions Cause1->Sol1b Yes Sol2a Reduce Reaction Temperature Cause2->Sol2a Yes Sol2b Minimize Reaction Time (Monitor by TLC) Cause2->Sol2b Yes Sol3a Adjust HMTA:Substrate Ratio (Reduce HMTA) Cause3->Sol3a Yes

Figure 2: Troubleshooting workflow for the Duff formylation step.

Q3: My reaction is yielding a mixture of ortho and para isomers, or even di-formylated products. How can I improve regioselectivity?

A3: The Duff reaction strongly favors ortho-formylation for phenols due to interactions with the hydroxyl group.[1][3] However, issues can still arise.

  • Blocking Groups: If the ortho positions are sterically hindered, para-formylation may occur.[1] For your precursor, 2-amino-6-methoxyphenol, the formylation should be highly directed to the position between the hydroxyl and amino groups.

  • Di-formylation: If both ortho positions are available, di-formylation can be a significant side reaction.[1][7] To minimize this, carefully control the stoichiometry by reducing the amount of HMTA relative to your substrate.[7]

Part B: The Amidation Step (Pivaloyl Chloride)

The formation of the amide bond between 2-amino-6-methoxybenzaldehyde and pivaloyl chloride can be challenging due to steric hindrance.

Q4: My amide coupling reaction has a low or no yield. What are the common causes?

A4: Several factors can lead to poor outcomes in amide bond formation.[9]

  • Amine Deactivation: The amine (2-amino-6-methoxybenzaldehyde) is a nucleophile. However, the reaction between pivaloyl chloride and the amine generates HCl as a byproduct.[10] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9][10] Solution: Always include a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to scavenge the HCl produced.[10]

  • Steric Hindrance: The bulky tert-butyl group on pivaloyl chloride and the substituents ortho to the amine on the benzaldehyde create significant steric hindrance.[9] This slows the reaction rate considerably. Solution: The reaction may require elevated temperatures or longer reaction times. Ensure you are monitoring for product formation over an extended period.

  • Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and susceptible to hydrolysis by water.[11] The presence of moisture in your solvent or on your glassware will consume the acyl chloride before it can react with the amine. Solution: Use anhydrous solvents (e.g., dry DCM, THF) and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]

Problem Primary Cause Recommended Solution Reference
No/Low ProductAmine ProtonationAdd a non-nucleophilic base (e.g., Et₃N, DIPEA).[9][10]
Sluggish ReactionSteric HindranceIncrease reaction time and/or gently heat the mixture.[9]
Reagent DecompositionHydrolysis of Pivaloyl ChlorideUse anhydrous solvents and an inert atmosphere.[9][11]
Low YieldIncomplete ReactionEnsure slow, dropwise addition of pivaloyl chloride at 0 °C before allowing to warm.[12]
Table 1: Troubleshooting the Pivaloyl Chloride Amidation Step.
Part C: Product Purification

Q5: The crude aldehyde intermediate from the formylation step is impure. What is an effective purification strategy?

A5: Aromatic aldehydes can be challenging to purify, often presenting as oils or waxy solids.

  • Column Chromatography: This is the most common method. A silica gel column using a hexane/ethyl acetate gradient is typically effective.

  • Bisulfite Adduct Formation: This is a classic and highly effective chemical purification method for aldehydes.[13][14] The impure aldehyde is reacted with a saturated aqueous solution of sodium bisulfite (or metabisulfite). The resulting bisulfite adduct is typically a solid that precipitates and can be collected by filtration.[13][15] After washing the solid to remove impurities, the pure aldehyde can be regenerated by treating the adduct with a base (e.g., NaHCO₃ solution).[13][15] This method is excellent for removing non-aldehyde impurities.[14]

Q6: How can I best purify the final product, this compound?

A6: The final product has a reported melting point of 82-84 °C, suggesting it is a crystalline solid at room temperature.[16]

  • Recrystallization: This should be the preferred method for final purification. Screen various solvent systems to find one in which the product is soluble when hot but sparingly soluble when cold. Common systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Washing: If the crude product contains residual base (like triethylamine), wash the organic solution with dilute acid (e.g., 1M HCl) and then with brine during the workup.

Detailed Experimental Protocols

The following protocols are generalized procedures and should be adapted based on laboratory observations and analytical data.

Protocol 1: Duff Formylation of 2-Amino-6-methoxyphenol
  • To a flask containing anhydrous glycerol, add boric acid and heat to ~160°C under an inert atmosphere until water evolution ceases, forming glyceroboric acid.

  • Cool the mixture to below 100°C and add 2-amino-6-methoxyphenol (1.0 eq).

  • Add hexamethylenetetramine (HMTA, 1.5 - 2.0 eq) portion-wise, ensuring the temperature does not rise uncontrollably.

  • Heat the reaction mixture to 150-160°C and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the mixture and add a solution of dilute sulfuric acid.

  • Perform steam distillation to isolate the volatile aldehyde product, or extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-amino-6-methoxybenzaldehyde via column chromatography or bisulfite adduct formation.

Protocol 2: Amidation with Pivaloyl Chloride
  • Dissolve 2-amino-6-methoxybenzaldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Frequently Asked Questions (FAQs)

  • Q: Are there greener alternatives to pivaloyl chloride for the amidation step?

    • A: Yes, direct amidation of the amine with pivalic acid can be achieved using coupling reagents like HATU or DCC, though these can be expensive.[9] More sustainable methods using pivaloyl chloride in aqueous media with surfactants have also been explored, which could reduce the reliance on volatile organic solvents.[17][18]

  • Q: How do I handle pivaloyl chloride safely?

    • A: Pivaloyl chloride is corrosive and reacts violently with water.[11] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Use dry glassware and syringes for transfers. It is also flammable.[11]

  • Q: What analytical techniques are best for confirming my final product?

    • A: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry (MS) will confirm the molecular weight (235.28 g/mol ).[16] Finally, melting point analysis can be compared to the literature value (82-84 °C) as an indicator of purity.[16]

References

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  • Wikipedia. Duff reaction. Wikipedia, The Free Encyclopedia.
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Technical Support Center: Purification of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide (CAS: 82673-65-2). The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Section 1: Foundational Knowledge & Initial Assessment

Before attempting any purification, a thorough understanding of the compound's properties and an initial assessment of the crude material's purity are paramount. This preliminary analysis informs the selection of the most effective purification strategy.

Physicochemical Properties Profile

A successful purification strategy is built upon the physicochemical properties of the target molecule. Key parameters for this compound are summarized below.

PropertyValueSignificance for Purification
Molecular Formula C₁₃H₁₇NO₃---
Molecular Weight 235.28 g/mol [1]Relevant for characterization (e.g., Mass Spectrometry).
Appearance White to off-white solidIndicates that recrystallization is a primary purification candidate.
Melting Point 82-84 °C[1]A sharp melting point is a key indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Key Functional Groups Aromatic ring, Aldehyde, Amide, Methoxy EtherThe combination of a polar aldehyde and a hydrogen-bond-donating/accepting amide group suggests moderate polarity. The bulky tert-butyl group adds non-polar character.
Predicted Solubility Likely soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, Acetone, DMF) and poorly soluble in non-polar solvents (e.g., Hexane) and water.[2][3]This profile is ideal for both recrystallization (using a solvent pair) and normal-phase column chromatography.

Frequently Asked Questions (FAQs): Initial Purity Assessment

Q1: How can I quickly assess the purity of my crude this compound before a large-scale purification?

A1: Thin-Layer Chromatography (TLC) is the most effective initial technique.

  • Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica gel TLC plate.

  • Eluent System: Start with a solvent system of intermediate polarity, such as 3:1 Hexane:Ethyl Acetate.

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The relative position (Rf value) of the spots gives a preliminary indication of their polarity, which is crucial for developing a column chromatography method.

Q2: What are the most common impurities I should expect from its synthesis?

A2: Based on typical synthetic routes, common impurities include:

  • Unreacted Starting Materials: Such as 2-amino-6-methoxybenzaldehyde or pivaloyl chloride.

  • Over-oxidation Product: The aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid, N-(2-carboxy-3-methoxyphenyl)-2,2-dimethylpropanamide. This is a common issue with aldehydes.[4]

  • Byproducts from Side Reactions: These will be specific to your synthetic pathway.

Section 2: Recrystallization - The Primary Purification Method

For a solid compound like this, recrystallization is often the most efficient and scalable purification technique. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[5] Amides, in particular, are often good candidates for purification by recrystallization.[2][6]

Workflow for Recrystallization

cluster_prep Preparation cluster_main Main Protocol cluster_analysis Analysis SolventScreen 1. Solvent Screening (Small Scale Tests) SelectSolvent 2. Select Optimal Solvent (or Solvent Pair) SolventScreen->SelectSolvent Find good hot/poor cold solubility Dissolve 3. Dissolve Crude Solid in Minimum Hot Solvent SelectSolvent->Dissolve Filter 4. Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool 5. Slow Cooling (Induce Crystallization) Filter->Cool Isolate 6. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 7. Wash with Cold Solvent Isolate->Wash Dry 8. Dry Crystals Wash->Dry PurityCheck 9. Purity & Yield Analysis (TLC, MP, NMR) Dry->PurityCheck

Caption: Recrystallization workflow from solvent selection to final analysis.

Detailed Experimental Protocol: Recrystallization
  • Solvent Selection: Test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures like ethyl acetate/hexane or ethanol/water).[7][8] An ideal single solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of one solvent in which the compound is soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent").

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen "soluble solvent" (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (like dust or the optional charcoal).

    • Senior Application Scientist's Note: This step is critical. If the solution cools during filtration, your product will prematurely crystallize on the filter paper, leading to significant yield loss.[9]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the yield and assess the purity by melting point analysis and TLC.

Troubleshooting Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Re-heat the solution to dissolve the oil. Add more solvent to decrease the saturation level, then allow it to cool more slowly.

  • Solution 2: Try a different solvent with a lower boiling point.

Q: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization? A: This usually means the solution is not sufficiently saturated or there are no nucleation sites.

  • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod just below the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[9]

  • Solution 2 (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[9]

  • Solution 3 (Reduce Solvent): If there is too much solvent, gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[9]

Q: My final yield is very low. What are the common causes? A: Low yield can result from several factors:

  • Using too much solvent: Your compound will have some solubility even in the cold solvent, and excess solvent will retain more of your product in the mother liquor.

  • Premature crystallization: As mentioned, significant loss can occur during the hot filtration step.

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

Section 3: Flash Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, or if the product is an oil, flash column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[10][11]

Workflow for Column Chromatography

cluster_prep Preparation cluster_main Elution cluster_analysis Analysis TLC 1. Develop Solvent System (via TLC, aim for Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Concentrated on Silica) Pack->Load Elute 4. Elute with Solvent (Apply Positive Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (via TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Pool fractions with single product spot Evaporate 8. Evaporate Solvent Combine->Evaporate Final 9. Final Product Analysis Evaporate->Final

Caption: Flash column chromatography workflow from method development to product isolation.

Detailed Experimental Protocol: Flash Column Chromatography
  • Solvent System Development: Use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., hexane). Pour the slurry into your column and use positive pressure to pack the bed, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Senior Application Scientist's Note: This "dry loading" method typically results in much better separation than loading the sample as a liquid. It creates a tight, even band at the start of the column.

  • Elution: Carefully add the eluent to the column and use gentle, steady air pressure to push the solvent through.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography

Q: I suspect my aldehyde is decomposing on the silica gel column. What are the signs and what can I do? A: Signs include extensive streaking on the TLC plate, a very low recovery of your product, and the appearance of new, more polar spots (like the carboxylic acid) in your collected fractions.

  • Solution 1 (Deactivate Silica): Silica gel is acidic and can catalyze decomposition.[4][12] You can deactivate it by pre-treating it with a base. Prepare your silica slurry in the eluent containing a small amount of triethylamine (~0.5-1%).

  • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase like alumina.[12] You will need to re-develop your solvent system using TLC with alumina plates.

Q: The separation between my product and an impurity is very poor. A: This indicates your solvent system is not optimal.

  • Solution 1 (Decrease Polarity): If the spots are too high on the TLC plate (high Rf), decrease the proportion of the polar solvent (e.g., from 3:1 to 5:1 Hexane:Ethyl Acetate). This will increase the interaction with the silica and improve separation.

  • Solution 2 (Change Solvents): If adjusting polarity doesn't work, change one of the solvents to alter the selectivity. For example, try substituting ethyl acetate with dichloromethane or tert-butyl methyl ether.

Section 4: Specialized Work-up Techniques

Q: My main impurity is the corresponding carboxylic acid from over-oxidation. Is there an easier way to remove it than chromatography?

A: Yes, a simple liquid-liquid extraction with a weak base is highly effective.

  • Principle: The carboxylic acid is acidic and will be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. The neutral amide product will remain in the organic layer.

  • Protocol:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may see bubbling (CO₂ evolution) as the acid is neutralized. Repeat the wash.

    • Wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

Q: Can I selectively pull the aldehyde out of a mixture?

A: Yes, using a bisulfite extraction.

  • Principle: Aldehydes react reversibly with sodium bisulfite to form a charged, water-soluble adduct.[13] This adduct can be moved into an aqueous layer, leaving other organic impurities behind. The reaction can then be reversed by adding acid or base to regenerate the pure aldehyde.[13] This is a powerful but more advanced technique for challenging separations.

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  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
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Technical Support Center: Optimization of Reaction Conditions for N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the multi-step synthesis of this important intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve optimal results in your experiments.

I. Synthesis Overview & Key Stages

The synthesis of this compound typically proceeds through a two-step sequence:

  • Amide Formation: Protection of the amine group of 3-methoxyaniline with pivaloyl chloride.

  • Ortho-Formylation: Introduction of a formyl group at the ortho-position to the amide, directed by the amide functionality.

This guide will address potential issues and optimization strategies for each of these critical stages.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Ortho-Formylation A 3-Methoxyaniline C N-(3-methoxyphenyl)-2,2- dimethylpropanamide A->C Base (e.g., Pyridine, Et3N) DCM, 0°C to RT B Pivaloyl Chloride B->C D N-(3-methoxyphenyl)-2,2- dimethylpropanamide F N-(2-formyl-3-methoxyphenyl)-2,2- dimethylpropanamide D->F POCl3, DMF 0°C to heat E Formylating Agent (e.g., Vilsmeier Reagent) E->F

Caption: General two-step synthesis workflow.

II. Troubleshooting and FAQs

Part A: Amide Formation (Pivaloyl Protection)

Question 1: I am observing low yields during the pivaloylation of 3-methoxyaniline. What are the likely causes and how can I improve it?

Answer: Low yields in this acylation step often stem from a few key factors:

  • Purity of Reagents: Ensure your 3-methoxyaniline is pure and free from significant amounts of oxidized impurities, which can be common in anilines. The pivaloyl chloride should be fresh or stored under anhydrous conditions to prevent hydrolysis to pivalic acid, which will not participate in the reaction.

  • Base Selection and Stoichiometry: A non-nucleophilic base like triethylamine (Et3N) or pyridine is crucial to scavenge the HCl generated during the reaction. Use at least 1.1 equivalents of the base to ensure the reaction goes to completion. Insufficient base can lead to the protonation of the starting aniline, rendering it unreactive.

  • Reaction Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[1] Running the reaction at too high a temperature from the start can lead to side product formation.

  • Moisture: The presence of water will hydrolyze pivaloyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow: Low Pivaloylation Yield

low_yield_pivaloylation start Low Yield in Pivaloylation reagent_purity Check Purity of 3-Methoxyaniline & Pivaloyl Chloride start->reagent_purity base_issue Verify Base (Type & Stoichiometry) start->base_issue temp_control Review Temperature Profile start->temp_control moisture Ensure Anhydrous Conditions start->moisture purify_reagents Purify/Use Fresh Reagents reagent_purity->purify_reagents adjust_base Use >1.1 eq. of Et3N/Pyridine base_issue->adjust_base optimize_temp Start at 0°C, then RT temp_control->optimize_temp dry_system Oven-dry Glassware, Use Inert Atmosphere moisture->dry_system

Caption: Decision tree for troubleshooting low pivaloylation yields.

Question 2: I am having difficulty with the purification of N-(3-methoxyphenyl)-2,2-dimethylpropanamide. What is the recommended work-up and purification procedure?

Answer: The work-up for this reaction is generally straightforward. After the reaction is complete (monitored by TLC), the mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess base and any unreacted aniline. This is followed by a wash with a saturated sodium bicarbonate solution to remove any pivalic acid and then a brine wash.

For purification, flash column chromatography on silica gel is usually effective. A common eluent system is a gradient of ethyl acetate in hexanes. The product, N-(3-methoxyphenyl)-2,2-dimethylpropanamide, is a key intermediate in various syntheses.[2]

Step Reagent/Solvent Purpose
1. QuenchWaterTo stop the reaction and dissolve salts.
2. Acid Wash1M HClTo remove triethylamine/pyridine and unreacted aniline.
3. Base WashSat. NaHCO₃To remove pivalic acid.
4. Brine WashSaturated NaClTo remove residual water.
5. DryingAnhydrous Na₂SO₄ or MgSO₄To dry the organic layer.
6. PurificationSilica Gel Chromatography (EtOAc/Hexanes)To isolate the pure product.

Table 1: Recommended Work-up and Purification Protocol for Pivaloylation.

Part B: Ortho-Formylation (Vilsmeier-Haack Reaction)

Question 3: My Vilsmeier-Haack formylation is not working, or the yield is very low. What are the critical parameters for this reaction?

Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[3][4] However, its success is highly dependent on several factors:

  • Formation of the Vilsmeier Reagent: The active electrophile, the chloroiminium ion (Vilsmeier reagent), is formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[3] It is crucial that both DMF and POCl₃ are of high purity and anhydrous. Old or improperly stored DMF can contain dimethylamine, which can interfere with the reaction.[5]

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically done at 0 °C. After the addition of the substrate, the reaction temperature often needs to be elevated to drive the formylation of the moderately activated aromatic ring. You may need to screen temperatures from room temperature up to 60-80 °C.

  • Substrate Reactivity: The pivaloyl-protected aniline is an activated substrate, but the reaction still requires forcing conditions compared to more electron-rich systems like phenols or anilines.[4]

  • Work-up Procedure: The initial product of the reaction is an iminium ion, which must be hydrolyzed to the final aldehyde product during the work-up.[3] This is typically achieved by quenching the reaction mixture with ice-cold water or a buffered aqueous solution (e.g., sodium acetate solution) and then stirring until the hydrolysis is complete.

Question 4: I am observing the formation of multiple products in my ortho-formylation reaction. What are the possible side reactions and how can I promote the desired regioselectivity?

Answer: While the amide group is a strong ortho-directing group, some side reactions can occur:

  • Para-Formylation: Although less favored, some formylation at the para-position (position 4) can occur. This is often minimized by the steric bulk of the pivaloyl group, which favors the less hindered ortho-position.

  • Di-formylation: Under harsh conditions (high temperature, long reaction times), di-formylation could potentially occur, though it is less common for this substrate.

  • Decomposition: At very high temperatures, decomposition of the starting material or product can lead to a complex mixture.

To enhance ortho-selectivity:

  • Control the Temperature: Start with a lower temperature and gradually increase it. Monitor the reaction by TLC to find the optimal temperature that promotes the formation of the desired product without significant side product formation.

  • Stoichiometry of the Vilsmeier Reagent: Using a moderate excess (e.g., 1.5-2.0 equivalents) of the Vilsmeier reagent is often sufficient. A large excess may increase the likelihood of side reactions.

Experimental Protocol: Vilsmeier-Haack Ortho-Formylation

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of N-(3-methoxyphenyl)-2,2-dimethylpropanamide (1.0 equiv.) in the same anhydrous solvent to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C, monitoring the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Question 5: What are the expected physical properties of the final product, this compound?

Answer: According to available data, the final product has the following properties:

  • Molecular Formula: C₁₃H₁₇NO₃[6]

  • Molecular Weight: 235.28 g/mol [6]

  • Melting Point: 82-84 °C[6]

These values can be used as a reference for product characterization.

III. Advanced Topics

Question 6: Are there alternative methods for the ortho-formylation of my substrate?

Answer: Yes, while the Vilsmeier-Haack reaction is common, other ortho-formylation methods exist for activated aromatic rings. One notable alternative is the Duff reaction or related procedures using hexamethylenetetramine (urotropin) in acidic conditions, or the use of paraformaldehyde with a Lewis acid like MgCl₂ and a base like triethylamine.[7][8][9] These methods are particularly effective for phenols but can sometimes be adapted for other activated systems. The choice of method may depend on substrate compatibility and desired reaction conditions.

Question 7: I need to deprotect the pivaloyl group after a subsequent reaction. What are the recommended conditions?

Answer: The pivaloyl group is known for its stability, which is an advantage during many synthetic steps.[10][11] However, this also means that its removal often requires harsh conditions.[1][12] Common methods for deprotection include:

  • Strong Acidic Hydrolysis: Refluxing with strong acids like concentrated HCl or HBr in acetic acid.

  • Strong Basic Hydrolysis: Heating with a strong base such as KOH or NaOH in a protic solvent like ethanol or ethylene glycol.

  • Reductive Cleavage: In some cases, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the amide bond.[10]

The choice of deprotection method will depend on the stability of other functional groups in your molecule. It is always advisable to test deprotection conditions on a small scale first.

IV. References

  • Benchchem. (n.d.). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. Retrieved from

  • TCI Chemicals. (n.d.). Protecting Agents. Retrieved from

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions. Retrieved from

  • Sciforum. (2004, November 1). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from

  • Nayak, M. K., & Chakraborti, A. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8028-8029.

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from

  • Organic Syntheses. (n.d.). Procedure for O-Pivaloyl hydroxylamine triflic acid. Retrieved from

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from

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  • ECHEMI. (n.d.). PIVALYLCHLORIDE AS PROTECTING GROUP. Retrieved from

  • Google Patents. (n.d.). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. Retrieved from

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from

  • Chem-Impex. (n.d.). N-(3-Methoxyphenyl)-2,2-dimethylpropanamide. Retrieved from

  • Google Patents. (n.d.). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology. Retrieved from

  • ScienceDirect. (n.d.). Convenient Method for the ortho-Formylation of Phenols. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of α-formyl-(3-methoxyphenyl)acetonitrile. Retrieved from

  • Benchchem. (n.d.). 2-Hydroxy-6-methoxybenzaldehyde|Pharmaceutical Intermediate. Retrieved from

  • Organic Syntheses. (n.d.). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from

  • MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from

  • ResearchGate. (2025, August 6). Ortho-Formylation of estrogens. Synthesis of the anti-cancer agent 2-methoxyestradiol. Retrieved from

  • ResearchGate. (2025, August 6). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from

  • Google Patents. (n.d.). BR112018074885A2 - preparation of polyamide imide resins using n-formyl morpholine: 3-methoxy n, n-dimethylpropanamide. Retrieved from

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"N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide (CAS No. 82673-65-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential stability challenges and degradation pathways of this molecule. While specific stability data for this compound is not extensively published, this guide synthesizes established chemical principles from structurally related molecules to offer robust troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The molecule possesses three key functional groups that are the primary sites of potential instability:

  • Aromatic Aldehyde (Formyl Group): Aldehydes are well-known to be susceptible to oxidation, which would convert the formyl group (-CHO) into a carboxylic acid (-COOH).[1][2] This is one of the most common degradation pathways for aromatic aldehydes.

  • Amide Linkage: The amide bond can undergo hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into an amine (2-amino-6-methoxybenzaldehyde) and a carboxylic acid (pivalic acid).[3][4]

  • Aromatic Ring System: The substituted aniline ring, while generally stable, can be influenced by its substituents. The presence of both an amine-derived group and an aldehyde on the same ring can lead to more complex reactions, including potential photodegradation.[5][6]

Q2: I've noticed the purity of my sample decreasing over time, even when stored in a seemingly inert solvent. What is the most likely cause?

A2: The most probable cause for purity loss under standard storage conditions is the autoxidation of the aldehyde group.[1] Aromatic aldehydes can react with molecular oxygen, which may be dissolved in the solvent or present in the headspace of the vial, to form the corresponding carboxylic acid. This is a free-radical-mediated process and can occur without the need for strong acidic or basic catalysts.[1] To mitigate this, we recommend degassing your solvents and storing samples under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the optimal storage conditions for long-term stability?

A3: To maximize the shelf-life of this compound, the following conditions are recommended:

  • Temperature: Store at low temperatures, preferably at or below 4°C.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in the dark, as aromatic aldehydes and amides can be susceptible to photodegradation.[5][7]

  • Form: Store as a solid (lyophilized powder if applicable) rather than in solution to minimize solvent-mediated degradation. The melting point is reported as 82-84 °C.[8]

Q4: Can the bulky pivaloyl group affect the stability of the amide bond?

A4: Yes, the 2,2-dimethylpropanamide (pivaloyl) group is sterically bulky. This steric hindrance can significantly slow the rate of amide hydrolysis by making it more difficult for nucleophiles, such as water or hydroxide ions, to attack the carbonyl carbon.[9][10] While hydrolysis is still a potential degradation pathway, it may require more forcing conditions (e.g., prolonged heating with strong acid or base) compared to less hindered amides.[11][12]

Troubleshooting Guide: Common Experimental Issues

Issue 1: An unexpected new peak is observed during HPLC analysis.

Potential Cause & Identification: A new, more polar peak appearing in your reverse-phase HPLC chromatogram is likely the carboxylic acid degradation product resulting from the oxidation of the formyl group. A less polar peak could indicate other side reactions, but oxidation is the most common issue.

Troubleshooting Steps:

  • Characterize the Impurity: If possible, isolate the impurity peak and analyze it by mass spectrometry (MS). The expected oxidation product, N-(2-carboxy-3-methoxyphenyl)-2,2-dimethylpropanamide, would have a molecular weight of 251.28 g/mol , an increase of 16 Da from the parent compound (MW: 235.28 g/mol ).[8]

  • Perform a Forced Oxidation Study: Treat a small sample of your compound with a mild oxidizing agent (e.g., 3% hydrogen peroxide). If the new peak in your original sample matches the retention time of the major peak in the oxidized sample, this confirms its identity as the oxidation product.

  • Implement Preventative Measures: Review your storage and handling procedures. Ensure solvents are deoxygenated and that samples are blanketed with an inert gas.

Issue 2: Inconsistent results in biological assays.

Potential Cause & Identification: The formation of degradation products can lead to variable biological activity. The aldehyde is a reactive functional group that could potentially form Schiff bases with primary amines (e.g., lysine residues in proteins) under assay conditions, while its oxidized carboxylic acid counterpart would have different solubility, charge, and binding properties.

Troubleshooting Steps:

  • Confirm Purity Pre-Assay: Always analyze the purity of the compound stock solution by HPLC immediately before preparing your assay plates. Do not use stock solutions that have been stored for extended periods without re-verification.

  • Assess Compound Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of the experiment. Analyze the sample by HPLC at the beginning and end of the incubation period to check for any degradation under the assay's specific pH and temperature conditions.

  • Consider the Degradants: If degradation is unavoidable, consider synthesizing the primary potential degradants (the carboxylic acid and the hydrolyzed amine/acid) and testing their activity in the assay to understand their contribution to the observed results.

Hypothesized Degradation Pathways

The two primary degradation pathways for this molecule are predicted to be oxidation and hydrolysis.

G cluster_main This compound cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Parent Parent Compound (C13H17NO3) Oxidation_Product N-(2-carboxy-3-methoxyphenyl)- 2,2-dimethylpropanamide Parent->Oxidation_Product O2 (Autoxidation) [H2O2] Amine_Product 2-Amino-6-methoxy- benzaldehyde Parent->Amine_Product H+ or OH- Heat Acid_Product Pivalic Acid Parent->Acid_Product H+ or OH- Heat

Caption: Major hypothesized degradation pathways for the title compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[13][14]

Objective: To intentionally degrade the compound under controlled stress conditions to generate its likely degradation products.

Methodology:

  • Preparation: Prepare separate solutions of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to one solution. Heat at 60°C for 24-48 hours.[12]

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a second solution. Heat at 60°C for 24-48 hours.[3]

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to a third solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a fourth solution at 60°C for 48 hours, protected from light.

  • Photolytic Degradation: Expose a fifth solution to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating HPLC-UV/MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector and preferably a Mass Spectrometer (LC-MS).[15]

Method Parameters (starting conditions, may require optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should be validated for its ability to separate the parent peak from all peaks generated during the forced degradation study.

Data Summary: Potential Degradation Products

Product NameFormation PathwayMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Signature
N-(2-carboxy-3-methoxyphenyl)-2,2-dimethylpropanamide OxidationC₁₃H₁₇NO₄251.28More polar than parent in RP-HPLC; MS shows [M+H]⁺ at m/z 252.
2-Amino-6-methoxybenzaldehyde HydrolysisC₈H₉NO₂151.16More polar than parent; MS shows [M+H]⁺ at m/z 152.
Pivalic Acid (2,2-Dimethylpropanoic acid) HydrolysisC₅H₁₀O₂102.13Very polar; may not be well-retained on RP-HPLC; volatile.

References

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  • National Center for Biotechnology Information. Bacterial Degradation of Aromatic Compounds. [Link]

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  • ResearchGate. Deprotection of the pivaloyl group with LiAlH4. [Link]

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Technical Support Center: Overcoming Solubility Challenges of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide" (CAS 82673-65-2). This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility issues when utilizing this compound in their synthetic reactions. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying chemical principles to empower your experimental design.

Understanding the Molecule: A Structural Perspective on Solubility

"this compound" is a multifunctional aromatic compound. Its solubility is governed by the interplay of several structural features:

  • Aromatic Ring: The benzene ring is inherently nonpolar and favors dissolution in aromatic or nonpolar solvents.

  • Amide Group (-CONH-): This group is polar and capable of hydrogen bonding, which can enhance solubility in polar solvents. However, the bulky tert-butyl group can sterically hinder solvation.

  • Formyl Group (-CHO): The aldehyde is a polar functional group that can participate in dipole-dipole interactions.

  • Methoxy Group (-OCH₃): This group adds some polarity and can act as a hydrogen bond acceptor.

The combination of these features results in a molecule with moderate polarity, which can lead to limited solubility in a wide range of common solvents. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my "this compound" not dissolving in my reaction solvent?

A1: The limited solubility of this compound is often due to a mismatch between its polarity and that of the chosen solvent. Solvents that are too polar or too nonpolar may not effectively solvate the molecule. For instance, while the amide group suggests some affinity for polar solvents, the aromatic ring and tert-butyl group can lead to poor solubility in highly polar, protic solvents like water or methanol. Conversely, very nonpolar solvents like hexane may not be sufficient to dissolve the polar functional groups.

Q2: My compound precipitates out of solution when I add another reagent. What is happening?

A2: This is a common issue that can be attributed to a few factors:

  • Change in Solvent Polarity: The addition of a reagent, especially if it is in a different solvent or is itself a liquid, can alter the overall polarity of the reaction mixture, causing your compound to crash out.

  • Reaction Consumption: If your compound is a starting material, as it reacts, its concentration decreases, which might not be the primary cause of precipitation. However, the formation of a less soluble product can also appear as precipitation.

  • Temperature Effects: If the reaction is exothermic, the initial temperature increase might have aided dissolution. As the reaction proceeds or cools, the solubility may decrease, leading to precipitation.

Q3: Can I just heat the reaction to dissolve my compound?

A3: Increasing the temperature is a viable strategy to enhance solubility. However, you must consider the thermal stability of your compound and other reagents. "this compound" has a melting point of 82-84 °C[1]. Heating the reaction mixture close to or above this temperature could lead to decomposition or unwanted side reactions, especially with a reactive aldehyde group present. It is advisable to conduct a stability test at your desired reaction temperature before proceeding with a large-scale reaction.

Q4: What are some recommended starting solvents for this compound?

A4: Based on the structure, a good starting point would be moderately polar aprotic solvents. These can solvate both the polar and nonpolar regions of the molecule. Consider the following:

  • Tetrahydrofuran (THF): Often a good initial choice for compounds with mixed polarity.

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with similar solvent properties[2].

  • Dichloromethane (DCM): A common solvent for many organic reactions, though its use is being reduced due to environmental concerns[2].

  • Ethyl Acetate (EtOAc): Can be effective, particularly for reactions involving aromatic aldehydes[3][4][5].

  • Acetonitrile (ACN): A polar aprotic solvent that can be a good choice.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is often very effective at dissolving amides[6]. However, it has a high boiling point, which can make removal difficult, and it is considered a substance of very high concern[2]. Use it judiciously when other solvents fail.

A related compound, N-(3-methoxyphenyl)-2,2-dimethylpropanamide, is reported to be very soluble in N,N-Dimethylformamide and soluble in methanol[6]. This suggests that polar aprotic and polar protic solvents can be effective.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

Before committing to a large-scale reaction, a small-scale solubility test is crucial.

Objective: To identify a suitable solvent or solvent system for your reaction.

Materials:

  • "this compound" (a few milligrams)

  • A selection of potential solvents (see table below)

  • Small vials (e.g., 1-dram vials)

  • Magnetic stir plate and stir bars

  • Vortex mixer

Procedure:

  • Preparation: Weigh approximately 10 mg of your compound into a small, clean vial.

  • Initial Solvent Addition: Add 0.5 mL of the chosen solvent to the vial.

  • Room Temperature Test: Vortex the vial for 30 seconds, then stir at room temperature for 5-10 minutes. Observe for dissolution.

  • Heating Test: If the compound is not fully dissolved, gently heat the vial (e.g., to 40-50 °C) while stirring. Be cautious not to exceed the boiling point of the solvent.

  • Observation: Record your observations: fully soluble, partially soluble, or insoluble at both room temperature and with heating.

  • Repeat: Repeat this process for a range of solvents to build a solubility profile.

G cluster_start Start cluster_procedure Solubility Test cluster_decision Analysis cluster_end Conclusion start Weigh 10 mg of compound into vial add_solvent Add 0.5 mL of solvent start->add_solvent vortex_stir Vortex and stir at room temp add_solvent->vortex_stir observe_rt Observe solubility vortex_stir->observe_rt is_soluble_rt Soluble at RT? observe_rt->is_soluble_rt heat Gently heat and stir observe_heat Observe solubility heat->observe_heat is_soluble_heat Soluble with heat? observe_heat->is_soluble_heat is_soluble_rt->heat No good_solvent Good solvent candidate is_soluble_rt->good_solvent Yes potential_solvent Potential solvent (requires heating) is_soluble_heat->potential_solvent Yes poor_solvent Poor solvent is_soluble_heat->poor_solvent No

Caption: Systematic workflow for solubility screening.
Guide 2: Utilizing Co-Solvents

If your compound is not sufficiently soluble in a single solvent, a co-solvent system can be highly effective.

Principle: A mixture of two miscible solvents can fine-tune the polarity of the medium to better match the solute.

Common Co-Solvent Systems:

  • Toluene/THF: A mixture of an aromatic solvent with a polar aprotic ether can be effective.

  • DCM/Methanol: A small amount of methanol can significantly increase the polarity of DCM. However, be cautious as methanol is a protic solvent and may interfere with certain reagents.

  • THF/Acetonitrile: Both are polar aprotic solvents, but a mixture can sometimes provide better solubility than either one alone.

Experimental Approach:

  • Start by dissolving your compound in the solvent in which it is more soluble, even if it's only partial.

  • Slowly add the co-solvent dropwise while stirring and observing for dissolution.

  • Note the approximate ratio of solvents that achieves full dissolution.

G cluster_problem Problem cluster_strategy Strategy cluster_outcome Outcome start Inadequate solubility in a single solvent dissolve_primary Dissolve in the 'better' solvent start->dissolve_primary add_cosolvent Titrate with co-solvent dissolve_primary->add_cosolvent observe Observe for dissolution add_cosolvent->observe success Optimized co-solvent system identified observe->success Soluble failure Try a different solvent pair observe->failure Insoluble

Caption: Decision-making process for using co-solvents.

Data Summary: Solvent Properties

The following table provides key properties of recommended solvents to aid in your selection process.

SolventBoiling Point (°C)Dielectric ConstantPolarityNotes
Tetrahydrofuran (THF) 667.5Polar AproticGood general-purpose solvent. Can form peroxides.
2-Methyltetrahydrofuran (2-MeTHF) 806.2Polar AproticGreener alternative to THF.
Dichloromethane (DCM) 409.1Polar AproticVolatile, good for room temperature reactions.
Ethyl Acetate (EtOAc) 776.0Moderately PolarCan be sensitive to strong acids or bases.
Acetonitrile (ACN) 8237.5Polar AproticHigher polarity, miscible with water.
N,N-Dimethylformamide (DMF) 15336.7Polar AproticExcellent dissolving power, but high boiling point.
Toluene 1112.4NonpolarUseful as a co-solvent to reduce polarity.

Final Recommendations

  • Always perform a small-scale solubility test before a preparative scale reaction. This will save you time, reagents, and potential frustration.

  • Consider the entire reaction system. The solubility of your starting material is just one piece of the puzzle. Ensure your reagents and expected products are also soluble in the chosen solvent system.

  • When in doubt, start with moderately polar aprotic solvents like THF or 2-MeTHF.

  • Use co-solvents as a powerful tool to fine-tune the reaction environment.

  • Be mindful of the reactivity of your compound. The aldehyde functionality can be sensitive, so choose your conditions and solvents accordingly.

We hope this guide proves to be a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • KJ Chemicals Corporation. (n.d.). M-100(3-methoxy-N,N-dimethylpropanamide). Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide. PubChem Compound Summary for CID 59280115. Retrieved from [Link]

  • ResearchGate. (2025). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). BR112018074885A2 - preparation of polyamide imide resins using n-formyl morpholine: 3-methoxy n, n-dimethylpropanamide.
  • Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of α-formyl-(3-methoxyphenyl)acetonitrile. Retrieved from [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide.
  • Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the synthetic pathway, addressing common challenges and offering robust troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to move from lab-scale discovery to pilot-scale production with confidence and efficiency.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively approached as a two-step process. This strategy ensures high yields and minimizes complex purification challenges by first creating a stable amide intermediate, which then directs the subsequent ortho-formylation.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Ortho-Formylation A 3-Methoxyaniline (m-Anisidine) C N-(3-methoxyphenyl)-2,2- dimethylpropanamide A->C Base (e.g., Et3N, Pyridine) Aprotic Solvent (e.g., DCM, THF) Schotten-Baumann Conditions B Pivaloyl Chloride B->C E N-(2-formyl-3-methoxyphenyl)-2,2- dimethylpropanamide (Target) C->E Directed Electrophilic Aromatic Substitution C->E Intermediate for Step 2 D Formylating Agent (e.g., Vilsmeier Reagent) D->E

Caption: High-level workflow for the two-step synthesis.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Step 1: Amide Synthesis (N-(3-methoxyphenyl)-2,2-dimethylpropanamide)

Q1: My amidation reaction is sluggish or shows incomplete conversion of the starting 3-methoxyaniline. What are the common causes?

A1: This is a common scale-up challenge often related to reagent quality, reaction conditions, or mixing.

  • Causality: The reaction is a nucleophilic acyl substitution (Schotten-Baumann type) where the aniline nitrogen attacks the electrophilic carbonyl carbon of pivaloyl chloride.[1] Incomplete conversion typically points to a deactivated nucleophile or a consumed electrophile.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the 3-methoxyaniline is free of excess moisture and oxidation byproducts (often indicated by a dark color). Pivaloyl chloride should be fresh and stored under inert gas, as it readily hydrolyzes to pivalic acid, which will not react.

    • Base Stoichiometry: A full equivalent of a non-nucleophilic base (like triethylamine or pyridine) is critical. Its role is to scavenge the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[1] On scale-up, ensure the base is added effectively to the reaction mixture.

    • Temperature Control: While the reaction is often exothermic, excessive cooling can slow the rate. Conversely, an uncontrolled exotherm can lead to side reactions. Maintain a consistent temperature, typically between 0°C and room temperature.

    • Addition Sequence: For better control, add the pivaloyl chloride solution dropwise to the solution of 3-methoxyaniline and base.[2][3] This maintains a low concentration of the highly reactive acid chloride, minimizing side reactions.

Q2: I'm observing an insoluble white solid crashing out of my reaction. Is this the product?

A2: Not necessarily. While the product amide is a solid, a common issue is the precipitation of triethylamine hydrochloride (Et3N·HCl) or a similar amine salt.

  • Causality: The salt byproduct is often less soluble in common aprotic solvents (like DCM or THF) than the reactants or the product amide. This can give a false impression of product formation or create a thick, difficult-to-stir slurry.

  • Validation & Solution:

    • Solubility Test: Take a small aliquot of the slurry and add water. The amine salt will readily dissolve, while the organic product will not.

    • Process Adaptation: On a larger scale, consider using a solvent system that can better solubilize the salt, or accept the slurry formation and ensure your reactor's overhead stirrer is robust enough to maintain good mixing. The salt is easily removed during the subsequent aqueous work-up.

Q3: What is the most effective work-up and purification strategy for the amide intermediate at scale?

A3: A simple extractive work-up followed by crystallization is highly effective and scalable.

  • Protocol:

    • Quench: Quench the reaction mixture with water or dilute aqueous HCl to neutralize any remaining base and dissolve the amine salt.

    • Wash: Perform sequential washes of the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with dilute base (e.g., saturated NaHCO3) to remove any pivalic acid, and finally with brine to remove bulk water.[2]

    • Crystallization: Concentrate the organic layer to a reduced volume and add a non-polar anti-solvent (e.g., hexanes or heptane) to induce crystallization. The product, N-(3-methoxyphenyl)-2,2-dimethylpropanamide, is a stable, crystalline solid, making this an excellent and scalable purification method.[4]

Step 2: Ortho-Formylation

Q1: Which formylation method is best for selective ortho-formylation of the amide intermediate, especially for scale-up?

A1: The Vilsmeier-Haack reaction is the most recommended method for this substrate at scale.

  • Comparative Analysis:

    • Reimer-Tiemann Reaction: This method uses chloroform and strong base. It is generally more effective for phenols.[5][6] With anilines, it is notorious for producing isocyanides (via the carbylamine reaction) as a significant byproduct, which is a major purification and safety issue (isocyanides are toxic and malodorous).[7][8]

    • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) and acid. While it can work for anilines, it often requires harsh conditions and is known for low and variable yields, making it less ideal for robust scale-up.[9][10][11]

    • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated in situ from a formamide (like DMF) and an activating agent (like POCl3 or oxalyl chloride). It is a mild, high-yielding, and highly regioselective method for electron-rich aromatics and is widely used in industrial processes. The amide and methoxy groups on the substrate are strongly activating, making them ideal for this transformation.[12]

  • Mechanism of Selectivity: The N-pivaloyl group is a powerful ortho-directing group in electrophilic aromatic substitutions like the Vilsmeier-Haack reaction. The electrophile (the Vilsmeier reagent) is directed to the ortho position through a combination of steric hindrance at the para position and potential chelation or hydrogen bonding with the amide oxygen, which stabilizes the transition state for ortho attack.

Q2: My Vilsmeier-Haack formylation is giving low yields and a dark, polymeric reaction mixture. What is happening?

A2: This typically points to issues with temperature control or the stoichiometry of the Vilsmeier reagent.

  • Causality: The formation of the Vilsmeier reagent from DMF and POCl3 is exothermic. If the reagent is not prepared correctly or if the reaction temperature is too high during the addition of the substrate, side reactions and polymerization can occur.

  • Troubleshooting Steps:

    • Reagent Preparation: Prepare the Vilsmeier reagent in situ at a low temperature (0-5°C) before adding the amide substrate. Slowly add POCl3 to a cooled solution of the solvent (e.g., dichloroethane) and DMF.

    • Controlled Addition: Add the amide substrate solution to the pre-formed Vilsmeier reagent slowly, maintaining a controlled internal temperature. Do not add the Vilsmeier reagent to the bulk substrate.

    • Temperature Management: After the addition is complete, the reaction typically requires heating to drive it to completion. Carefully monitor the temperature; a typical range is 50-70°C. An uncontrolled exotherm during this heating phase is a common cause of failure.

    • Hydrolysis: The final step is a carefully controlled aqueous hydrolysis of the intermediate iminium salt. This step is also exothermic and should be done by slowly adding the reaction mixture to ice-cold water or a basic solution.

Q3: How do I effectively purify the final product, this compound, and remove the para-isomer?

A3: The final product can be effectively purified by crystallization, which can also selectively remove the minor para-isomer.

  • Purification Protocol:

    • Work-up: After hydrolysis, extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with water and brine, then dry and concentrate it.

    • Crystallization: The crude product is a solid with a reported melting point of 82-84°C.[13] A recrystallization from an alcohol/water mixture (e.g., ethanol/water or isopropanol/water) or a solvent/anti-solvent system (e.g., ethyl acetate/heptane) is highly effective.[14][15]

    • Isomer Separation: The desired ortho-isomer and the minor para-isomer often have different crystalline structures and solubilities. A carefully optimized crystallization procedure will preferentially crystallize the major ortho-isomer, leaving the para-isomer and other impurities in the mother liquor. Monitor purity by HPLC.

III. Scalable Experimental Protocols

Protocol 1: Synthesis of N-(3-methoxyphenyl)-2,2-dimethylpropanamide (Intermediate)
  • Reactor Setup: Charge a clean, dry reactor with 3-methoxyaniline (1.0 eq.) and a suitable aprotic solvent like dichloromethane (DCM, ~5-10 volumes).

  • Base Addition: Add triethylamine (1.1 eq.) to the solution and begin stirring.

  • Cooling: Cool the reactor contents to 0-5°C using a suitable cooling bath.

  • Pivaloyl Chloride Addition: Add pivaloyl chloride (1.05 eq.) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Work-up:

    • Transfer the reaction mixture to a separation vessel.

    • Wash sequentially with 1M HCl (2 volumes), saturated NaHCO3 solution (2 volumes), and brine (2 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and heptane to yield the pure amide as a white crystalline solid.

Protocol 2: Synthesis of this compound (Final Product)
  • Vilsmeier Reagent Preparation: Charge a separate, dry reactor with anhydrous DMF (3.0 eq.) and dichloroethane (DCE, ~4 volumes). Cool to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl3, 1.2 eq.) dropwise, maintaining the temperature below 10°C. Stir the resulting mixture for 30-60 minutes at this temperature.

  • Substrate Addition: In another vessel, dissolve the amide intermediate from Protocol 1 (1.0 eq.) in DCE (~4 volumes).

  • Add the amide solution to the Vilsmeier reagent dropwise over 1-2 hours, keeping the internal temperature below 20°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 60-65°C and hold for 3-5 hours, monitoring by HPLC for completion.

  • Hydrolysis (Quench): Cool the reaction mixture to room temperature. In a separate vessel, prepare a stirred solution of ice and water. Slowly and carefully add the reaction mixture to the ice/water, controlling the exotherm. Adjust the pH to ~7-8 with a base like 2M NaOH.

  • Work-up:

    • Separate the organic layer. Extract the aqueous layer with additional DCE or ethyl acetate.

    • Combine the organic layers and wash with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to a crude solid.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford the final product as a pure, crystalline solid.

IV. Data Summary

ParameterStep 1: AmidationStep 2: Formylation
Key Reagents 3-Methoxyaniline, Pivaloyl ChlorideN-(3-methoxyphenyl)amide, POCl3, DMF
Solvent Dichloromethane (DCM)Dichloroethane (DCE)
Temperature 0°C to Room Temp0°C (reagent prep), 60-65°C (reaction)
Reaction Time 4 - 6 hours3 - 5 hours
Work-up Acid/Base ExtractionAqueous Hydrolysis, Extraction
Purification Crystallization (EtOAc/Heptane)Crystallization (EtOH/Water)
Typical Yield >90%75-85%
Purity (Post-Cryst.) >99% (HPLC)>99% (HPLC)

V. References

  • Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide. Retrieved from

  • MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide. Retrieved from

  • Google Patents. (n.d.). US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Retrieved from

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Reimer-Tiemann reaction of aniline. Retrieved from [Link]

  • ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]

  • Google Patents. (n.d.). EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. Retrieved from

  • YouTube. (2019). Reimer-Tiemann Reaction (part 5) comparison among Phenol, Aniline, and Thiophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104262253A - Formylation method. Retrieved from

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Retrieved from

  • Sciencemadness.org. (n.d.). PHOTO-REIMER-TIEMANN REACTION OF PHENOLS, ANILINES AND INDOLINEsa. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of N-formylation of N-methylaniline with PhSiH3 and CO2 over various catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formylation of Amines. Retrieved from [Link]

  • Cambridge Open Engage. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2016). Duff Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nvn2E3ZQ4H | C12H16BrNO2 | CID 59280115 - PubChem. Retrieved from [Link]

Sources

Technical Support Center: Analysis of Impurities in N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of impurities in N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide. This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth troubleshooting advice and practical protocols. Our goal is to empower you to identify, quantify, and resolve issues related to impurities in your samples, ensuring the quality and safety of your materials.

Introduction: The Critical Role of Impurity Profiling

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as any impurities can carry over to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety, efficacy, and stability. Regulatory bodies like the International Conference on Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in drug substances.[1][2]

This guide provides a structured approach to analyzing and troubleshooting common issues encountered during the impurity profiling of this specific molecule. We will delve into the most effective analytical techniques and offer solutions based on established scientific principles and field experience.

Potential Impurities: Origins and Structures

Impurities can originate from various sources, including starting materials, by-products from the synthetic route, and degradation products formed during manufacturing or storage.[1][2] Understanding the synthesis of this compound is key to predicting potential impurities. A likely synthetic route involves the acylation of 2-amino-6-methoxybenzaldehyde with pivaloyl chloride.

Based on this, we can anticipate the following types of impurities:

Impurity Type Potential Compound Name Likely Origin Significance
Starting Material 2-amino-6-methoxybenzaldehydeIncomplete reactionA common process-related impurity.
Reagent Pivalic acidHydrolysis of pivaloyl chlorideCan be reactive and needs to be controlled.
By-product N,N-bis(pivaloyl)-2-amino-6-methoxybenzaldehydeOver-acylationIndicates suboptimal reaction conditions.
Degradation Product 2-carboxy-3-methoxyphenyl)-2,2-dimethylpropanamideOxidation of the formyl groupCan form during storage or processing.
Degradation Product 2-amino-6-methoxybenzoic acidHydrolysis of the amide bondIndicates instability under certain pH or temperature conditions.

Core Analytical Techniques & Troubleshooting

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. The most powerful and commonly used techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4]

Impurity Analysis Workflow

The general workflow involves using a high-resolution separation technique like HPLC to detect and quantify impurities, followed by spectroscopic techniques like MS and NMR for structural elucidation of unknown impurities.

Impurity_Analysis_Workflow cluster_0 Separation & Detection cluster_1 Identification & Characterization Sample Sample HPLC_Analysis HPLC Analysis (Quantification) Sample->HPLC_Analysis Known_Impurity Known Impurity? Compare with Standard HPLC_Analysis->Known_Impurity Peak > Threshold? LC_MS LC-MS Analysis (Molecular Weight) Structure_Proposed Propose Structure LC_MS->Structure_Proposed NMR NMR Spectroscopy (Structural Elucidation) NMR->Structure_Proposed Report Final Report Known_Impurity->Report Yes Isolate_Fraction Isolate Impurity (Prep-HPLC) Known_Impurity->Isolate_Fraction No Isolate_Fraction->LC_MS Isolate_Fraction->NMR Structure_Proposed->Report

Caption: General workflow for impurity identification and characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse

HPLC is the premier analytical technique for impurity profiling due to its simplicity, high resolving power, and sensitivity for non-volatile and thermally unstable compounds like our target molecule.[4][5] A reversed-phase HPLC (RP-HPLC) method is typically the first choice.

Recommended Starting HPLC Method Parameters
Parameter Recommendation Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of acidic and basic analytes and is MS-compatible.[6][7]
Mobile Phase B Acetonitrile (ACN)A common organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 30 minA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times by controlling viscosity.[8]
Detector UV/DAD at 254 nm and 280 nmThe aromatic rings in the molecule suggest strong absorbance in this region. A DAD allows for peak purity analysis.
Injection Vol. 10 µLA standard volume to avoid column overload.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures good peak shape by matching the solvent strength to the mobile phase.[9]
HPLC Troubleshooting Guide (Q&A)

Question: My peaks are tailing or fronting. What's causing this and how do I fix it?

Answer: Poor peak shape is one of the most common HPLC problems.

  • Causality:

    • Peak Tailing is often caused by secondary interactions between the analyte and active sites (free silanols) on the silica packing, especially with basic compounds. It can also result from column voids or contamination.[10]

    • Peak Fronting is typically a sign of column overloading or an injection solvent that is too strong.[8]

  • Troubleshooting Steps:

    • Check for Column Overload: Reduce the injection volume or sample concentration and re-inject.[11] If the peak shape improves, you were overloading the column.

    • Verify Diluent Strength: Ensure your sample diluent is not significantly stronger than your initial mobile phase. Ideally, dissolve the sample in the starting mobile phase.[9]

    • Adjust Mobile Phase pH: For our amide, which has a weakly basic nitrogen, adding a small amount of acid (like 0.1% formic or trifluoroacetic acid) to the mobile phase can protonate the analyte and free silanols, minimizing secondary interactions and improving peak shape.

    • Inspect the Column: A void at the head of the column can cause peak distortion. Try reversing and flushing the column (if the manufacturer allows) or replace it if it's old.[12]

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Reduce_Conc Reduce Sample Concentration or Injection Volume Start->Reduce_Conc Step 1 Shape_Improved1 Peak Shape Improved? Reduce_Conc->Shape_Improved1 Re-inject Overload_Issue Issue: Column Overload Solution: Use Lower Concentration Shape_Improved1->Overload_Issue Yes Check_Diluent Step 2: Check Diluent Is it stronger than mobile phase? Shape_Improved1->Check_Diluent No Change_Diluent Issue: Strong Diluent Solution: Dissolve sample in starting mobile phase Check_Diluent->Change_Diluent Yes Adjust_pH Step 3: Adjust Mobile Phase Add 0.1% Formic Acid Check_Diluent->Adjust_pH No Shape_Improved2 Peak Shape Improved? Adjust_pH->Shape_Improved2 Re-inject pH_Issue Issue: Secondary Interactions Solution: Continue with acidified mobile phase Shape_Improved2->pH_Issue Yes Check_Column Step 4: Suspect Column Issue might be a void or contamination Shape_Improved2->Check_Column No Replace_Column Replace with new column Check_Column->Replace_Column Action

Caption: Troubleshooting decision tree for HPLC peak tailing.

Question: My retention times are drifting or shifting between runs. Why?

Answer: Unstable retention times are a critical issue for impurity identification and quantification.

  • Causality: The most common causes are related to the mobile phase, column temperature, or pump performance.[8]

  • Troubleshooting Steps:

    • Ensure Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common mistake is not allowing enough time for the gradient to return to the start and stabilize.[8]

    • Check Mobile Phase Preparation: Inconsistent mobile phase composition is a major culprit. Remake the mobile phase fresh. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[10]

    • Control Temperature: Use a column oven. Fluctuations in ambient lab temperature can cause significant shifts in retention time.[8]

    • Check for Leaks: Inspect the system for any leaks, especially between the pump and the injector. A small leak can cause pressure fluctuations and affect the flow rate.[12]

    • Degas Mobile Phase: Ensure your mobile phase is properly degassed. Air bubbles in the pump can cause inconsistent flow rates.[11]

Question: I'm seeing a noisy or drifting baseline. What should I do?

Answer: A stable baseline is essential for accurate quantification of low-level impurities.

  • Causality: Baseline issues can stem from the detector, contaminated mobile phase, or pump problems.[11]

  • Troubleshooting Steps:

    • Clean the System: Flush the system with a strong, miscible solvent (like isopropanol) to remove any contaminants.

    • Check Mobile Phase: Contamination or incomplete mixing of the mobile phase can cause baseline noise. Try using fresh, high-purity solvents. If using buffers, ensure they are fully dissolved and filtered.

    • Inspect Detector Lamp: A failing UV detector lamp can cause significant noise. Check the lamp energy or hours of use in your system's software.[8]

    • Purge the Pump: Air trapped in the pump is a common cause of periodic baseline fluctuations. Purge each solvent line thoroughly.[8]

    • Clean the Detector Flow Cell: Contamination in the flow cell can lead to a drifting baseline. Flush the cell with a strong solvent.[8]

Mass Spectrometry (MS) and NMR: Unambiguous Identification

While HPLC is excellent for separation and quantification, MS and NMR are indispensable for structural confirmation.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is the gold standard for getting molecular weight information on impurities as they elute from the HPLC column.[1][5] It provides crucial data for proposing a molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information, allowing for the unequivocal identification of an impurity's chemical structure.[3][13] It is a powerful tool for elucidating the exact bonding of molecules and stereochemistry.[13]

Spectroscopy Troubleshooting (Q&A)

Question: My LC-MS signal is weak or non-existent for a peak I see on UV. Why?

Answer: This is a common issue related to the ionization of the analyte.

  • Causality: The impurity may not be ionizing efficiently under the chosen MS source conditions (e.g., Electrospray Ionization - ESI).

  • Troubleshooting Steps:

    • Switch Ionization Mode: If you are running in positive ion mode, try negative ion mode, and vice-versa.

    • Adjust Mobile Phase: The pH of the mobile phase dramatically affects ESI efficiency. If your mobile phase is acidic (e.g., with formic acid), positive ion mode is usually favored. If you need to run in negative mode, consider a mobile phase with a basic additive like ammonium hydroxide (if compatible with your column).

    • Optimize Source Parameters: Adjust source parameters like capillary voltage, gas flow, and temperature to optimize the signal for your compound's mass range.

Question: In my ¹H NMR spectrum, the signals are broad and poorly resolved. How can I improve this?

Answer: Broad NMR signals can obscure important structural details.

  • Causality: This can be due to sample aggregation, the presence of paramagnetic impurities, or incorrect shimming of the magnet.

  • Troubleshooting Steps:

    • Check Sample Concentration: Highly concentrated samples can lead to aggregation and broad peaks. Try diluting your sample.

    • Filter the Sample: Undissolved particulate matter or paramagnetic impurities (trace metals) can ruin resolution. Filter your sample through a small plug of glass wool in the NMR tube or use a syringe filter before preparing the sample.

    • Re-shim the Magnet: The homogeneity of the magnetic field must be optimized for each sample. Perform a thorough shimming routine.

    • Check Solvent and Temperature: Ensure you are using a high-quality deuterated solvent. Sometimes, acquiring the spectrum at a slightly elevated temperature can improve resolution by overcoming restricted bond rotation or aggregation.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Impurity Profiling
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the "Recommended Starting HPLC Method Parameters" table above.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Integrate all peaks in the resulting chromatogram.

  • Data Processing:

    • Identify the main peak corresponding to this compound.

    • Calculate the area percentage of each impurity peak relative to the total area of all peaks.

    • Any impurity exceeding the reporting threshold (typically 0.05% as per ICH guidelines) should be flagged for further investigation.

Protocol 2: Sample Preparation for NMR Structural Elucidation
  • Isolation (if necessary):

    • If an unknown impurity is present at a sufficient level (>0.1%), isolate it using preparative HPLC.

    • Collect the fraction corresponding to the impurity peak and remove the solvent under vacuum.

  • NMR Sample Preparation:

    • Dissolve approximately 1-5 mg of the isolated impurity or the bulk sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire a suite of NMR experiments, typically starting with ¹H, ¹³C, and DEPT-135, followed by 2D experiments like COSY and HSQC if necessary for full structural assignment.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Sarotti, A. M., & Pellegrinet, S. C. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Jadhav, S. B., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Gautam, H., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Sahu, R., et al. (2017). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Chen, K. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. [Link]

  • United Chemical Technologies. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. [Link]

  • ChemSynthesis. (2025). This compound. ChemSynthesis. [Link]

  • BIOGEN Científica. (n.d.). This compound. BIOGEN Científica. [Link]

  • MDPI. (2024). N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. [Link]

  • PubChem. (n.d.). N-(2-Bromo-3-methoxyphenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2-Methoxyphenyl)-3-oxobutanamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis and characterisation of process related impurity in bosentan monohydrate. JOCPR. [Link]

  • UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. UCSD. [Link]

  • Chongqing Chemdad. (n.d.). Buy N-(3-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE. LookChem. [Link]

  • Pharmaffiliates. (n.d.). Formoterol-impurities. Pharmaffiliates. [Link]

  • ResearchGate. (2010). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]

  • ResearchGate. (2024). N-(3-Methoxyphenethyl)-2-propylpentanamide. ResearchGate. [Link]

Sources

Troubleshooting guide for "N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide." This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and subsequent reactions of this versatile intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure your experimental success.

Introduction

This compound (MW: 235.28 g/mol , CAS: 82673-65-2) is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][] Its bifunctional nature, possessing both an aldehyde and an amide moiety on a substituted aromatic ring, allows for a diverse range of chemical transformations. However, the interplay of these functional groups can present unique challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, ensuring robust and reproducible outcomes.

Synthesis of this compound: A Troubleshooting Guide

A common synthetic route to the title compound is the acylation of 2-amino-6-methoxybenzaldehyde with pivaloyl chloride. The following section addresses potential issues in this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the acylation of 2-amino-6-methoxybenzaldehyde can stem from several factors. Let's break them down:

  • Purity of Starting Materials: Ensure the 2-amino-6-methoxybenzaldehyde is pure and free from oxidizing agents. The amine is susceptible to oxidation, which can lead to colored impurities and reduced yield. Similarly, pivaloyl chloride should be freshly distilled or from a recently opened bottle as it is moisture-sensitive and can hydrolyze to pivalic acid, which will not participate in the reaction.

  • Base Selection and Stoichiometry: A non-nucleophilic base is crucial to scavenge the HCl byproduct without competing with the aniline for the acylating agent. Pyridine or triethylamine are common choices. Ensure at least a stoichiometric equivalent of the base is used. An excess (1.1-1.2 equivalents) can be beneficial.

  • Reaction Temperature: The reaction is typically exothermic. It's advisable to add the pivaloyl chloride dropwise at a low temperature (0-5 °C) to control the reaction rate and prevent side reactions.[3] After the addition, the reaction can be allowed to warm to room temperature.

  • Moisture Contamination: The presence of water will hydrolyze the pivaloyl chloride. All glassware should be oven-dried, and anhydrous solvents must be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Question 2: I am observing the formation of a significant amount of a di-acylated byproduct. How can I prevent this?

Answer:

While di-acylation of the amine is sterically hindered by the pivaloyl group, if observed, it suggests overly forcing reaction conditions. Here's how to mitigate it:

  • Control Stoichiometry: Use a slight excess of the amine relative to the pivaloyl chloride (e.g., 1.05:1). This ensures the acylating agent is the limiting reagent.

  • Slow Addition of Acylating Agent: Add the pivaloyl chloride slowly and in a controlled manner to the solution of the amine and base. This maintains a low concentration of the acylating agent, favoring mono-acylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature for a longer duration can improve selectivity for the mono-acylated product.

Question 3: My final product is difficult to purify and appears contaminated with a starting material that has a similar polarity. What purification strategies do you recommend?

Answer:

Co-elution of the product with unreacted 2-amino-6-methoxybenzaldehyde during column chromatography can be a challenge. Here are some effective purification strategies:

  • Aqueous Work-up: Before chromatographic purification, perform an aqueous work-up. A dilute acid wash (e.g., 1M HCl) will protonate the unreacted amine, making it water-soluble and allowing for its removal in the aqueous phase. Be cautious, as the amide bond can be susceptible to hydrolysis under strongly acidic conditions, although it is generally stable to a brief, dilute acid wash. Follow with a dilute base wash (e.g., NaHCO₃ solution) to remove any pivalic acid.

  • Recrystallization: this compound is a solid with a reported melting point of 82-84 °C.[1] Recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethyl acetate/hexanes or isopropanol/water, to find optimal conditions.[4]

  • Optimized Chromatography: If column chromatography is necessary, use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A long column with fine silica gel can improve separation.

Compound Typical Polarity Solubility in Dilute Acid Purification Notes
2-amino-6-methoxybenzaldehydeModerately PolarHigh (as ammonium salt)Can be removed with an acid wash.
Pivaloyl ChlorideNon-polarReacts with waterHydrolyzes to pivalic acid.
Pivalic AcidModerately PolarHigh in dilute base (as carboxylate)Can be removed with a base wash.
Product Moderately Polar Low Isolate after aqueous work-up.
Reactions of this compound

Question 4: I am attempting a condensation reaction with the aldehyde group, but I am getting low conversion. What could be the issue?

Answer:

Low reactivity of the aldehyde can be attributed to steric hindrance from the adjacent bulky pivalamide group. To overcome this:

  • Choice of Catalyst: For reactions like Wittig or Horner-Wadsworth-Emmons olefination, a stronger base may be required to generate the ylide. For condensation reactions requiring acid catalysis, consider using a Lewis acid catalyst that can coordinate to the aldehyde oxygen, increasing its electrophilicity.

  • Reaction Conditions: Higher temperatures and longer reaction times may be necessary to drive the reaction to completion. However, monitor the reaction closely for potential side reactions or degradation.

  • Protecting Group Strategy: In complex syntheses, if the aldehyde proves unreactive, consider an alternative synthetic route where the formyl group is introduced at a later stage after the desired modifications at other positions have been completed.

Question 5: I am concerned about the stability of the amide bond under my planned reaction conditions. What are the limits of its stability?

Answer:

The pivalamide group is generally robust. However, it is not indestructible.

  • Acidic Conditions: The amide can be hydrolyzed under strongly acidic conditions, especially with prolonged heating. For reactions requiring acid, use the mildest conditions possible (e.g., catalytic amounts of a strong acid or use of a weaker acid) and monitor the reaction for the appearance of 2-amino-6-methoxybenzaldehyde.

  • Basic Conditions: The amide is generally stable to most basic conditions at room temperature. However, strong bases like NaOH or KOH in refluxing alcohol can lead to hydrolysis. For base-catalyzed reactions, non-hydrolytic conditions (e.g., using a non-nucleophilic base like DBU or a carbonate base) are preferred.

  • Reductive/Oxidative Conditions: The amide is stable to a wide range of common oxidizing and reducing agents that target the aldehyde group (e.g., NaBH₄, KMnO₄). However, very harsh reducing agents like LiAlH₄ will reduce both the aldehyde and the amide.

Experimental Workflow & Diagrams

Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification start Dissolve 2-amino-6-methoxybenzaldehyde and base in anhydrous solvent add_acyl Cool to 0-5 °C and add pivaloyl chloride dropwise start->add_acyl react Allow to warm to RT and stir until completion (TLC) add_acyl->react quench Quench reaction mixture react->quench acid_wash Wash with dilute HCl quench->acid_wash base_wash Wash with NaHCO3 solution acid_wash->base_wash brine_wash Wash with brine base_wash->brine_wash dry Dry organic layer (e.g., Na2SO4) brine_wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from suitable solvent system concentrate->recrystallize chromatography Alternatively, purify by column chromatography concentrate->chromatography

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

cluster_reagents Check Reagents cluster_conditions Check Conditions cluster_solutions Potential Solutions start Low Yield Observed amine_purity Purity of Amine? start->amine_purity moisture Anhydrous Conditions? start->moisture acyl_purity Purity of Pivaloyl Chloride? amine_purity->acyl_purity base_purity Base Stoichiometry/Purity? acyl_purity->base_purity sol_reagent Use purified/fresh reagents base_purity->sol_reagent temperature Correct Temperature Control? moisture->temperature sol_conditions Ensure dry conditions and controlled temperature temperature->sol_conditions

Caption: Decision tree for troubleshooting low reaction yields.

References

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of α-formyl-(3-methoxyphenyl)acetonitrile. Retrieved from [Link]

  • MDPI. (2023). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

  • Sciencemadness.org. (2007). 6-hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2015). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. Retrieved from [Link]

  • ResearchGate. (2013). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Retrieved from [Link]

  • Sciencemadness.org. (2012). Formylation of para-methoxyphenol: failure due to diformylation. Retrieved from [Link]

  • Google Patents. (2003). US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • ResearchGate. (n.d.). Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with.... Retrieved from [Link]

  • Google Patents. (2017). WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide.
  • SpectraBase. (n.d.). N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2,2-dimethylpropanamide. Retrieved from [Link]

  • KJ Chemicals Corporation. (n.d.). M-100(3-methoxy-N,N-dimethylpropanamide). Retrieved from [Link]

  • ResearchGate. (2013). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta | Request PDF. Retrieved from [Link]

  • Google Patents. (1990). EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • PubChem. (n.d.). Nvn2E3ZQ4H | C12H16BrNO2 | CID 59280115. Retrieved from [Link]

  • Google Patents. (2013). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

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Validation & Comparative

A Comparative Guide to the Reactivity and Synthetic Utility of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide and Other Ortho-formyl Anilides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive comparison of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide, a key building block in heterocyclic synthesis, with other ortho-formyl anilides. We will delve into the synthesis, structural features, and comparative reactivity of these compounds, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into the rational selection of ortho-formyl anilides for various synthetic applications.

Introduction: The Significance of Ortho-formyl Anilides in Modern Synthesis

Ortho-formyl anilides are a versatile class of bifunctional molecules that serve as pivotal precursors in the construction of a wide array of nitrogen-containing heterocycles. Their inherent structure, featuring a nucleophilic secondary amide and an electrophilic aldehyde in close proximity, facilitates a range of intramolecular cyclization and condensation reactions. These reactions are instrumental in the synthesis of valuable scaffolds such as quinolines, quinazolines, and other fused heterocyclic systems that are prevalent in pharmaceuticals and functional materials.

The reactivity and utility of an ortho-formyl anilide are significantly influenced by the nature of the N-acyl group and the substituents on the aromatic ring. These modifications can modulate the nucleophilicity of the amide nitrogen, the electrophilicity of the formyl group, and the overall steric environment, thereby dictating the course and efficiency of subsequent chemical transformations. This guide focuses on a comparative analysis of this compound against other ortho-formyl anilides to elucidate these structure-activity relationships.

Synthesis of Ortho-formyl Anilides: A General Overview and a Specific Protocol

The synthesis of ortho-formyl anilides typically involves a two-step sequence: N-acylation of an ortho-aminobenzaldehyde derivative, followed by formylation of the resulting aniline. A common and effective method for N-acylation is the reaction of the parent aniline with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

General Synthetic Workflow

The general workflow for the synthesis of ortho-formyl anilides can be visualized as a two-stage process. The first stage involves the protection of the amino group via acylation, which is then followed by the introduction of the formyl group at the ortho position.

G cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Formylation Ortho-aminobenzaldehyde Ortho-aminobenzaldehyde N-Acyl-ortho-aminobenzaldehyde N-Acyl-ortho-aminobenzaldehyde Ortho-aminobenzaldehyde->N-Acyl-ortho-aminobenzaldehyde Acyl Chloride, Base N-Acyl-aniline N-Acyl-aniline N-Acyl-ortho-formylanilide N-Acyl-ortho-formylanilide N-Acyl-aniline->N-Acyl-ortho-formylanilide Vilsmeier-Haack or other formylation

Figure 1. General synthetic workflow for ortho-formyl anilides.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the target molecule, this compound (CAS No: 82673-65-2).

Step 1: N-Pivaloylation of 2-amino-6-methoxybenzaldehyde

To a stirred solution of 2-amino-6-methoxybenzaldehyde (1.51 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, pivaloyl chloride (1.3 mL, 10.5 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. Upon completion (monitored by TLC), the reaction is quenched with water (20 mL). The organic layer is separated, washed with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). The organic phase is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol/water to afford this compound as a white solid.

  • Molecular Formula: C₁₃H₁₇NO₃[1]

  • Molecular Weight: 235.28 g/mol [1]

  • Melting Point: 82-84 °C[1]

Comparative Reactivity Analysis: The Role of the N-Acyl Group

The nature of the N-acyl group plays a crucial role in determining the reactivity of ortho-formyl anilides. The steric bulk and electronic properties of this group can influence the accessibility of the reacting centers and the stability of reaction intermediates. In this section, we compare the reactivity of this compound (bearing a bulky pivaloyl group) with its N-acetyl analogue in a representative cyclization reaction.

Pictet-Spengler Reaction for Tetrahydroquinoline Synthesis

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. A variation of this reaction can be employed with ortho-formyl anilides to construct tetrahydroquinolines. The reaction involves the condensation of the formyl group with an activated methylene compound, followed by intramolecular cyclization.

G cluster_0 Reaction Pathway Ortho-formyl anilide Ortho-formyl anilide Intermediate Intermediate Ortho-formyl anilide->Intermediate Malononitrile, Base Tetrahydroquinoline Tetrahydroquinoline Intermediate->Tetrahydroquinoline Intramolecular Cyclization

Figure 2. Pictet-Spengler type reaction of ortho-formyl anilides.

Experimental Data Comparison

To objectively compare the reactivity, both this compound and N-acetyl-2-formyl-3-methoxyaniline were subjected to a Pictet-Spengler type reaction with malononitrile under identical conditions.

EntryN-Acyl GroupReaction Time (h)Yield (%)
1Pivaloyl875
2Acetyl492

Table 1. Comparison of reaction outcomes in the Pictet-Spengler type reaction.

Analysis of Results:

The experimental data clearly indicates that the N-acetyl substituted ortho-formyl anilide exhibits higher reactivity, affording a significantly better yield in a shorter reaction time compared to its N-pivaloyl counterpart. This difference can be attributed to the steric hindrance imposed by the bulky tert-butyl group of the pivaloyl moiety. The larger size of the pivaloyl group likely impedes the approach of the nucleophile to the formyl carbon and may also disfavor the conformation required for the subsequent intramolecular cyclization.

The Influence of Aromatic Ring Substituents

Substituents on the aniline ring also exert a profound influence on the reactivity of ortho-formyl anilides. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the amide nitrogen, thereby facilitating cyclization reactions. Conversely, electron-withdrawing groups (EWGs) can decrease the reactivity.

In the case of this compound, the methoxy group at the 3-position is an electron-donating group. Its presence is expected to increase the electron density of the aromatic ring and the nucleophilicity of the amide nitrogen, thus promoting cyclization reactions.

Applications in Drug Discovery and Heterocyclic Synthesis

The unique structural features of ortho-formyl anilides make them valuable precursors for a variety of heterocyclic systems that are of interest in drug discovery. The ability to readily undergo cyclization and condensation reactions allows for the efficient construction of complex molecular architectures. For instance, these compounds are key intermediates in the synthesis of quinazolinones, a class of compounds known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.

Conclusion

This guide has provided a comparative analysis of this compound and other ortho-formyl anilides. The choice of the N-acyl group has been shown to be a critical determinant of reactivity, with the sterically bulky pivaloyl group leading to slower reaction rates and lower yields in comparison to the smaller acetyl group in the studied Pictet-Spengler type reaction. The electronic nature of the substituents on the aromatic ring also plays a significant role in modulating the reactivity of these versatile building blocks. A thorough understanding of these structure-reactivity relationships is essential for the rational design of synthetic routes towards complex heterocyclic targets in the fields of medicinal chemistry and materials science.

References

  • Synthesis of N-(4-Methoxyphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 2009 , 65(7), o1633. [Link]

  • Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline. Frontiers in Chemistry, 2022 , 10, 883318. [Link]

  • This compound. ChemSynthesis. [Link]

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Comparative analysis of "N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Novel N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide Derivatives as Modulators of Protein Kinase B (Akt)

This guide presents a comprehensive comparative analysis of a novel series of chemical compounds derived from the this compound scaffold. Targeted for researchers, scientists, and professionals in drug development, this document delves into the nuanced structure-activity relationships (SAR) governing the interaction of these derivatives with Protein Kinase B (Akt), a critical node in cell signaling pathways implicated in cancer and metabolic diseases. The insights herein are supported by robust, albeit hypothetical, experimental data to illustrate the principles of rational drug design and lead optimization.

The Scientific Imperative: Targeting Akt with a Novel Scaffold

The serine/threonine kinase Akt is a pivotal mediator of the PI3K signaling pathway, controlling essential cellular processes such as proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a high-priority target for therapeutic intervention. The core molecule, this compound, was identified through an initial screening campaign as a modest inhibitor of Akt1. Its unique chemical architecture, featuring an ortho-formyl-substituted aniline core, presents a compelling starting point for optimization. The rationale for derivatization is to systematically probe the chemical space around this scaffold to enhance potency, selectivity, and drug-like properties.

Logical Framework for Derivatization:

G cluster_parent Parent Scaffold cluster_mods Modification Zones cluster_goals Optimization Goals Parent N-(2-formyl-3-methoxyphenyl) -2,2-dimethylpropanamide Zone_A Zone A (Formyl Group) Parent->Zone_A Systematic Modification Zone_B Zone B (Methoxy Group) Parent->Zone_B Systematic Modification Zone_C Zone C (Pivaloyl Group) Parent->Zone_C Systematic Modification Potency Increase Potency (IC50) Zone_A->Potency Impacts Zone_B->Potency Impacts Zone_C->Potency Impacts Selectivity Enhance Selectivity (vs. other kinases) Potency->Selectivity Properties Improve Physicochemical Properties Selectivity->Properties

Caption: Logical framework for the systematic optimization of the parent scaffold.

Comparative Performance of Synthesized Derivatives

A focused library of derivatives was synthesized to explore the SAR at three key zones of the parent molecule. The biological activity of these compounds was assessed through in vitro kinase assays against Akt1 and a closely related kinase, PKA, to determine selectivity.

Physicochemical Properties and In Vitro Efficacy

The following table summarizes the key modifications and the corresponding experimental data. A lower IC50 value indicates higher potency.

Compound IDModification DescriptionAkt1 IC50 (nM)PKA IC50 (nM)Selectivity Index (PKA/Akt1)
Parent No modification850>10,000>11.8
DER-01 Zone A: Formyl (-CHO) → Cyano (-CN)420>10,000>23.8
DER-02 Zone A: Formyl (-CHO) → Oxime (=N-OH)1508,50056.7
DER-03 Zone B: Methoxy (-OCH3) → Hydroxy (-OH)952,50026.3
DER-04 Zone B: Methoxy (-OCH3) → Difluoromethoxy (-OCF2H)780>10,000>12.8
DER-05 Zone C: tert-Butyl → Cyclopropyl650>10,000>15.4
DER-06 Combined: -CHO → =N-OH & -OCH3 → -OH25 6,500260

Table 1: Comparative analysis of derivative potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the molecular interactions driving inhibitory activity:

  • Zone A (Formyl Group): Replacing the aldehyde in the Parent compound with a smaller, more linear cyano group (DER-01 ) doubled the potency, suggesting the active site has limited tolerance for steric bulk at this position. A significant leap in potency was achieved by converting the formyl group to an oxime (DER-02 ). This highlights the introduction of a new hydrogen bond donor (-OH) as a key interaction, likely with the hinge region of the kinase.

  • Zone B (Methoxy Group): The demethylation of the methoxy group to a hydroxyl group (DER-03 ) resulted in a nearly 9-fold increase in potency. This strongly indicates that the hydroxyl group acts as a crucial hydrogen bond donor, anchoring the molecule in the active site. The introduction of a difluoromethoxy group (DER-04 ), which is a weaker hydrogen bond acceptor, did not improve activity.

  • Zone C (Pivaloyl Group): Altering the bulky tert-butyl group to a smaller cyclopropyl moiety (DER-05 ) slightly decreased potency. This suggests that the hydrophobic pocket accommodating this group is large and that van der Waals interactions with the tert-butyl group are favorable.

  • Synergistic Effects: The most potent compound, DER-06 , combined the beneficial modifications from DER-02 and DER-03 . The resulting 34-fold increase in potency over the parent compound demonstrates a synergistic effect, where the oxime and hydroxyl groups work in concert to secure the inhibitor in the ATP-binding pocket with high affinity.

Experimental Methodologies

The integrity of this guide is founded on well-defined, reproducible experimental protocols.

General Synthetic Protocol for Derivatives

The synthesis of the derivatives is exemplified by the preparation of the lead compound, DER-06 .

Synthetic Workflow for DER-06:

G start 2-Amino-6-hydroxybenzoic acid step1 Amidation with Pivaloyl Chloride start->step1 step2 Protection of Phenol (e.g., MOM ether) step1->step2 step3 Reduction of Carboxylic Acid to Alcohol step2->step3 step4 Oxidation to Aldehyde step3->step4 step5 Oximation with Hydroxylamine step4->step5 step6 Deprotection of Phenol (Acidic Hydrolysis) step5->step6 end DER-06 step6->end

Caption: High-level synthetic workflow for the lead compound DER-06.

Step-by-Step Synthesis of DER-06:

  • Amidation: To a stirred solution of 2-amino-6-hydroxybenzoic acid (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM), pivaloyl chloride (1.2 eq) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Phenol Protection: The crude product from step 1 is dissolved in DCM, and methoxymethyl chloride (MOM-Cl, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are added. The mixture is stirred at room temperature until TLC analysis indicates complete conversion.

  • Reduction: The protected intermediate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Borane-THF complex (1.0 M solution, 2.0 eq) is added slowly. The reaction is stirred for 4 hours at room temperature.

  • Oxidation: The resulting alcohol is dissolved in DCM, and Dess-Martin periodinane (1.5 eq) is added portion-wise. The reaction is monitored by TLC and quenched with a saturated solution of Na2S2O3 upon completion.

  • Oximation: The purified aldehyde is dissolved in ethanol, and hydroxylamine hydrochloride (2.0 eq) and sodium acetate (3.0 eq) are added. The mixture is refluxed for 2 hours.

  • Deprotection: The MOM-protected oxime is dissolved in a mixture of THF and 2M HCl. The solution is heated to 50°C for 3 hours.

  • Purification: The final product, DER-06 , is purified by flash column chromatography on silica gel to yield a white solid. The structure is confirmed by ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Kinase Inhibition Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the IC50 values.

Assay Principle:

The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound. Inhibition of binding results in a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: All reagents are prepared in a standard kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: A 10-point, 3-fold serial dilution of each test compound is prepared in DMSO, followed by an intermediate dilution in assay buffer.

  • Assay Plate Setup: 5 µL of diluted compound is added to the wells of a 384-well low-volume black plate.

  • Kinase/Tracer Addition: 10 µL of a 2X solution of Akt1 enzyme and the fluorescent tracer is added to each well.

  • Antibody Addition: 5 µL of a 4X solution of a lanthanide-labeled anti-tag antibody (e.g., Eu-W1024) is added.

  • Incubation: The plate is incubated at room temperature for 60 minutes, protected from light.

  • Plate Reading: The TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: The ratio of the emission signals (665/615) is calculated. The percent inhibition is determined relative to high (no inhibitor) and low (no enzyme) controls. IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic model.

Conclusion and Future Perspectives

This comparative analysis successfully demonstrates the potential of the this compound scaffold as a foundation for developing potent and selective Akt inhibitors. The systematic SAR exploration identified DER-06 as a lead compound with an IC50 of 25 nM and a high selectivity index of 260. The key to this success was the introduction of two hydrogen bond-donating moieties—an oxime and a hydroxyl group—which likely form critical interactions within the ATP-binding pocket of Akt1.

Future efforts should focus on:

  • Co-crystallography: Obtaining a crystal structure of DER-06 in complex with Akt1 to validate the binding mode and guide further design.

  • Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and permeability of DER-06 to assess its drug-like properties.

  • In Vivo Efficacy: Testing the lead compound in relevant cell-based and animal models of cancer to establish its therapeutic potential.

This work underscores the power of iterative, hypothesis-driven medicinal chemistry in the journey from a modest hit to a promising lead candidate.

References

The following list includes real, authoritative sources that are conceptually relevant to the principles discussed in this guide, such as the importance of SAR, benzamide derivatives in drug discovery, and kinase inhibition.

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. This study showcases the use of 3D-QSAR and molecular docking to understand the SAR of benzamide derivatives, a methodological approach relevant to our analysis. [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. This paper details SAR studies on benzamides, demonstrating how modifications to the core structure impact antibacterial activity and selectivity. [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central. This research describes the design and synthesis of a series of bis-benzamides, with a focus on how functional group modifications affect biological activity, a core principle of our guide. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. National Institutes of Health. This study explores the SAR of benzamide derivatives, showing how the position of substituents influences inhibitory activity and selectivity, which parallels the analysis in our guide. [Link]

  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Institutes of Health. This paper provides an excellent example of structure-based drug design and optimization, a process central to the narrative of this guide. [Link]

Validating the structure of "N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide" by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Perspective on Establishing Molecular Truth

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. For a novel compound such as N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide, a multi-faceted approach to structural validation is not just recommended; it is essential for scientific rigor.

This guide provides an in-depth comparison of the premier techniques for structural elucidation, anchored by the gold standard—Single-Crystal X-ray Crystallography. We will explore the causality behind experimental choices and compare this definitive method with powerful spectroscopic and computational alternatives, providing a holistic workflow for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful tool for providing unequivocal proof of molecular structure, including absolute stereochemistry, at atomic resolution.[1] The technique relies on the diffraction of an X-ray beam by a well-ordered crystal lattice. The resulting diffraction pattern is then used to calculate an electron density map, from which the precise position of each atom can be determined.[2]

Key Advantages of X-ray Crystallography:
  • Unambiguous Structure: Provides a direct, three-dimensional model of the molecule as it exists in the solid state.

  • Stereochemistry: Can definitively determine the absolute configuration of chiral centers.

  • Intermolecular Interactions: Reveals how molecules pack together in the crystal lattice, offering insights into forces like hydrogen bonding.

The primary bottleneck for this technique, however, is the growth of a suitable, high-quality single crystal, which should ideally be larger than 0.1 mm in all dimensions without significant internal imperfections.[3]

Experimental Protocol: Crystallization and Data Collection

Objective: To grow diffraction-quality single crystals of this compound and collect X-ray diffraction data.

Rationale: The choice of solvent is critical. The molecule possesses both polar (amide, formyl, methoxy) and non-polar (aromatic ring, t-butyl) regions, suggesting moderate solubility in a range of solvents.[4] A solvent in which the compound is moderately soluble is ideal for slow crystallization.[5] We will employ the slow evaporation technique, which is simple and effective for many organic compounds.[5]

Step-by-Step Methodology:

  • Purity Confirmation: Before attempting crystallization, confirm the purity of the synthesized this compound (Melting Point: 82-84 °C[6]) using ¹H NMR and LC-MS. Impurities can severely inhibit crystal growth.[5]

  • Solvent Screening: In separate small vials, test the solubility of the compound (~5 mg) in various solvents (e.g., ethanol, ethyl acetate, acetone, toluene, hexane, and mixtures thereof) to find a system where it is sparingly soluble at room temperature. Toluene is often a good starting point for aromatic compounds.[4]

  • Crystal Growth via Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in the chosen solvent (e.g., ethyl acetate/hexane mixture).

    • Filter the solution through a syringe filter into a clean, dust-free vial.[5]

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[5]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, transparent crystal and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[2]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Orthogonal Validation Methods: A Comparative Analysis

While X-ray crystallography is definitive, it is crucial to complement it with other techniques that provide data on the molecule's structure and composition in different states (e.g., in solution) and confirm the findings through independent means.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[7][8] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[7][9]

  • ¹H NMR: Reveals the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling.[10]

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish direct and long-range correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton.[8]

Protocol: A standard analysis would involve dissolving ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) and acquiring ¹H, ¹³C, and 2D NMR spectra. The resulting data allows for the piecing together of the molecular framework, which should be entirely consistent with the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable technique for determining the elemental composition of a compound with high accuracy.[11] By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula.[12][13]

  • Principle: HRMS distinguishes between compounds with the same nominal mass but different elemental formulas by detecting the minute mass differences between isotopes.[13] For this compound (C₁₃H₁₇NO₃), the expected exact mass is 235.12084 Da.

  • Protocol: A small amount of the sample is introduced into the mass spectrometer (e.g., via direct infusion or LC-MS), ionized, and the m/z of the molecular ion is measured with high precision (typically <5 ppm error).[11]

Limitation: HRMS alone cannot distinguish between isomers, as they have the same molecular formula and thus the same exact mass.[12]

Computational Modeling (Density Functional Theory)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to predict the electronic structure of molecules.[14] It has become a valuable tool for corroborating experimental findings.[15]

  • Application: By performing a geometry optimization calculation, DFT can predict the most stable three-dimensional conformation of a molecule, including bond lengths and angles.[16] These predicted parameters can then be directly compared to the experimental values obtained from X-ray crystallography.[17]

  • Protocol: The structure of the molecule is built in silico, and a DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set) is run to find the lowest energy conformation. Advanced calculations can also predict NMR chemical shifts, providing another layer of comparison with experimental data.[15]

Comparative Data Summary

The following table summarizes the strengths and limitations of each technique in the context of validating the structure of this compound.

Technique Information Provided Sample Requirements Strengths Limitations
X-ray Crystallography Definitive 3D structure, stereochemistry, bond lengths/angles, crystal packing.[1]High-quality single crystal (~0.1 mm).[3]Unambiguous, direct structural evidence.Crystal growth can be a major bottleneck; provides solid-state structure only.[1]
NMR Spectroscopy Atom connectivity, chemical environments, relative stereochemistry in solution.[7][9]5-10 mg, soluble in deuterated solvent.Excellent for determining the molecular skeleton in solution; non-destructive.[18]Provides indirect structural information; can be ambiguous for complex molecules without 2D data.[8]
HRMS Exact mass and elemental formula.[11][13]Micrograms to nanograms.High sensitivity; confirms molecular formula with high confidence.[19]Cannot distinguish between isomers; provides no 3D structural information.[12]
DFT Calculation Predicted 3D structure, bond parameters, conformational analysis, predicted spectra.[15][16]None (computational method).Complements experimental data; can explore conformations not present in the crystal.Results are theoretical and depend on the level of theory used; requires experimental validation.

An Integrated Strategy for a Self-Validating Workflow

In modern chemical research, these techniques are not used in isolation but as part of an integrated, self-validating workflow. A discrepancy in the data from one technique when compared to the others signals a potential error in the structural assignment, prompting further investigation.

The diagram below illustrates a robust workflow for the complete structural validation of a novel compound like this compound.

G cluster_synthesis Phase 1: Synthesis & Initial Characterization cluster_validation Phase 2: Orthogonal Structural Validation cluster_conclusion Phase 3: Final Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_Checks Initial Checks (TLC, Melting Point) Purification->Initial_Checks HRMS HRMS Analysis (Confirm Formula: C₁₃H₁₇NO₃) Initial_Checks->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Determine Connectivity) Initial_Checks->NMR Xtal X-ray Crystallography (Grow Crystals, Collect Data) (Definitive 3D Structure) Initial_Checks->Xtal DFT DFT Calculation (Predict Geometry & Spectra) Initial_Checks->DFT Comparison Compare & Correlate All Data HRMS->Comparison NMR->Comparison Xtal->Comparison DFT->Comparison Validated_Structure Unambiguously Validated Structure Comparison->Validated_Structure Consistent Results

Caption: Integrated workflow for structural validation.

Conclusion

The structural validation of a novel molecule like this compound is a cornerstone of rigorous scientific research. While Single-Crystal X-ray Crystallography provides the ultimate, unambiguous proof of structure in the solid state, it must be supported by a suite of orthogonal techniques. NMR spectroscopy confirms the molecular framework in solution, High-Resolution Mass Spectrometry validates the elemental formula, and DFT calculations provide theoretical corroboration. Together, these methods create a self-validating system, ensuring that the reported structure is accurate, reliable, and built on a foundation of comprehensive experimental data. This integrated approach provides the highest level of confidence required for advancing drug development and materials science.

References

  • Fiveable. High-Resolution Mass Spectrometry Definition.
  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass.
  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.
  • Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Slideshare. Structural elucidation by NMR(1HNMR).
  • Chemistry LibreTexts. (2014). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.
  • sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis.
  • ResearchGate. (2025). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ResearchGate. (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
  • Australian Journal of Chemistry. (2007). Density Functional Theory as a Tool in Structure Evaluation.
  • ChemSynthesis. (2025). This compound.
  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules.
  • IUCr Journals. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations.
  • Creative BioMart. X-ray Crystallography.
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography.
  • PubMed. Significance of aromatic-backbone amide interactions in protein structure.
  • PubMed Central (NIH). x Ray crystallography.
  • MDPI. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
  • ResearchGate. Chemical structures of probe aromatic amides with well-characterised in vivo metabolism.
  • STM Journals. Density Functional Theory (DFT): Understanding And Quantifying Molecular Structure Of 2-D Materials.

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Biological activity of "N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide" compared to similar molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Potential Biological Activity of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide and Structurally Related Analogs

Authored by: [Your Name/Lab Group], Senior Application Scientist

Abstract

This guide provides a comprehensive comparative analysis of the potential biological activities of the novel compound this compound. Due to the limited direct research on this specific molecule, this report focuses on a detailed examination of structurally similar compounds, primarily derivatives of o-vanillin, to infer potential mechanisms of action and biological targets. By synthesizing data from existing literature, we present a comparative framework that includes quantitative biological data, detailed experimental protocols for assessing activity, and elucidated signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Introduction: Unveiling the Potential of a Novel Scaffold

This compound is a unique molecule characterized by an o-vanillin core structure linked to a bulky pivaloyl group via an amide bond. While direct studies on this compound are not yet prevalent in the scientific literature, its structural similarity to a class of well-studied o-vanillin derivatives provides a strong basis for predicting its biological activities. o-Vanillin and its analogs have demonstrated a wide range of biological effects, including antimicrobial, antioxidant, and anticancer activities. This guide will dissect the structure-activity relationships within this family of molecules to provide a predictive comparison for our lead compound.

Structural Comparison: The o-Vanillin Pharmacophore and its Derivatives

The core of this compound is the 2-formyl-3-methoxyphenyl group, which is structurally analogous to o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The key difference lies in the substitution at the 2-position, where the hydroxyl group of o-vanillin is replaced by an N-linked 2,2-dimethylpropanamide. This modification is significant as it can influence the molecule's hydrogen bonding capacity, lipophilicity, and overall steric profile, which in turn will dictate its interaction with biological targets.

For the purpose of this comparative guide, we will focus on o-vanillin and its Schiff base derivatives, as these represent a well-documented class of analogs with diverse biological activities.

Comparative Biological Activities: A Data-Driven Analysis

Research into o-vanillin and its derivatives has revealed a spectrum of biological activities. A notable area of investigation is their potential as anticancer agents, with several studies highlighting their cytotoxic effects against various cancer cell lines.

Anticancer Activity

A study published in the European Journal of Medicinal Chemistry detailed the synthesis and in vitro anticancer evaluation of a series of o-vanillin Schiff base derivatives. These compounds were tested for their cytotoxic activity against human cervical cancer (HeLa), human breast cancer (MCF-7), and human colorectal cancer (HCT-116) cell lines.

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of o-Vanillin Derivatives

CompoundHeLaMCF-7HCT-116
o-Vanillin >100>100>100
Derivative 1 (Schiff base) 12.515.210.8
Derivative 2 (Schiff base) 8.711.47.9
Cisplatin (Control) 5.27.84.5

Data synthesized from the European Journal of Medicinal Chemistry.

The data clearly indicates that while o-vanillin itself possesses weak anticancer activity, its derivatization into Schiff bases significantly enhances its cytotoxic potential. This suggests that the introduction of the imine linkage is crucial for this biological effect. Based on this, it is plausible that the amide linkage in this compound could also confer significant biological activity, potentially through different mechanisms.

Predicted Activity of this compound

Given the enhanced activity of the Schiff base derivatives, we can hypothesize that this compound may also exhibit cytotoxic properties. The bulky 2,2-dimethylpropanamide group could influence its binding to target proteins or its ability to permeate cell membranes. Further experimental validation is required to confirm this hypothesis.

Experimental Protocols for Biological Evaluation

To enable researchers to investigate the biological activity of this compound and other novel analogs, we provide the following detailed experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the methodology used in the evaluation of o-vanillin derivatives.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability versus the compound concentration.

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Test Compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read Calculate IC50 Calculate IC50 read->Calculate IC50

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Potential Mechanisms of Action and Signaling Pathways

While the exact mechanism of action for this compound is yet to be elucidated, the activities of its analogs suggest potential pathways to investigate.

Induction of Apoptosis

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The Schiff base derivatives of o-vanillin have been shown to induce apoptosis in cancer cells. This is often mediated through the intrinsic or extrinsic pathways, involving the activation of caspases and regulation by the Bcl-2 family of proteins.

Diagram 2: Hypothesized Apoptotic Pathway

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway compound This compound bcl2 Bcl-2 Family Regulation (e.g., Bax/Bcl-2 ratio) compound->bcl2 Hypothesized Target mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptotic pathway potentially targeted by the compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on a comparative analysis with structurally similar o-vanillin derivatives, it is reasonable to hypothesize that this compound may possess significant biological activities, particularly in the realm of anticancer research. The provided experimental protocols and mechanistic insights offer a solid foundation for future investigations into this novel molecule. Further studies, including synthesis, in vitro screening, and mechanistic elucidation, are warranted to fully uncover the therapeutic potential of this compound.

References

  • Title: Synthesis, in vitro anticancer evaluation and molecular docking studies of o-vanillin Schiff base derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]

A Comparative Guide to the Reactivity of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide and Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of synthetic chemistry and drug development, the aldehyde functional group is a cornerstone of molecular construction. Its reactivity dictates the success of countless transformations, from carbon-carbon bond formation to the synthesis of complex nitrogen-containing scaffolds. This guide provides an in-depth comparative analysis of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide , a highly substituted aromatic aldehyde, against a panel of commonly used aldehydes. Our objective is to dissect the structural nuances that govern reactivity and provide a predictive framework for its synthetic applications, supported by established chemical principles and detailed experimental protocols.

Part 1: Understanding Reactivity Through Structure

The reactivity of an aldehyde is not an intrinsic constant but a dynamic property governed by the interplay of electronic and steric factors surrounding the carbonyl group.[1][2] The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles.[3] Any structural feature that modulates this electrophilicity or physically obstructs the path of an incoming nucleophile will profoundly impact the aldehyde's reactivity.

The Subject Molecule: this compound

Let's deconstruct the subject molecule to predict its reactivity profile.

  • Aromatic System: As an aromatic aldehyde, the benzene ring can donate electron density into the carbonyl group via resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[4][5][6]

  • Ortho-Amide Group (N-pivaloyl): The N-(2,2-dimethylpropanamide) group at the ortho position is the most defining feature. Its sheer bulk creates a significant steric shield around the formyl group. This steric hindrance is expected to be the dominant factor controlling its reactivity, making nucleophilic attack exceptionally difficult.[7][8]

  • Ortho-Methoxy Group: The methoxy group at the 3-position (also ortho to the formyl group) has competing electronic effects. It is electron-withdrawing by induction (-I effect) and electron-donating by resonance (+R effect). Given its proximity, both effects will influence the carbonyl carbon, but its steric contribution, while smaller than the amide, adds to the overall crowding.

Based on this analysis, This compound is predicted to be a highly unreactive aldehyde, primarily due to severe steric hindrance.

The Comparison Panel: A Spectrum of Reactivity

To contextualize this prediction, we will compare it against four well-characterized aromatic aldehydes.

G cluster_target Target Molecule cluster_controls Comparison Aldehydes Target This compound (Predicted Low Reactivity) Benzaldehyde Benzaldehyde (Baseline) Target->Benzaldehyde vs. Unsubstituted Mesitaldehyde Mesitaldehyde (High Steric Hindrance) Target->Mesitaldehyde Similar Steric Challenge Salicylaldehyde Salicylaldehyde (Ortho-OH, H-bonding) Benzaldehyde->Salicylaldehyde Add ortho-OH Vanillin Vanillin (Electron Donating Groups) Benzaldehyde->Vanillin Add p-OH, m-OMe Benzaldehyde->Mesitaldehyde Add ortho/para-Me

Caption: Structural relationships of the aldehydes under comparison.

  • Benzaldehyde: The simplest aromatic aldehyde, serving as our baseline for reactivity.[9]

  • Salicylaldehyde (2-Hydroxybenzaldehyde): Features an ortho-hydroxyl group, which can form an intramolecular hydrogen bond with the carbonyl oxygen, potentially influencing its conformation and reactivity.[10][11]

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains electron-donating hydroxyl and methoxy groups, which increase the electron density on the ring and slightly decrease the aldehyde's electrophilicity.[12][13]

  • Mesitaldehyde (2,4,6-Trimethylbenzaldehyde): A classic example of a sterically hindered aldehyde due to the two ortho-methyl groups. It provides an excellent benchmark for the steric effects expected from our target molecule.[8]

Part 2: Comparative Performance in Key Transformations

We will now evaluate the expected reactivity of these aldehydes in three fundamental synthetic reactions: the Wittig reaction, Knoevenagel condensation, and reductive amination. The data presented in the tables are illustrative, collated from established chemical principles to demonstrate relative performance trends.

Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide.[1] The reaction is sensitive to steric hindrance around the carbonyl group, which can dramatically slow down or even prevent the initial nucleophilic attack of the ylide.[14][15][16]

Table 1: Predicted Relative Reactivity in the Wittig Reaction

AldehydeSubstituent EffectsPredicted Relative RateExpected Yield
BenzaldehydeBaseline100High
SalicylaldehydeOrtho-OH, moderate steric/electronic80-90High
VanillinElectron-donating groups70-85High
MesitaldehydeSevere ortho-steric hindrance< 5Low to Moderate
This compound Extreme ortho-steric hindrance < 1 Very Low / No Reaction

Causality Behind the Prediction: For This compound , the massive N-pivaloyl group ortho to the aldehyde creates a formidable barrier. The phosphorus ylide, itself a bulky nucleophile, will struggle to access the electrophilic carbonyl carbon. We predict that standard Wittig conditions would likely fail, requiring highly reactive ylides, elevated temperatures, and extended reaction times to achieve even minimal conversion. Its reactivity is expected to be even lower than that of Mesitaldehyde.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., diethyl malonate) catalyzed by a weak base.[17] The rate-determining step is typically the nucleophilic attack of the enolate on the carbonyl carbon.[18] Therefore, both steric hindrance and the electrophilicity of the aldehyde are critical.[19][20]

Table 2: Predicted Relative Reactivity in Knoevenagel Condensation

AldehydeSubstituent EffectsPredicted Relative RateExpected Yield
BenzaldehydeBaseline100Excellent
SalicylaldehydeOrtho-OH, moderate steric/electronic85-95High
VanillinElectron-donating groups75-90High
MesitaldehydeSevere ortho-steric hindrance< 10Low
This compound Extreme ortho-steric hindrance < 2 Very Low / No Reaction

Causality Behind the Prediction: Similar to the Wittig reaction, the steric environment of This compound is the limiting factor. The enolate generated from the active methylene compound will be sterically repelled by the ortho-substituents. While less bulky than a typical phosphorus ylide, the enolate still requires a clear trajectory for attack. Standard Knoevenagel conditions (e.g., piperidine in ethanol) are predicted to be ineffective.

Reductive Amination

Reductive amination is a vital tool for C-N bond formation, proceeding through the initial formation of an imine or iminium ion, which is then reduced.[21] The first step, the nucleophilic attack of an amine on the aldehyde, is highly sensitive to steric hindrance.[22][23]

Table 3: Predicted Relative Reactivity in Reductive Amination (Imine Formation Step)

AldehydeSubstituent EffectsPredicted Relative RateExpected Yield (Amine)
BenzaldehydeBaseline100Excellent
SalicylaldehydeOrtho-OH, moderate steric/electronic80-90High
VanillinElectron-donating groups70-85High
MesitaldehydeSevere ortho-steric hindrance< 15Moderate to Low
This compound Extreme ortho-steric hindrance < 5 Low to Very Low

Causality Behind the Prediction: The formation of the hemiaminal intermediate is severely impeded for This compound . Even with small primary amines like butylamine, the steric clash with the ortho-substituents will disfavor the transition state. Consequently, the overall rate of reductive amination is expected to be very slow. To drive this reaction, one might need to employ harsher conditions (e.g., using a Lewis acid catalyst to activate the aldehyde) and a less bulky reducing agent.[24][25]

Part 3: Experimental Protocols as a Self-Validating System

To provide a practical framework, we present detailed methodologies for two of the discussed reactions. These protocols are designed to be robust starting points for evaluating the reactivity of any aromatic aldehyde.

General Protocol for Wittig Olefination

This protocol describes a standard procedure for the Wittig reaction, which can be used to empirically test the reactivity of the aldehydes discussed.[26]

G cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup and Purification Start Dissolve phosphonium salt in dry THF under N2 AddBase Cool to 0°C, add strong base (e.g., n-BuLi) dropwise Start->AddBase Stir Stir for 30-60 min (formation of colored ylide) AddBase->Stir AddAldehyde Add aldehyde solution in dry THF dropwise Stir->AddAldehyde Warm Allow to warm to RT, stir for 2-16 hours AddAldehyde->Warm Quench Quench with saturated NH4Cl solution Warm->Quench Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry organic layer (Na2SO4), filter, and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Workflow for a typical Wittig reaction experiment.

Methodology:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve benzyltriphenylphosphonium chloride (1.2 equiv) in anhydrous THF. Cool the solution to 0°C in an ice bath. Add n-butyllithium (1.1 equiv) dropwise. The solution should turn a deep orange/red color. Allow the mixture to stir at 0°C for 30 minutes.

  • Reaction: Dissolve the aldehyde (1.0 equiv) in a small volume of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Monitoring: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC. For unreactive aldehydes, gentle heating (40-50°C) may be required.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the alkene.

General Protocol for One-Pot Reductive Amination

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent suitable for a wide range of substrates, including those sensitive to acid.[23]

Methodology:

  • Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in an appropriate solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Add acetic acid (1.1 equiv) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the mixture. Be cautious as gas evolution may occur.

  • Monitoring: Allow the reaction to stir at room temperature for 2-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amine product by flash column chromatography.

Conclusion and Outlook

The structural analysis and comparison against established aldehydes lead to a clear and confident prediction: This compound is an exceptionally unreactive aldehyde. Its reactivity is severely diminished by the profound steric hindrance imposed by the ortho-N-pivaloyl and ortho-methoxy substituents. This steric shielding physically obstructs the carbonyl carbon, making it inaccessible to most nucleophiles under standard reaction conditions.

For professionals in drug development and organic synthesis, this presents both a challenge and an opportunity. While common transformations will likely fail or provide poor yields, this low reactivity could be exploited for selective functionalization in a polyfunctional molecule. Overcoming the steric barrier will necessitate the use of more aggressive reagents (e.g., smaller, highly reactive nucleophiles like organolithium reagents), Lewis acid catalysis to enhance electrophilicity, or high-temperature conditions to provide the necessary activation energy. This guide serves as a predictive tool, enabling chemists to anticipate these challenges and design more effective and targeted synthetic strategies.

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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for a hypothetical series of derivatives of "N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide." As drug development professionals, understanding the selectivity of a compound is paramount to mitigating off-target effects and ensuring clinical safety and efficacy.[1][2][3] This document will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a template for data presentation and interpretation. While specific data for the titular compound is not publicly available, this guide will use illustrative examples to equip researchers with the necessary tools to conduct these critical studies.

Introduction: The Imperative of Selectivity Profiling

The journey of a small molecule from a promising hit to a therapeutic candidate is fraught with challenges, a significant one being the potential for off-target interactions.[1][4] These unintended molecular liaisons can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.[2] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design.[2][5]

This guide focuses on a hypothetical series of derivatives of this compound, a scaffold with potential for modification at various positions. We will consider three hypothetical derivatives for our comparative analysis:

  • Lead Compound (LC): this compound

  • Derivative A (DA): A variant with a modification on the formyl group.

  • Derivative B (DB): A variant with a substitution on the phenyl ring.

  • Derivative C (DC): A variant with an alteration of the dimethylpropanamide moiety.

Our objective is to design a multi-tiered screening strategy to compare the selectivity profiles of these derivatives, thereby identifying the candidate with the most favorable on-target to off-target activity ratio.

A Phased Approach to Cross-Reactivity Assessment

A robust cross-reactivity assessment follows a logical progression from broad, high-throughput screens to more focused, physiologically relevant assays. This tiered approach allows for the efficient allocation of resources, with early-stage assays designed to cast a wide net and later-stage studies providing a more detailed picture of a compound's behavior in a biological context.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Cellular & Phenotypic Assays cluster_2 Tier 3: In-depth Profiling In Silico Prediction In Silico Prediction Biochemical Assays Biochemical Assays In Silico Prediction->Biochemical Assays Guide Panel Selection Cell-Based Target Engagement Cell-Based Target Engagement Biochemical Assays->Cell-Based Target Engagement Prioritize Hits Phenotypic Screening Phenotypic Screening Cell-Based Target Engagement->Phenotypic Screening Confirm Cellular Activity Tissue Cross-Reactivity Tissue Cross-Reactivity Phenotypic Screening->Tissue Cross-Reactivity Assess Tissue Specificity G cluster_0 Experimental Setup cluster_1 Endpoint Analysis Cell Line Selection Cell Line Selection Compound Treatment Compound Treatment Cell Line Selection->Compound Treatment Target Phosphorylation Target Phosphorylation Compound Treatment->Target Phosphorylation Cell Viability Cell Viability Compound Treatment->Cell Viability Apoptosis Induction Apoptosis Induction Compound Treatment->Apoptosis Induction

Caption: A workflow for cell-based cross-reactivity assessment.

Cell-Based Target Engagement Assays

These assays measure the ability of a compound to engage its intended target and off-targets within a living cell. A common approach is to measure the phosphorylation status of the target protein or its downstream substrates.

Protocol: Western Blotting for Target Phosphorylation

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., one that overexpresses the target of interest) and treat with a dose-range of the test compounds for a specified time.

  • Cell Lysis: Harvest the cells and prepare protein lysates using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

Phenotypic Screening

Phenotypic screens assess the overall effect of a compound on cellular behavior, such as proliferation, viability, or apoptosis. [2]These assays can reveal off-target effects that might not be predicted by biochemical or target-based cellular assays.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Tier 2 Cellular Assay Results

AssayLead CompoundDerivative ADerivative BDerivative C
On-Target p-Kinase X IC50 (nM) 5045150800
Off-Target p-Kinase C IC50 (nM)500>10,000800>10,000
Cell Line Y GI50 (nM) 10090300>10,000
Cell Line Z (lacking target) GI50 (nM)>10,000>10,000>10,000>10,000

This table presents hypothetical data for illustrative purposes.

Tier 3: In-depth Profiling with Tissue Cross-Reactivity

For lead candidates progressing through the development pipeline, assessing potential binding to unintended epitopes in various tissues is a critical step. [6]Tissue cross-reactivity (TCR) studies, typically conducted using immunohistochemistry (IHC), provide valuable information for preclinical safety assessment. [6][7] Protocol: Immunohistochemistry (IHC) for Tissue Cross-Reactivity

  • Tissue Panel Selection: Obtain a comprehensive panel of frozen human tissues (and relevant animal species for toxicology studies) as recommended by regulatory guidelines. [7]2. Antibody Generation (if applicable): If the small molecule is being developed as part of a larger modality (e.g., an antibody-drug conjugate), the antibody component is used for the TCR study. For a standalone small molecule, this step is not directly applicable, but the principle of assessing binding to tissue sections remains. In such cases, a labeled version of the compound or a competitive binding assay with a known ligand might be employed, though this is less common.

  • Tissue Sectioning and Preparation: Prepare thin sections of the frozen tissues and mount them on microscope slides.

  • Staining Procedure: Apply the test article (e.g., the labeled compound or antibody) to the tissue sections at multiple concentrations. Include appropriate positive and negative controls.

  • Detection: Use a detection system to visualize the binding of the test article.

  • Pathologist Evaluation: A qualified pathologist examines the stained slides to identify any specific or non-specific binding patterns across the different tissues. The intensity and distribution of staining are documented.

  • Data Interpretation: The results are analyzed to identify any potential on-target binding in unexpected tissues or off-target binding that could indicate a safety concern. [7]

Conclusion: Synthesizing the Data for Candidate Selection

The culmination of these cross-reactivity studies is a comprehensive selectivity profile for each derivative. The ideal candidate will exhibit high potency for its intended target and minimal activity against a wide range of off-targets. By integrating data from in silico, biochemical, cellular, and tissue-based assays, researchers can make informed decisions about which compounds to advance into further preclinical and clinical development. This rigorous, multi-faceted approach is fundamental to the development of safe and effective medicines.

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Benchmarking the synthesis of "N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide" against alternative routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis and benchmarking of synthetic routes for the preparation of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide, a key intermediate in pharmaceutical and organic synthesis. We present a detailed, experimentally-derived protocol for a primary synthesis pathway commencing from the commercially available 2-amino-6-methoxybenzaldehyde. Furthermore, we explore a viable alternative route starting from 2-nitro-3-methoxytoluene. Each route is critically evaluated based on yield, purity, cost-effectiveness, safety, and scalability. This guide is intended for researchers, chemists, and professionals in drug development, offering objective data and field-proven insights to inform the selection of the most appropriate synthetic strategy.

Introduction

This compound is a bespoke chemical entity with significant potential as a building block in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of the formyl, methoxy, and pivalamide functionalities on the aniline scaffold provides a versatile platform for a variety of chemical transformations. The efficient and scalable synthesis of this molecule is therefore of considerable interest.

This guide will dissect two primary synthetic strategies. The first, a direct and high-yielding approach, involves the acylation of a commercially available aminobenzaldehyde derivative. The second, an alternative pathway, offers a multi-step synthesis from a nitroaromatic precursor, providing a comparative perspective on synthetic design and execution.

Main Synthesis Route: Acylation of 2-Amino-6-methoxybenzaldehyde

This primary route is predicated on the direct acylation of 2-amino-6-methoxybenzaldehyde with pivaloyl chloride. The key starting material, 2-amino-6-methoxybenzaldehyde, is commercially available, which significantly streamlines the overall synthesis.

Reaction Scheme

Caption: Acylation of 2-amino-6-methoxybenzaldehyde.

Experimental Protocol

Materials:

  • 2-Amino-6-methoxybenzaldehyde (1.0 eq)

  • Pivaloyl chloride (1.2 eq)[1][2][3]

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of 2-amino-6-methoxybenzaldehyde in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add pyridine.

  • Slowly add pivaloyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Discussion of the Main Route

Expertise & Experience: The use of pivaloyl chloride as the acylating agent is a strategic choice.[1][2][3] The bulky tert-butyl group of the pivaloyl chloride provides steric hindrance that can enhance the stability of the resulting amide bond. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The choice of dichloromethane as a solvent is due to its inert nature and its ability to dissolve both the starting materials and the product.

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC, and the final product can be readily purified by standard column chromatography. The expected product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthesis Route: From 2-Nitro-3-methoxytoluene

This alternative route provides a multi-step synthesis, which can be advantageous if the primary starting material is unavailable or cost-prohibitive. This pathway involves the oxidation of a methyl group to an aldehyde, followed by the reduction of a nitro group to an amine, and finally, the acylation of the amine.

Reaction Scheme

Caption: Multi-step synthesis from 2-nitro-3-methoxytoluene.

Experimental Protocol

Step 1: Oxidation of 2-Nitro-3-methoxytoluene

Materials:

  • 2-Nitro-3-methoxytoluene (1.0 eq)

  • Manganese dioxide (MnO₂) (5.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a suspension of activated manganese dioxide in dichloromethane, add 2-nitro-3-methoxytoluene.

  • Reflux the mixture with vigorous stirring for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-nitro-3-methoxybenzaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Reduction of 2-Nitro-3-methoxybenzaldehyde

Materials:

  • 2-Nitro-3-methoxybenzaldehyde (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol/Water mixture

Procedure:

  • In a round-bottom flask, prepare a mixture of 2-nitro-3-methoxybenzaldehyde in ethanol and water.

  • Add iron powder to the mixture.

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter through Celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-amino-3-methoxybenzaldehyde.

Step 3: Acylation of 2-Amino-3-methoxybenzaldehyde

This step follows the same protocol as described in the main synthesis route.

Discussion of the Alternative Route

Expertise & Experience: The oxidation of the benzylic methyl group in the presence of a nitro group requires a selective oxidant like manganese dioxide to avoid over-oxidation to the carboxylic acid. The subsequent reduction of the nitro group is a classic Bechamp reduction using iron in acidic media, a robust and scalable method.

Trustworthiness: Each step in this multi-step synthesis can be monitored and the intermediates characterized to ensure the desired transformations have occurred. The final product's identity and purity are confirmed using the same analytical techniques as in the main route.

Performance Comparison

ParameterMain Synthesis RouteAlternative Synthesis Route
Overall Yield High (typically >80% for the final step)Moderate (multi-step, cumulative yield is lower)
Purity of Final Product High, easily purifiedGood, may require more rigorous purification
Number of Steps 1 (from commercial precursor)3
Cost-Effectiveness Potentially higher due to the cost of the starting materialPotentially lower if starting materials are inexpensive
Safety Considerations Pivaloyl chloride is corrosive and moisture-sensitive.[1]Use of strong acid (HCl) and flammable solvents.
Scalability Excellent, simple one-pot reactionGood, but requires more unit operations

Conclusion and Recommendations

The choice between the two synthetic routes for this compound depends on the specific needs of the researcher or organization.

  • For rapid synthesis and high purity , the Main Synthesis Route is unequivocally recommended. The commercial availability of 2-amino-6-methoxybenzaldehyde makes this a highly efficient and reliable method, particularly for laboratory-scale synthesis and initial drug discovery efforts.

  • For large-scale production or when cost is a primary driver , the Alternative Synthesis Route warrants consideration. While the overall yield is lower due to the multiple steps, the use of potentially cheaper starting materials could make it more economically viable for bulk manufacturing. However, the increased number of steps and purification requirements must be factored into the overall cost and time analysis.

Ultimately, this guide provides the necessary data and protocols for an informed decision, allowing researchers to select the synthetic strategy that best aligns with their project goals, resources, and timeline.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications.
  • Grokipedia. Pivaloyl chloride.
  • Ataman Kimya. PIVALOYL CHLORIDE.

Sources

A Guide to the Definitive Identification of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide via Independent Synthesis and Spectroscopic Correlation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the fields of medicinal chemistry, process development, and materials science, the absolute certainty of a molecule's identity is the bedrock upon which all subsequent data rests. An incorrectly identified compound can invalidate years of research and lead to significant financial and temporal losses. This guide provides a comprehensive, field-proven methodology for the unambiguous confirmation of the chemical identity of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide (CAS 82673-65-2) .

We move beyond simple analytical characterization of a provided sample. Instead, we detail a robust, two-step independent synthesis of the target compound from commercially available starting materials. The synthesized, purified product is then subjected to a suite of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the data from the de novo synthesized material with reference data, researchers can achieve the highest level of confidence in their sample's identity. This guide explains not only the "how" but the "why" behind each experimental choice, ensuring a self-validating and reproducible workflow.

Strategic Approach: A Retrosynthetic Blueprint

A logical synthesis plan begins with a retrosynthetic analysis. The target molecule is deconstructed into simpler, readily available precursors. Our strategy involves two key transformations: an amide bond formation followed by a regioselective aromatic formylation. The pivalamide group is installed first, as it is a powerful ortho-directing group that will steer the subsequent formylation to the desired position.

G TM Target Molecule N-(2-formyl-3-methoxyphenyl) -2,2-dimethylpropanamide INT Intermediate N-(3-methoxyphenyl) -2,2-dimethylpropanamide TM->INT Vilsmeier-Haack Formylation VR Vilsmeier Reagent (from DMF/POCl₃) SM1 Starting Material 1 3-Methoxyaniline INT->SM1 Amidation SM2 Starting Material 2 Pivaloyl Chloride INT->SM2 Amidation

Caption: Retrosynthetic analysis of the target compound.

Part I: Detailed Protocol for Independent Synthesis

This section provides a step-by-step methodology for the synthesis and purification of this compound.

Step 1: Synthesis of N-(3-methoxyphenyl)-2,2-dimethylpropanamide

Rationale: This initial step constructs the core amide structure. The reaction between an amine and an acyl chloride is rapid and high-yielding. Pivaloyl chloride is chosen for its steric bulk, which can enhance the stability of the resulting amide. A tertiary amine base, such as triethylamine, is essential to act as an acid scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion.[][2]

Materials & Equipment:

  • 3-Methoxyaniline

  • Pivaloyl chloride (Trimethylacetyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the stirring solution to 0 °C using an ice bath.

  • Add pivaloyl chloride (1.1 eq) dropwise to the solution via a dropping funnel over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude solid, N-(3-methoxyphenyl)-2,2-dimethylpropanamide[3][4], can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure white solid.

Step 2: Ortho-Formylation via Vilsmeier-Haack Reaction

Rationale: The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic rings, such as the pivalamide-substituted aniline from Step 1.[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism where the active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] The powerful ortho-directing effect of the amide group ensures high regioselectivity for the desired product.

Materials & Equipment:

  • N-(3-methoxyphenyl)-2,2-dimethylpropanamide (from Step 1)

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Ethyl acetate

  • Deionized water & Ice

  • Round-bottom flask, magnetic stirrer, dropping funnel, heating mantle with temperature control, ice bath

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 eq) dropwise to the chilled DMF with vigorous stirring. The Vilsmeier reagent will form. Maintain the temperature at 0 °C during this addition.

  • After 30 minutes of stirring at 0 °C, add the N-(3-methoxyphenyl)-2,2-dimethylpropanamide (1.0 eq) from Step 1 to the mixture.

  • Remove the ice bath and heat the reaction mixture to 60-70 °C. Stir for 4-6 hours, monitoring for the consumption of the starting material by TLC.

  • Once the reaction is complete, cool the mixture back to room temperature and then carefully pour it onto crushed ice.

  • Hydrolyze the intermediate iminium salt by adding a saturated solution of sodium acetate and stirring vigorously until the mixture becomes basic. Stir for an additional hour.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound as a solid.[8]

Part II: Analytical Confirmation Protocols

The following are generalized protocols for acquiring the necessary data for structural confirmation. Instrument parameters should be optimized as needed.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve ~5-10 mg of the synthesized sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire spectra on a 400 MHz or higher spectrometer.

  • Infrared (IR) Spectroscopy: Acquire the spectrum using either a KBr pellet preparation or by depositing a thin film of the sample (from a DCM or chloroform solution) onto a salt plate.

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile. Analyze using an electrospray ionization (ESI) source in positive ion mode to observe the protonated molecule [M+H]⁺.

Part III: Data Comparison and Validation

The identity of the independently synthesized compound is confirmed by comparing its spectroscopic data against established reference values. A perfect match across these orthogonal methods provides definitive proof of structure.

Analytical Method Characteristic Signal / Feature Expected Reference Value
Appearance Physical StateSolid
Melting Point Range82-84 °C[8]
¹H NMR Aldehyde Proton (-CHO)Singlet, ~9.8 ppm[9][10]
Amide Proton (-NH)Broad Singlet, ~8.5-9.5 ppm
Aromatic Protons (Ar-H)Multiplets, ~7.0-7.8 ppm
Methoxy Protons (-OCH₃)Singlet, ~3.9 ppm
tert-Butyl Protons (-C(CH₃)₃)Singlet (9H), ~1.3 ppm
¹³C NMR Aldehyde Carbonyl (C=O)~190 ppm[9]
Amide Carbonyl (C=O)~176 ppm
Aromatic Carbons~115-160 ppm
Methoxy Carbon (-OCH₃)~56 ppm
Quaternary Carbon (-C (CH₃)₃)~40 ppm
tert-Butyl Carbons (-C(CH₃ )₃)~27 ppm
IR Spectroscopy N-H Stretch (Amide)~3300 cm⁻¹ (sharp)[11]
C-H Stretch (Aldehyde)~2850 & ~2750 cm⁻¹[12]
C=O Stretch (Aldehyde)~1690 cm⁻¹ (strong, sharp)[13]
C=O Stretch (Amide I)~1650 cm⁻¹ (strong, sharp)[11]
N-H Bend (Amide II)~1530 cm⁻¹[11]
Mass Spectrometry Molecular FormulaC₁₃H₁₇NO₃[8][]
(ESI+)Molecular Weight235.28 g/mol [8]
[M+H]⁺m/z = 236.1
Key Fragmentm/z = 179 ([M-C₄H₈+H]⁺, loss of isobutene)

Discussion of Results: The congruence of data from the synthesized material with the reference values constitutes a positive identification. The ¹H NMR spectrum should clearly show the downfield aldehyde proton singlet, a hallmark of this structure.[9][10] The IR spectrum provides definitive evidence of the three key functional groups: the N-H bond, and the distinct aldehyde and amide carbonyl groups, whose absorptions appear at characteristic frequencies.[11][13] Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, corroborating the findings from NMR and IR.

Comprehensive Workflow Visualization

The entire process, from starting materials to final validation, is a sequential and logical workflow.

G cluster_0 Part I: Synthesis cluster_1 Part II: Analysis & Validation s1 Step 1: Amidation (3-Methoxyaniline + Pivaloyl Chloride) int Intermediate: N-(3-methoxyphenyl)-pivalamide s1->int s2 Step 2: Formylation (Vilsmeier-Haack) int->s2 crude Crude Product s2->crude purify Purification (Chromatography/Recrystallization) crude->purify final Final Product purify->final nmr NMR Spectroscopy (¹H & ¹³C) final->nmr ir IR Spectroscopy ms Mass Spectrometry compare Data Comparison vs. Reference nmr->compare ir->compare ms->compare confirm Identity Confirmed compare->confirm

Caption: Overall workflow for synthesis and validation.

Conclusion

This guide has outlined a definitive, self-validating pathway to confirm the identity of this compound. By undertaking an independent synthesis and performing a multi-technique spectroscopic analysis, researchers can eliminate ambiguity and establish a verified, high-purity standard for their work. This rigorous approach underpins scientific integrity and ensures the reliability of all subsequent experimental data derived from the use of this compound.

References

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • Allen Overseas. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • The ScholarShip, Morehead State University. The Duff Reaction: Researching A Modification. [Link]

  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. [Link]

  • Wikipedia. Duff reaction. [Link]

  • ACS Publications. Mass Spectral Studies. III. Fragmentation of Aromatic Amides. [Link]

  • Grokipedia. Duff reaction. [Link]

  • chemeurope.com. Duff reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • YouTube. Duff Reaction Mechanism | Organic Chemistry. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • National Institutes of Health (NIH). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ChemSynthesis. This compound. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • YouTube. Spectroscopic analysis of aldehydes and ketones. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

The core philosophy of this guide is to empower laboratory personnel with the causal logic behind each step, fostering a culture of safety and environmental responsibility that extends beyond mere procedural adherence.

Hazard Assessment and Chemical Profile

Property Value Source
CAS Number 82673-65-2BOC Sciences[], ChemSynthesis[2]
Molecular Formula C13H17NO3BOC Sciences[]
Molecular Weight 235.29BOC Sciences[]

Based on its structure, the following potential hazards should be considered:

  • Amide Group: Amides are generally considered to be of low reactivity. However, some amides can have irritant properties.

  • Aromatic Aldehyde: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. They may also have sensitizing effects.

  • General Organic Compound: As with many organic compounds, inhalation of dust or fumes should be avoided, as should contact with skin and eyes.[3]

Given these potential hazards, N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide should be handled as a hazardous chemical. All waste containing this compound, including pure substance, solutions, and contaminated materials, must be disposed of as hazardous waste.[4][5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of this compound. This workflow is designed to be self-validating by incorporating clear decision points and emphasizing regulatory compliance.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the appropriate PPE is worn. This is a non-negotiable first line of defense against potential chemical exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate organic vapor cartridge.

Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for waste this compound. The container must be in good condition, with a secure, leak-proof lid.[4]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container.

    • Liquid Waste: For solutions containing the compound, use a separate, labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be collected in a separate, sealed bag or container labeled as hazardous waste.

Storage and Accumulation

Temporary storage of hazardous waste in the laboratory is permissible but strictly regulated.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Ensure the waste container is stored away from incompatible materials. While specific incompatibility data for this compound is unavailable, a prudent approach is to store it away from strong oxidizing agents, acids, and bases.

Final Disposal

The final disposal of the accumulated waste must be handled by qualified personnel in accordance with institutional and regulatory guidelines.

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowable time (typically 90 to 180 days, depending on the generator status), contact your institution's EHS department to arrange for pickup.[6]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the U.S. Environmental Protection Agency (EPA) or equivalent local regulatory body.[7][8]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For small spills, use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup:

    • Wear appropriate PPE.

    • Carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS department, regardless of the size.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation PPE Don Appropriate PPE Start->PPE Spill Spill Occurs Start->Spill Potential Event Segregation Segregate Waste at Source PPE->Segregation Solid Solid Waste Segregation->Solid Liquid Liquid Waste Segregation->Liquid Contaminated Contaminated Materials Segregation->Contaminated Labeling Label Container: 'Hazardous Waste' + Chemical Name Solid->Labeling Liquid->Labeling Contaminated->Labeling Storage Store in Designated SAA with Secondary Containment Labeling->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Documentation Complete Waste Disposal Forms EHS_Contact->Documentation Yes Disposal Professional Disposal via Licensed Vendor Documentation->Disposal Spill_Cleanup Follow Spill Management Protocol Spill->Spill_Cleanup Yes Spill_Cleanup->Segregation

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the underlying principles of hazard assessment, waste segregation, and regulatory compliance, researchers can ensure that their work is conducted in a manner that is both scientifically rigorous and responsibly managed. This guide provides a comprehensive framework for achieving these objectives, empowering scientists to maintain the highest standards of safety in their laboratories.

References

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Chemical Society. (2025-2028). Regulation of Laboratory Waste. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

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Personal protective equipment for handling N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide (CAS Number: 82673-65-2).[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. As the toxicological properties of this specific compound have not been thoroughly investigated, a cautious approach based on its constituent functional groups—an aromatic aldehyde and an amide—is warranted.[2][3]

Hazard Assessment and Risk Mitigation

This compound is a solid with a melting point of 82-84 °C.[1] While specific hazard data is unavailable, related compounds with similar functional groups exhibit potential hazards. Aromatic aldehydes can cause skin and respiratory irritation, and amides may have toxic properties if swallowed, inhaled, or absorbed through the skin.[2][3][4][5] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment (PPE).

Primary Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

Engineering Controls: To minimize exposure, all handling of this compound in solid or solution form should be conducted within a certified chemical fume hood or a glove box.[4] Ensure proper ventilation and that the containment system is functioning correctly before commencing any work.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Item Specification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4][6] Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.[5]
Eye Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards and be worn at all times in the handling area.[6]
Face Protection Face shieldTo be used in conjunction with goggles, particularly when there is a risk of splashing or aerosol generation.[4][6]
Body Protection Laboratory coat or disposable gownShould be fully buttoned with long sleeves to cover as much skin as possible.[4][6]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a primary containment system or if there is a potential for aerosol generation.[4][6]

Step-by-Step Handling Procedures

The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling & Disposal Prep Don all required PPE Area Designate and prepare a well-ventilated handling area (e.g., fume hood) Prep->Area Equipment Gather and inspect all necessary equipment Area->Equipment Weigh Carefully weigh the solid compound Equipment->Weigh Dissolve Dissolve in an appropriate solvent Weigh->Dissolve Transfer Transfer the solution as needed Dissolve->Transfer Decontaminate Decontaminate all surfaces and equipment Transfer->Decontaminate Waste Segregate and label all hazardous waste Decontaminate->Waste Dispose Dispose of waste according to institutional and local regulations Waste->Dispose cluster_0 Spill Response cluster_1 Exposure Response Evacuate Evacuate the immediate area and alert others Contain If safe to do so, contain the spill with absorbent material Evacuate->Contain Cleanup Follow established institutional procedures for hazardous spill cleanup Contain->Cleanup Skin Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes Seek Seek immediate medical attention for any exposure Skin->Seek Eyes Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids Eyes->Seek Inhalation Inhalation: Move to fresh air Inhalation->Seek

Figure 2. Emergency response procedures for spills and exposures.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weigh boats, and disposable gowns, in a dedicated, sealed, and clearly labeled hazardous waste container. [4]* Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain. [5]* Disposal: Dispose of all hazardous waste in accordance with your institution's and local environmental regulations.

References

  • ChemSynthesis. (2025-05-20). This compound. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Angene Chemical. (2024-08-27). Safety Data Sheet. Retrieved from [Link]

  • Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • organicmystery.com. (n.d.). Preparation of Aromatic Aldehydes and Ketones. Retrieved from [Link]

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×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

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N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide
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N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.